molecular formula C14H26N2 B1586755 1-Decyl-2-methylimidazole CAS No. 42032-30-4

1-Decyl-2-methylimidazole

Cat. No.: B1586755
CAS No.: 42032-30-4
M. Wt: 222.37 g/mol
InChI Key: BKFRZOZNMWIFLH-UHFFFAOYSA-N
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Description

1-Decyl-2-methylimidazole is an 1-alkyl-2-methylimidazole. It participates in the extraction process of Cu(II) complexes.>

Properties

IUPAC Name

1-decyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFRZOZNMWIFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20194859
Record name 1-Decyl-2-methyl-1H-imidazole
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Molecular Weight

222.37 g/mol
Source PubChem
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CAS No.

42032-30-4
Record name 1-Decyl-2-methylimidazole
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Record name 1-Decyl-2-methyl-1H-imidazole
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Record name 1-Decyl-2-methyl-1H-imidazole
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Record name 1-decyl-2-methyl-1H-imidazole
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Foundational & Exploratory

"synthesis and characterization of 1-Decyl-2-methylimidazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Decyl-2-methylimidazole

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide emphasizes the underlying chemical principles, procedural rationale, and robust analytical validation required for producing this compound with high purity.

Introduction: The Versatility of N-Alkylated Imidazoles

This compound (CAS No: 42032-30-4) is a notable member of the N-alkylated imidazole family.[1][2] These compounds are critical precursors and intermediates in a wide range of applications. They form the cationic core of many room-temperature ionic liquids (ILs), which are valued as green solvents and electrolytes.[3][4] Furthermore, the imidazole scaffold is a ubiquitous feature in pharmacologically active molecules, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[5][6] The long decyl chain imparts significant hydrophobicity, influencing the compound's physical properties and its utility in specific applications like extraction processes.[7][8]

This guide presents a detailed examination of a standard laboratory-scale synthesis and the subsequent analytical workflow required to verify the product's identity and purity.

Part 1: Synthesis via N-Alkylation

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 2-methylimidazole with a suitable decyl halide. This reaction is a classic example of a nucleophilic substitution.

Principle and Mechanism

The reaction proceeds via an S_N2 mechanism. The imidazole ring contains two nitrogen atoms; the pyrrole-type nitrogen (N-1) is acidic, while the pyridine-type nitrogen (N-3) is basic and nucleophilic. In the presence of a base, the acidic proton on the N-1 nitrogen of 2-methylimidazole is abstracted, generating a potent imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromodecane), displacing the bromide ion and forming the N-C bond.[6]

For 2-methylimidazole, the two nitrogen atoms are chemically equivalent with respect to alkylation due to tautomerism, so only a single N-alkylated product is formed. The choice of base and solvent is critical for reaction efficiency, preventing side reactions and facilitating product isolation.[9]

Workflow for Synthesis of this compound

Reagents Reagents: - 2-Methylimidazole - 1-Bromodecane - Sodium Hydroxide (Base) - Toluene (Solvent) ReactionSetup Reaction Setup: Combine reagents in a flask equipped with a reflux condenser. Reagents->ReactionSetup 1. Combine Reflux Heating & Reflux: Heat mixture to 100-110°C. Monitor via TLC. ReactionSetup->Reflux 2. Heat Workup_Start Reaction Work-up: Cool to room temperature. Reflux->Workup_Start 3. Completion Filtration Filtration: Remove solid NaBr by-product. Workup_Start->Filtration 4. Cool & Filter FinalProduct Final Product: Crude this compound (Viscous Liquid) Filtration->FinalProduct Aqueous Work-up SolventRemoval Solvent Removal: Evaporate toluene under reduced pressure. Purification Purification: Wash with water to remove residual salts and impurities. SolventRemoval->Purification 6. Purify Drying Drying: Dry the final product under high vacuum. Purification->Drying 7. Isolate PureProduct Pure this compound Drying->PureProduct FinalProduct->SolventRemoval 5. Concentrate

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[10]

Materials & Equipment:

  • 2-Methylimidazole (C₄H₆N₂)

  • 1-Bromodecane (C₁₀H₂₁Br)

  • Sodium hydroxide (NaOH), pellets

  • Toluene, anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (8.21 g, 0.1 mol) and anhydrous toluene (100 mL). Stir until the 2-methylimidazole is fully dissolved.

  • Addition of Base: Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol, 1.1 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the imidazole.[10]

  • Addition of Alkylating Agent: Slowly add 1-bromodecane (22.13 g, 0.1 mol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) by observing the disappearance of the 2-methylimidazole spot.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The inorganic salt by-product (sodium bromide) will precipitate. Filter the solid salt and wash it with a small amount of toluene.

  • Work-up: Combine the filtrate and the toluene wash. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts and unreacted NaOH.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Final Drying: Place the resulting viscous liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual volatile impurities.[11] This step is crucial as residual solvents can significantly affect the product's properties.[3]

Part 2: Characterization and Analysis

Thorough characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and physical property measurements is employed.

Physicochemical Properties

The synthesized product should be a clear, slightly viscous liquid at room temperature.[2] A summary of its key physical properties is provided below.

PropertyValueSource(s)
CAS Number 42032-30-4[1][2]
Molecular Formula C₁₄H₂₆N₂[1]
Molecular Weight 222.37 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 157-158 °C at 3 mmHg[2][7][8]
Density 0.9 g/mL at 25 °C[2][7][8]
Refractive Index (n20/D) 1.475[2][7][8]
Workflow for Product Characterization

Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Primary Structure FTIR FT-IR Spectroscopy Start->FTIR Functional Groups MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight StructureConfirm Structural Confirmation NMR->StructureConfirm Purity Purity Assessment NMR->Purity Detects Impurities FTIR->StructureConfirm MS->StructureConfirm StructureConfirm->Purity Identity Confirmed Final Verified Compound Purity->Final

Caption: Logical workflow for the analytical characterization of this compound.

Spectroscopic Data Interpretation

1. ¹H NMR Spectroscopy (Proton NMR)

  • Rationale: This is the most powerful tool for confirming the successful N-alkylation and the overall structure by showing the presence and connectivity of all non-exchangeable protons.

  • Expected Spectrum (in CDCl₃):

    • ~6.8-7.0 ppm: Two singlets (or narrow doublets, 1H each), corresponding to the two protons on the imidazole ring (H-4 and H-5).

    • ~3.8-4.0 ppm: A triplet (2H), representing the methylene group of the decyl chain directly attached to the imidazole nitrogen (-N-CH₂ -).

    • ~2.3-2.4 ppm: A singlet (3H), corresponding to the methyl group at the C-2 position of the imidazole ring.

    • ~1.7-1.9 ppm: A multiplet (quintet, 2H), for the second methylene group of the decyl chain.

    • ~1.2-1.4 ppm: A broad multiplet (~14H), representing the remaining seven methylene groups of the decyl chain.

    • ~0.8-0.9 ppm: A triplet (3H), for the terminal methyl group of the decyl chain.

2. ¹³C NMR Spectroscopy (Carbon NMR)

  • Rationale: Confirms the carbon skeleton of the molecule.

  • Expected Spectrum (in CDCl₃):

    • ~145 ppm: Quaternary carbon at the C-2 position of the imidazole ring.

    • ~120-128 ppm: Two methine carbons of the imidazole ring (C-4 and C-5).

    • ~45-50 ppm: Methylene carbon attached to the nitrogen (-N-C H₂-).

    • ~10-35 ppm: A series of peaks corresponding to the remaining nine carbons of the decyl chain and the C-2 methyl group.

3. FT-IR Spectroscopy (Infrared)

  • Rationale: Identifies the functional groups present in the molecule. The disappearance of the broad N-H stretch from 2-methylimidazole is a key indicator of successful alkylation.

  • Expected Characteristic Peaks:

    • 2850-3000 cm⁻¹: Strong C-H stretching vibrations from the decyl and methyl groups.

    • ~3100 cm⁻¹: Weaker C-H stretching from the imidazole ring.

    • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

    • Absence of a broad peak ~3200-3400 cm⁻¹: Confirms the replacement of the N-H proton.

4. Mass Spectrometry (MS)

  • Rationale: Determines the molecular weight of the compound, providing definitive confirmation of the product's identity.

  • Expected Result (ESI+):

    • A prominent peak for the molecular ion [M+H]⁺ at m/z = 223.2.[12]

Conclusion

The synthesis of this compound via N-alkylation of 2-methylimidazole is a robust and reliable procedure. The causality behind the choice of reagents—a strong base to generate the nucleophilic imidazolate and an appropriate solvent to facilitate the S_N2 reaction—is key to a successful outcome. Rigorous purification, particularly the removal of inorganic salts and residual solvents, is paramount for obtaining a high-purity product suitable for sensitive applications in research and development. The validation of the final product through a multi-technique analytical approach, including NMR, FT-IR, and Mass Spectrometry, provides a self-validating system that ensures both structural integrity and purity, meeting the high standards required for scientific and industrial use.

References

  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. ACS Publications.
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  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775924, 1-Decyl-2-methyl-1H-imidazole. PubChem.
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  • Stansbury, Jr., H. O. (1991). Process for preparing 1-alkylimidazoles. Google Patents (US5011934A).
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  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans (2013). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
  • PubChemLite. This compound (C14H26N2). PubChemLite.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). HMDB.
  • Zhang, J., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. ResearchGate.

Sources

"physicochemical properties of 1-Decyl-2-methylimidazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Decyl-2-methylimidazole

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 42032-30-4), a key heterocyclic compound with significant potential in materials science, catalysis, and as an intermediate in the synthesis of ionic liquids. As a Senior Application Scientist, the objective of this document is to move beyond mere data tabulation and provide a foundational understanding of the causality behind these properties, the methodologies for their determination, and their implications for practical applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule.

Molecular and Chemical Identity

This compound is an N-substituted imidazole featuring a ten-carbon alkyl chain (decyl group) at the N1 position and a methyl group at the C2 position. This amphiphilic structure—a polar imidazole head and a long, nonpolar alkyl tail—is the primary determinant of its physical and chemical behavior.

Table 1: Chemical Identity and Core Properties

PropertyValueSource(s)
CAS Number 42032-30-4[1][2][3][4]
Molecular Formula C₁₄H₂₆N₂[1][5]
Molecular Weight 222.37 g/mol [2][5]
Physical Form Liquid at 25 °C[1][3]
Density 0.9 g/mL at 25 °C[1][2][3]
Boiling Point 157-158 °C at 3 mmHg[1][2][3]
Refractive Index (n20/D) 1.475[1][3]
Flash Point >113 °C (>230 °F)[1][2][3]
SMILES String CCCCCCCCCCn1ccnc1C[3]
InChIKey BKFRZOZNMWIFLH-UHFFFAOYSA-N[3]

Synthesis and Purification: An Experimental Protocol

The most direct and widely adopted method for synthesizing N-alkylated imidazoles is through a direct N-alkylation reaction, a class of S N 2 reactions. This involves the reaction of the parent imidazole heterocycle with a suitable alkyl halide. For this compound, the logical precursors are 2-methylimidazole and a 1-halodecane, typically 1-bromodecane, due to its optimal reactivity and commercial availability.

Causality in Experimental Design
  • Choice of Reactants : 2-methylimidazole provides the core heterocyclic structure. 1-bromodecane is selected as the alkylating agent; the bromide is a good leaving group, making the reaction efficient without being excessively reactive like iodide, which can be more expensive and less stable.

  • Solvent Selection : A polar aprotic solvent such as acetonitrile or DMF is often chosen to solvate the reactants and facilitate the S N 2 mechanism. However, for greener chemistry and simpler workup, the reaction can sometimes be run neat or with minimal solvent.

  • Base : A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the N-H of the imidazole ring, generating the more nucleophilic imidazolide anion. This significantly accelerates the rate of alkylation.

  • Purification : The product's long alkyl chain gives it significant nonpolar character, making it amenable to purification via vacuum distillation to remove unreacted starting materials and high-boiling impurities.

Step-by-Step Synthesis Protocol
  • Glassware Preparation : Ensure all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) is thoroughly dried in an oven to prevent side reactions with water.

  • Inert Atmosphere : Assemble the apparatus and purge with a dry, inert gas such as nitrogen or argon for 15-20 minutes. This is crucial to prevent moisture from interfering with the base, especially if using NaH.

  • Reactant Charging : To the flask, add 2-methylimidazole (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.2 eq). Add a polar aprotic solvent like acetonitrile to facilitate stirring.

  • Alkylation : While stirring the mixture, add 1-bromodecane (1.05 eq) dropwise via the dropping funnel at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting imidazole.

  • Reaction Execution : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, cool the mixture to room temperature. Filter off the inorganic salts (the base and the resulting KBr). Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts or highly polar impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification : Purify the crude product by vacuum distillation. The boiling point is reported as 157-158 °C at 3 mmHg, which serves as a key indicator of the product's identity and purity.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Methylimidazole 1-Bromodecane Base (K₂CO₃) Reaction Heat (60-80 °C) Monitor via TLC Reactants->Reaction Combine in Solvent Setup Dry Glassware Inert Atmosphere (N₂) Setup->Reactants Workup Cool & Filter Solvent Removal Reaction->Workup Reaction Complete Purification Vacuum Distillation (157-158 °C @ 3 mmHg) Workup->Purification Product Pure 1-Decyl-2- methylimidazole Purification->Product

Caption: N-Alkylation synthesis workflow for this compound.

Physicochemical Property Analysis

The accurate determination of physicochemical properties is fundamental to predicting the behavior of a compound in various systems, from reaction media to biological membranes.

Core Properties & Measurement Techniques
  • Density (0.9 g/mL at 25 °C) : This value indicates that this compound is slightly less dense than water.[1][2] It is a critical parameter for fluid dynamics calculations and for converting between mass and volume.

    • Standard Protocol : Density is typically measured using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with deionized water. The sample is then introduced, and its mass is measured at a precisely controlled temperature (e.g., 25.0 °C).

  • Refractive Index (1.475 at 20 °C) : This dimensionless number describes how fast light travels through the material.[1][3] It is a sensitive measure of purity and is useful for in-line process monitoring.

    • Standard Protocol : Measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the boundary line is sharp and centered. The reading is taken at a standard wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Boiling Point (157-158 °C at 3 mmHg) : The high boiling point, even under vacuum, reflects strong intermolecular van der Waals forces contributed by the long decyl chain.[1][2] This property is central to its purification by distillation.

  • Flash Point (>113 °C) : The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[3] A value above 100 °C classifies it as a combustible but not highly flammable liquid, which has important safety implications for storage and handling.

Experimental Characterization Workflow

Characterization_Workflow cluster_instruments Analytical Instrumentation cluster_properties Determined Properties Sample This compound (Purified Sample) DensityMeter Digital Density Meter or Pycnometer Sample->DensityMeter Refractometer Abbe Refractometer Sample->Refractometer TGA Thermogravimetric Analyzer (TGA) Sample->TGA Spectrometer NMR / FT-IR Sample->Spectrometer Density Density DensityMeter->Density RI Refractive Index Refractometer->RI Thermal Thermal Stability TGA->Thermal Structure Structural Confirmation Spectrometer->Structure

Caption: Workflow for the physicochemical characterization of the compound.

Thermal Stability and Decomposition

Given its flash point of over 113 °C, this compound is thermally stable under typical laboratory conditions.[3] However, for high-temperature applications (approaching and exceeding 200 °C), its stability should be empirically determined.

  • Experimental Protocol: Thermogravimetric Analysis (TGA)

    • A small, precisely weighed sample (5-10 mg) is placed in a TGA crucible (e.g., alumina).

    • The sample is heated in a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative decomposition).

    • A linear heating ramp is applied (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

    • The TGA instrument records the sample's mass as a function of temperature. The onset temperature of mass loss is a key indicator of decomposition.

Solubility and Spectroscopic Profile

Solubility Characteristics

The amphiphilic nature of this compound governs its solubility.

  • Nonpolar Solvents : The long decyl chain provides significant lipophilicity, ensuring high solubility in nonpolar organic solvents like hexanes, toluene, and diethyl ether.

  • Polar Aprotic Solvents : It is expected to be miscible with polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

  • Polar Protic Solvents : Solubility in highly polar protic solvents like water is expected to be low due to the dominance of the hydrophobic C10 chain. It will be more soluble in alcohols like ethanol and methanol than in water.

This solubility profile is advantageous in applications like liquid-liquid extraction, where it can act as an extractant for metal ions from aqueous solutions into an organic phase.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure post-synthesis.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals:

    • A triplet around 0.8-0.9 ppm for the terminal methyl group (-CH₃) of the decyl chain.

    • A broad multiplet between 1.2-1.8 ppm for the methylene groups (-CH₂-) of the decyl chain.

    • A triplet around 3.8-4.0 ppm for the methylene group attached to the imidazole nitrogen (N-CH₂-).

    • A singlet around 2.3-2.4 ppm for the methyl group at the C2 position (C-CH₃).

    • Two singlets or doublets in the 6.8-7.2 ppm region for the two protons on the imidazole ring (C4-H and C5-H).

  • ¹³C NMR : The carbon spectrum will confirm the presence of all 14 unique carbon atoms. Key signals include the aliphatic carbons of the decyl chain, the N-CH₂ carbon, the C-CH₃ carbon, and the three distinct carbons of the imidazole ring (C2, C4, C5).

  • FT-IR : The infrared spectrum would show strong C-H stretching vibrations around 2850-2950 cm⁻¹ from the alkyl chain and C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1500-1650 cm⁻¹ region.

Conclusion

This compound is a compound whose physicochemical properties are a direct consequence of its unique amphiphilic structure. Its well-defined density, refractive index, and thermal properties make it a predictable and manageable substance in a research and development setting. The straightforward N-alkylation synthesis allows for its accessible production, while its solubility profile opens avenues for its use in biphasic systems. This guide provides the foundational data and experimental context necessary for scientists to confidently incorporate this compound into their work.

References

  • This compound | CAS 42032-30-4 . Chemical-Suppliers.com. [Link]

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  • Synthesis of 2-methylimidazole . Chemistry Stack Exchange. [Link]

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Sources

An In-depth Technical Guide to 1-Decyl-2-methylimidazole (CAS: 42032-30-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-2-methylimidazole, a substituted imidazole derivative, has emerged as a versatile building block in synthetic chemistry and materials science. Its unique amphiphilic structure, combining a polar imidazole head with a nonpolar decyl tail, imparts properties that make it a valuable precursor for ionic liquids, a catalyst in organic transformations, and a ligand in coordination chemistry. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and characterization, key applications with mechanistic insights, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a combustible liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The long decyl chain contributes to its lower water solubility compared to short-chain alkylimidazoles, a feature that is exploited in applications such as liquid-liquid extraction.

PropertyValueSource(s)
CAS Number 42032-30-4[1][2][3]
Molecular Formula C₁₄H₂₆N₂[1][3]
Molecular Weight 222.37 g/mol [1]
Appearance Liquid
Boiling Point 157-158 °C at 3 mmHg[1][2]
Density 0.9 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.475[1][2]
Flash Point 113 °C (235.4 °F) - closed cup

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylimidazole with a decyl halide. This is a standard nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the decyl halide.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of this compound. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Methylimidazole 2-Methylimidazole Reaction Mixture Reaction Mixture 2-Methylimidazole->Reaction Mixture 1-Bromodecane 1-Bromodecane 1-Bromodecane->Reaction Mixture Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Mixture Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Mixture Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Stirring at elevated temp. Product Product Work-up & Purification->Product Extraction, Column Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example for the laboratory-scale synthesis of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylimidazole (1.0 eq).

  • Deprotonation: Dissolve the 2-methylimidazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). Add a base, for example, sodium hydride (1.1 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Alkylation: Add 1-bromodecane (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the imidazole ring protons, the methyl group, and the decyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Key Applications

The unique structure of this compound makes it a valuable compound in several fields.

Precursor to Ionic Liquids

This compound is a common starting material for the synthesis of imidazolium-based ionic liquids.[4][5] These ionic liquids are salts with low melting points and have applications as green solvents, electrolytes, and catalysts.[5][6] The synthesis involves the quaternization of the second nitrogen atom in the imidazole ring with an alkyl halide, followed by anion exchange.

G This compound This compound Quaternization Quaternization This compound->Quaternization Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Quaternization Imidazolium Halide Salt Imidazolium Halide Salt Quaternization->Imidazolium Halide Salt Anion Exchange (e.g., with LiNTf2) Anion Exchange (e.g., with LiNTf2) Imidazolium Halide Salt->Anion Exchange (e.g., with LiNTf2) Imidazolium Ionic Liquid Imidazolium Ionic Liquid Anion Exchange (e.g., with LiNTf2)->Imidazolium Ionic Liquid

Caption: Synthesis of imidazolium ionic liquids from this compound.

The properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility, can be tuned by varying the alkyl group (R) and the anion (X).[5]

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions, making it a useful ligand in coordination chemistry. It has been shown to participate in the extraction of Cu(II) complexes.[1][2] The length of the alkyl chain and steric effects can influence the efficiency of metal ion extraction.

The parent compound, 2-methylimidazole, is a known versatile catalyst in various organic reactions, including esterification, transesterification, and epoxide ring-opening.[7][8] The basic nitrogen atom acts as a Brønsted base, while the overall structure can facilitate proton transfer.[7] While specific catalytic applications of this compound are less documented, its structural similarity to other catalytically active imidazoles suggests potential in this area.

Antimicrobial and Antifungal Properties

Imidazolium-based ionic liquids with long alkyl chains have demonstrated antimicrobial and antifungal activity.[9][10] For instance, ionic liquids with dodecyl and hexadecyl chains have been shown to be effective against Candida albicans by disrupting the cell membrane.[9] Given that this compound is a precursor to such ionic liquids, it is a key component in the development of new antifungal agents.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation.[11]

Hazard Summary
HazardClassificationSource(s)
Skin Irritation Category 2
Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear a suitable respiratory mask.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][11] Use only outdoors or in a well-ventilated area.[3][11]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][11] It is classified as a combustible liquid.

Conclusion

This compound is a valuable and versatile chemical with a growing number of applications. Its utility as a precursor to tunable ionic liquids, its role in metal extraction, and its potential in catalysis and antimicrobial development make it a compound of significant interest to researchers in both academia and industry. Proper understanding of its synthesis, characterization, and safe handling is crucial for unlocking its full potential in scientific and technological advancements.

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"molecular structure of 1-Decyl-2-methylimidazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Decyl-2-methylimidazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a compound of significant interest due to its applications as an ionic liquid precursor, a catalytic component, and a structural motif in medicinal chemistry. We will dissect its fundamental chemical identity, explore its three-dimensional conformation through both experimental and computational lenses, and provide detailed protocols for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

This compound is an N-substituted imidazole featuring a ten-carbon alkyl chain at the N1 position and a methyl group at the C2 position. This unique combination of a polar, aromatic headgroup (the imidazole ring) and a long, nonpolar aliphatic tail imparts amphiphilic character to the molecule, defining its physical properties and chemical reactivity.

The fundamental identifiers and key physicochemical properties are summarized below.

Identifier Value Source
IUPAC Name 1-decyl-2-methyl-1H-imidazole[1]
CAS Number 42032-30-4[1][2]
Molecular Formula C₁₄H₂₆N₂[1][2]
Molecular Weight 222.37 g/mol [1][2]
SMILES String CCCCCCCCCCN1C=CN=C1C[1]
InChI Key BKFRZOZNMWIFLH-UHFFFAOYSA-N[1]
Physicochemical Property Value Source
Physical Form Liquid at 25 °C[3]
Boiling Point 157-158 °C at 3 mmHg[2][4]
Density 0.9 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.475[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[3]

The presence of the long decyl chain significantly influences these properties, leading to a relatively high boiling point and a density less than water. These characteristics are pivotal for its application in solvent extraction processes and as a component in ionic liquids.[2][4][5]

Dissection of the Molecular Architecture

The structure of this compound can be logically separated into two key domains: the imidazole core and the pendant alkyl chains.

Caption: 2D representation of this compound highlighting its core components.

The 2-Methylimidazole Headgroup

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Key structural features include:

  • Aromaticity and Planarity : The ring is planar and aromatic, with delocalized π-electrons across the five atoms. This aromaticity is a cornerstone of its chemical stability and its ability to participate in π-stacking interactions in certain environments.

  • Substitution Effects :

    • The methyl group at the C2 position provides steric hindrance around the N1-C2-N3 region. This steric bulk can influence the coordination chemistry of the molecule when it acts as a ligand.

    • The decyl group at the N1 position breaks the symmetry of the parent imidazole ring and is the primary contributor to the molecule's lipophilicity.

The N1-Decyl Chain

The ten-carbon alkyl chain is the defining feature of this molecule's physical state and solubility.

  • Conformational Flexibility : The decyl chain is highly flexible due to the free rotation around its nine C-C single bonds. In the liquid state, it will adopt a multitude of conformations, contributing to the molecule's fluidity.

  • Hydrophobicity : This long aliphatic tail is strongly hydrophobic, driving the molecule's low solubility in water and high solubility in nonpolar organic solvents. This is a critical factor in its use for the solvent extraction of metal complexes.[5]

Methodologies for Structural Elucidation

Determining the precise molecular structure requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Objective : To determine the three-dimensional atomic arrangement of this compound in a single crystal.

Methodology :

  • Crystal Growth (Self-Validating Step) :

    • Dissolve high-purity this compound (>97%) in a suitable solvent system (e.g., a hexane/ethyl acetate mixture).

    • Employ a slow evaporation technique at a constant, cool temperature (e.g., 4 °C) over several days to weeks.

    • Causality: Slow evaporation is crucial to allow molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid. The formation of a single, clear crystal with well-defined facets is the first validation of a successful procedure.

  • Crystal Mounting and Data Collection :

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement :

    • Process the collected data to obtain a set of structure factors.

    • Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial electron density map.[6]

    • Build an initial molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data using least-squares minimization (e.g., with SHELXL).[6]

    • Trustworthiness: The refinement process is validated by monitoring the R-factor, a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure.

Caption: Workflow for determining molecular structure using DFT calculations.

Structural Implications for Applications

The molecular structure of this compound is directly linked to its function, particularly in materials science and drug development.

Role as an Ionic Liquid Precursor

This compound is a common starting material for the synthesis of 1-decyl-3-methylimidazolium ([C₁₀MIM]⁺) based ionic liquids. [7]The N3 nitrogen of the imidazole ring can be alkylated (e.g., with a methyl group) to form the imidazolium cation. The long N1-decyl chain is a primary determinant of the resulting ionic liquid's properties, such as its viscosity, melting point, and miscibility with other liquids.

Significance in Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [8]* Pharmacophore : The imidazole core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites. [8]* Lipophilicity and Permeability : The decyl chain provides significant lipophilicity. In a drug development context, tuning the length of such an alkyl chain is a common strategy to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, particularly its ability to cross cell membranes.

Conclusion

The molecular structure of this compound is a fascinating interplay between a planar, aromatic imidazole core and a flexible, hydrophobic decyl chain. This duality governs its physicochemical properties, making it a valuable building block for ionic liquids and a molecule of interest for probing structure-activity relationships in medicinal chemistry. Its complete structural elucidation, achieved through a synergistic application of experimental techniques like X-ray crystallography and computational methods such as DFT, provides the foundational knowledge required for its rational application and future development.

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A Technical Guide to 1-Decyl-2-methylimidazole: Synthesis, Properties, and Core Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-2-methylimidazole is a substituted N-heterocyclic compound that has garnered significant attention for its versatile role as a chemical intermediate and functional material. Its unique molecular structure, featuring a hydrophilic imidazole head and a lipophilic decyl tail, imparts amphiphilic properties that are pivotal to its applications. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and primary applications, with a focus on its function as a precursor for ionic liquids and as a high-performance corrosion inhibitor. Detailed experimental protocols, mechanistic diagrams, and safety considerations are presented to equip researchers with the foundational knowledge required for its effective utilization in laboratory and industrial settings.

Introduction to this compound

This compound (C₁₄H₂₆N₂) is an alkyl-substituted imidazole derivative. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms—the imidazole moiety—which is functionalized with a methyl group at the 2-position and a ten-carbon alkyl (decyl) chain at the 1-position. This strategic combination of a polar, functionalizable head group and a nonpolar, hydrophobic tail makes it a crucial building block in materials science and organic synthesis.

Its primary significance lies in its role as a precursor to a class of advanced materials known as ionic liquids (ILs). By quaternizing the second nitrogen atom, a wide array of 1-decyl-2,3-dimethylimidazolium or other substituted imidazolium salts can be synthesized. These resulting ILs possess tunable properties such as thermal stability, conductivity, and solvency, making them valuable in catalysis, electrochemistry, and as "green" solvents.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom and the overall molecular structure allow it to act as an effective corrosion inhibitor for various metals.[3][4]

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through a direct N-alkylation reaction, which proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1]

Reaction: 2-Methylimidazole + 1-Bromodecane → this compound + Hydrobromic Acid

In this reaction, the nitrogen atom at the 1-position of the 2-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromodecane. The bromide ion serves as the leaving group. The presence of a base is often required to neutralize the hydrobromic acid byproduct and drive the reaction to completion. The steric hindrance from the methyl group at the 2-position ensures that the alkylation occurs regioselectively at the N-1 position.

Synthesis_Pathway cluster_reactants Reactants reagent1 2-Methylimidazole reaction_node Sɴ2 Alkylation reagent1->reaction_node Nucleophile reagent2 1-Bromodecane reagent2->reaction_node Electrophile product This compound byproduct HBr reaction_node->product Main Product reaction_node->byproduct Byproduct

Caption: Sɴ2 synthesis pathway of this compound.

Physicochemical Properties and Characterization

This compound is typically a liquid at room temperature with a faint characteristic odor.[5] Its properties are well-documented and critical for its application, handling, and storage. Accurate characterization is essential to confirm purity and structural integrity, commonly performed using NMR spectroscopy (¹H and ¹³C), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry.[1][2]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂[6][7]
Molecular Weight 222.37 g/mol [5][6]
CAS Number 42032-30-4[5][7][8]
Appearance Liquid[5][9]
Density 0.9 g/mL at 25 °C[5][7][8]
Boiling Point 157-158 °C at 3 mmHg[5][7][8]
Refractive Index (n20/D) 1.475[5][7][8]
Flash Point 113 °C (235.4 °F) - closed cup[5][9]

Core Applications

The bifunctional nature of the this compound molecule is the primary driver of its utility across different scientific domains.

Precursor for Imidazolium-Based Ionic Liquids

The most prominent application of this compound is as a foundational precursor in the synthesis of 1,3-dialkylimidazolium ionic liquids.[1][10] The synthesis involves a second alkylation step (quaternization) at the N-3 position of the imidazole ring. This creates a cationic imidazolium core, which is then paired with an anion of choice.

The length of the decyl chain significantly influences the properties of the resulting ionic liquid, such as its melting point, viscosity, and hydrophobicity.[10] For instance, longer alkyl chains tend to decrease the melting point and increase the lipophilicity. The subsequent anion exchange (metathesis) allows for fine-tuning of the IL's properties for specific tasks, such as creating [DMIm]BF₄ (tetrafluoroborate) or [DMIm]PF₆ (hexafluorophosphate) salts.[2][10] These ILs are widely explored as solvents in organic synthesis, for biomass processing, and as electrolytes in electrochemical devices.[1][2]

Corrosion Inhibition

Imidazole derivatives are well-established as effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments.[3][11][12] this compound functions by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4]

The inhibition mechanism involves:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated imidazole ring.

  • Chemisorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring coordinate with the vacant d-orbitals of the metal atoms, forming a stable coordinate bond.[13]

The long decyl chain enhances this protective effect by creating a dense, hydrophobic layer that repels aqueous corrosive species. Studies have shown that its inhibition efficiency increases with concentration and that it acts as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions.[3][4][13]

Experimental Protocol: Synthesis of a 1-Decyl-2-methylimidazolium-based Ionic Liquid

This protocol details a representative two-step synthesis of 1-decyl-3-methylimidazolium bromide ([DMIm]Br), a common ionic liquid, starting from 1-methylimidazole. A similar initial step is used for this compound synthesis, starting from 2-methylimidazole.

Objective: To synthesize and purify an imidazolium halide ionic liquid.

Materials:

  • 1-Methylimidazole (or 2-Methylimidazole)

  • 1-Bromodecane

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM)

  • Sodium tetrafluoroborate (NaBF₄) (for optional anion exchange)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Step 1: Quaternization (Synthesis of [DMIm]Br)

    • Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (e.g., 40 mmol) with a slight molar excess of 1-bromodecane (e.g., 48 mmol).[2]

    • Reaction: Stir the mixture vigorously. The reaction is often exothermic. Depending on the scale and desired reaction time, the mixture can be stirred at room temperature for several days or gently heated (e.g., 60-70 °C) for 24-48 hours to ensure complete conversion.[2][10]

    • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, [DMIm]Br, is often a viscous liquid or solid.

    • Purification: Wash the crude product multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.[1] Decant the ethyl acetate layer. The remaining purified ionic liquid is then dried under high vacuum to remove residual solvent.

  • Step 2: Anion Exchange (Metathesis - Optional)

    • Preparation: Dissolve the synthesized [DMIm]Br (e.g., 20 mmol) in dichloromethane (DCM). In a separate flask, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄) (e.g., 21 mmol) in deionized water.[10]

    • Reaction: Add the aqueous NaBF₄ solution to the DCM solution of the ionic liquid. Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours.[10]

    • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Collect the lower organic (DCM) layer containing the new ionic liquid, [DMIm]BF₄.

    • Purification: Wash the organic layer with small portions of deionized water to remove any residual sodium bromide.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator. Further dry the final product under high vacuum to obtain the pure, hydrophobic ionic liquid.[1][10]

Workflow start Start prep 1. Preparation: Combine 1-methylimidazole & 1-bromodecane start->prep react 2. Reaction: Heat and stir (e.g., 70°C, 48h) prep->react workup 3. Work-up: Cool and wash with ethyl acetate react->workup dry 4. Isolation: Dry under high vacuum workup->dry product1 Product: [DMIm]Br dry->product1 metathesis_start Optional: Anion Exchange product1->metathesis_start Proceed to exchange end End product1->end Stop if only halide IL is needed dissolve 5. Dissolve [DMIm]Br in DCM & NaBF₄ in H₂O metathesis_start->dissolve exchange 6. Mix and stir vigorously (1-2h) dissolve->exchange separate 7. Separate organic layer (DCM) exchange->separate isolate 8. Dry and evaporate solvent separate->isolate product2 Final Product: [DMIm]BF₄ isolate->product2 product2->end

Caption: Experimental workflow for the synthesis of an imidazolium ionic liquid.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][14] It is a combustible liquid.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] Keep away from heat, sparks, and open flames.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[14] If inhaled, move the person to fresh air.[14]

Always consult the most current Safety Data Sheet (SDS) before handling the compound.[14]

Conclusion and Future Outlook

This compound stands out as a versatile heterocyclic compound whose value is intrinsically linked to its amphiphilic structure. Its role as a key intermediate in the synthesis of task-specific ionic liquids continues to drive innovation in green chemistry, materials science, and energy storage. Concurrently, its efficacy as a corrosion inhibitor provides a practical solution for industrial asset protection. Future research is likely to focus on expanding the library of functionalized ionic liquids derived from this precursor and exploring its potential in other areas, such as catalysis and pharmaceutical intermediates, further cementing its importance in modern chemical science.

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  • Sivaraju, M., Kannan, K., & Elavarasan, S. (2009). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 25(1).
  • Abd El-Lateef, H. M., et al. (2024). Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. Scientific Reports, 14(1), 1888.

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An In-depth Technical Guide to the Thermal Stability of 1-Decyl-2-methylimidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile compounds with applications ranging from "green" solvents in chemical synthesis to advanced electrolytes and pharmaceutical agents.[1][2][3][4][5] Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to traditional volatile organic compounds.[2][4][6] The 1-decyl-2-methylimidazolium cation is a key building block for a variety of ILs, where the long decyl chain imparts specific hydrophobicity and the methyl group at the C2 position enhances cationic stability.

For researchers, scientists, and drug development professionals, understanding the thermal stability of these ILs is paramount.[7] High thermal stability is crucial for applications that involve elevated temperatures, such as in chemical reactions, separations, and material processing.[3][8] In the context of drug development, thermal stability data is essential for determining shelf-life, storage conditions, and the feasibility of thermal sterilization methods. This guide provides a comprehensive overview of the factors influencing the thermal stability of 1-decyl-2-methylimidazolium-based ILs, detailed methodologies for its determination, and insights into their decomposition pathways.

Part 1: Factors Influencing the Thermal Stability of 1-Decyl-2-methylimidazolium Ionic Liquids

The thermal stability of an ionic liquid is not an intrinsic property of the cation alone but is significantly influenced by the nature of the anion it is paired with.[9][10] The overall stability is a result of the complex interplay between the cation's structure and the anion's coordinating ability, nucleophilicity, and hydrophilicity.[10]

The Decisive Role of the Anion

The anion is often the primary determinant of an ionic liquid's thermal stability.[9][10] ILs with anions that are poor coordinators and have low nucleophilicity tend to exhibit higher thermal stability. For instance, ILs based on anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are known for their high decomposition temperatures, often exceeding 400°C.[9] Conversely, ILs with more nucleophilic anions, such as halides (e.g., Br⁻, Cl⁻) or carboxylates (e.g., acetate), generally have lower thermal stabilities.[2][11] This is because these anions can participate in decomposition reactions, such as nucleophilic attack on the alkyl chains of the cation.[8][12][13]

The Influence of the 1-Decyl-2-methylimidazolium Cation

While the anion plays a dominant role, the structure of the cation also significantly impacts thermal stability.

  • Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium cation, in this case, the decyl group, can have a nuanced effect. Some studies suggest that longer alkyl chains can weaken the bonds within the cation, making it more susceptible to thermal decomposition.[9] A study on 1-alkyl-2,3-dimethylimidazolium nitrate ILs showed that thermal stability decreases as the alkyl chain length increases from ethyl to decyl.[14][15]

  • C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring, as in 1-decyl-2-methylimidazole, generally enhances thermal stability. This is because it blocks the most acidic proton on the imidazolium ring (at the C2 position), preventing decomposition pathways that involve deprotonation by the anion.[8][10]

External Factors

Experimental conditions can also have a significant impact on measured thermal stability:

  • Atmosphere: The presence of oxygen or reactive gases can lower the decomposition temperature compared to an inert atmosphere like nitrogen.[9]

  • Heating Rate: In thermogravimetric analysis (TGA), the heating rate used can affect the observed onset decomposition temperature. Slower heating rates often result in lower decomposition temperatures as the sample has more time to decompose at a given temperature.[9]

  • Impurities: The presence of impurities, such as water or residual halides from synthesis, can significantly reduce the thermal stability of an ionic liquid.[10] Therefore, proper drying and purification are crucial for accurate assessment.

Part 2: Experimental Determination of Thermal Stability

Thermogravimetric analysis (TGA) is the most widely used technique to determine the thermal stability of ionic liquids.[2][8][9][16] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Key Thermal Stability Parameters from TGA

Several parameters are used to characterize the thermal stability of an IL from a TGA curve:

  • Onset Decomposition Temperature (T_onset): The temperature at which the initial mass loss begins. This is a common metric for short-term thermal stability.[10]

  • Temperature at x% Mass Loss (T_x%): The temperature at which a certain percentage (e.g., 10% or 50%) of the initial mass has been lost.[9]

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative thermogravimetry (DTG) curve.[9]

Experimental Workflow: TGA Analysis

The following diagram illustrates a typical workflow for determining the thermal stability of a 1-decyl-2-methylimidazolium-based ionic liquid using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis start Start: Purified IL Sample drying Drying under vacuum (e.g., with P₂O₅) start->drying kf Karl Fischer Titration (<220 ppm water) drying->kf weigh Weigh Sample (5-10 mg in Al₂O₃ crucible) kf->weigh Sample ready for analysis tga_instrument Place in TGA Instrument weigh->tga_instrument set_params Set Experimental Parameters: - Atmosphere (N₂) - Flow Rate (e.g., 20 mL/min) - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 30-600 °C) tga_instrument->set_params run_tga Run TGA Experiment set_params->run_tga plot Plot Mass vs. Temperature run_tga->plot Generate TGA curve dtg Calculate Derivative (DTG) plot->dtg determine_params Determine: - T_onset - T_10% - T_peak dtg->determine_params end End: Report Thermal Stability Data determine_params->end

Caption: Workflow for TGA analysis of ionic liquid thermal stability.

Detailed Experimental Protocol for Non-Isothermal TGA

This protocol provides a step-by-step method for assessing the short-term thermal stability of a 1-decyl-2-methylimidazolium-based ionic liquid.

  • Sample Preparation:

    • Dry the ionic liquid sample under high vacuum at an elevated temperature (e.g., 50°C) for at least 48 hours to remove any volatile impurities, particularly water.[10] The use of a desiccant like phosphorus pentoxide (P₂O₅) is recommended.[10]

    • Verify the water content using Karl Fischer titration to ensure it is below a specified limit (e.g., 220 ppm).[10]

  • TGA Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Place an empty alumina crucible (typically 70-150 µL) in the TGA and tare the balance.[16][17]

  • Sample Loading:

    • Accurately weigh 5-10 mg of the dried ionic liquid into the tared crucible.[8][16]

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min) to maintain an inert atmosphere.[1][16]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[8][14]

  • Data Collection and Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the DTG curve.

    • Determine the T_onset, T_10%, and T_peak from the respective curves.

Isothermal TGA for Long-Term Stability

For applications requiring prolonged exposure to high temperatures, isothermal TGA is a more relevant technique.[8][10] This method involves holding the sample at a constant temperature and monitoring mass loss over time.[8][10]

  • Protocol: A series of isothermal experiments can be performed at different temperatures below the T_onset determined from the non-isothermal scan.[14] For example, holding the sample at temperatures such as 240°C, 250°C, 260°C, and 270°C for several hours can reveal the long-term stability and decomposition kinetics.[14]

Part 3: Decomposition Mechanisms

The thermal decomposition of imidazolium-based ionic liquids can proceed through several pathways, primarily influenced by the nucleophilicity and basicity of the anion.

Decomposition_Mechanisms cluster_sn2 SN2 Nucleophilic Substitution cluster_e2 E2 Elimination (Hofmann-type) IL 1-Decyl-2-methylimidazolium Cation Anion (X⁻) sn2_products This compound Alkyl-Anion Adduct IL:cation->sn2_products:p1 Anion attacks alkyl chain IL:anion->sn2_products:p2 e2_products 1-Decene 2-Methylimidazole HX IL:cation->e2_products:p1 Anion acts as base, abstracts proton from decyl chain IL:cation->e2_products:p2 IL:anion->e2_products:p3

Sources

An In-depth Technical Guide to the Solubility of 1-Decyl-2-methylimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Decyl-2-methylimidazole is a member of the 1-alkyl-2-methylimidazole class of compounds.[1][2] It is characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring and a methyl group at the C-2 position. These structural features impart a unique combination of properties, making it a subject of interest in various chemical applications, including as a precursor for ionic liquids and in extraction processes for metal ions like Cu(II).[1] Understanding the solubility of this compound in different organic solvents is crucial for its effective use in synthesis, formulation, and process design, particularly in the fields of materials science, catalysis, and drug development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a theoretical framework for predicting its behavior, a detailed experimental protocol for quantitative solubility determination, and an analysis of the key molecular factors governing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueReference
Molecular Formula C₁₄H₂₆N₂[2]
Molecular Weight 222.37 g/mol
Appearance Liquid
Boiling Point 157-158 °C at 3 mmHg[1]
Density 0.9 g/mL at 25 °C[1]
Refractive Index n20/D 1.475[1]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound is dictated by a combination of intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): The long decyl chain contributes significantly to the molecule's nonpolar character, leading to substantial van der Waals interactions. These forces will be most significant when interacting with nonpolar solvents.

  • Dipole-Dipole Interactions: The imidazole ring possesses a dipole moment due to the presence of electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: While the this compound itself is not a hydrogen bond donor (as both nitrogen atoms are substituted), the nitrogen atoms can act as hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents like ethanol.

cluster_solute This compound cluster_solvent Organic Solvents Decyl_Chain Decyl Chain (C10H21) Nonpolar Nonpolar (e.g., Hexane) Decyl_Chain->Nonpolar Van der Waals Imidazole_Ring Imidazole Ring Polar_Aprotic Polar Aprotic (e.g., Acetone) Imidazole_Ring->Polar_Aprotic Dipole-Dipole Polar_Protic Polar Protic (e.g., Ethanol) Imidazole_Ring->Polar_Protic Hydrogen Bonding (Acceptor) Methyl_Group Methyl Group (CH3) Methyl_Group->Nonpolar Weak Van der Waals

Caption: Intermolecular forces governing the solubility of this compound.

Influence of Molecular Structure on Solubility
  • The Decyl Chain: The long C10 alkyl chain is the dominant structural feature and imparts significant nonpolar character to the molecule. This suggests a higher affinity for and, therefore, better solubility in nonpolar organic solvents. As the alkyl chain length of 1-alkylimidazoles increases, their hydrophobic character is enhanced.

  • The Imidazole Ring: The polar imidazole core allows for interactions with polar solvents. However, the bulky decyl group can sterically hinder the approach of solvent molecules to the polar ring, potentially limiting solubility in highly polar solvents.

  • The C-2 Methyl Group: Methylation at the C-2 position of the imidazole ring is known to affect the physicochemical properties of related ionic liquids.[3][4] This substitution can influence the packing of the molecules and their interactions with solvents. The presence of the methyl group can sterically hinder interactions with the imidazole ring, which may slightly reduce solubility in polar solvents compared to its unmethylated counterpart.[3]

Predicted Solubility in Common Organic Solvents
SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarHigh / MiscibleThe nonpolar decyl chain will have strong van der Waals interactions with the nonpolar hexane molecules.
Toluene Nonpolar (Aromatic)High / MiscibleSimilar to hexane, the nonpolar character dominates. The aromatic nature of toluene may also engage in weak π-π interactions with the imidazole ring.
Dichloromethane Polar AproticModerate to HighThe polarity of dichloromethane can interact with the dipole of the imidazole ring, while its organic nature is compatible with the decyl chain.
Acetone Polar AproticModerateAcetone is more polar than dichloromethane. The compatibility will depend on the balance between the polar-polar interactions of the ketone and imidazole ring and the nonpolar interactions.
Ethanol Polar ProticModerateEthanol can act as a hydrogen bond donor to the nitrogen atoms of the imidazole ring. However, the large nonpolar decyl chain may limit miscibility.
Water Polar ProticVery LowThe hydrophobic nature of the long decyl chain is expected to make this compound poorly soluble in water.[5]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary for applications requiring precise solubility values. The following is a detailed, self-validating protocol for determining the solubility of this compound in organic solvents.

Principle of the Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a liquid in a solvent.[6] The method involves creating a saturated solution at a constant temperature, followed by the separation of the phases and quantification of the solute in the solvent phase.

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system with a suitable detector

  • Volumetric flasks and pipettes

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Start Start Add_Solute_Solvent Add excess this compound to a known volume of solvent in a vial. Start->Add_Solute_Solvent Equilibrate Equilibrate in a thermostatically controlled shaker at a constant temperature for 24-48 hours. Add_Solute_Solvent->Equilibrate Check_Equilibrium Periodically sample and analyze the concentration until it remains constant. Equilibrate->Check_Equilibrium Settle Allow the mixture to settle. Check_Equilibrium->Settle Equilibrium Reached Centrifuge Centrifuge to separate the two phases. Settle->Centrifuge Sample Carefully withdraw an aliquot of the saturated solvent phase. Centrifuge->Sample Dilute Dilute the aliquot with a known volume of fresh solvent. Sample->Dilute Analyze Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method. Dilute->Analyze Calculate Calculate the original concentration. Analyze->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol
  • Preparation of the Test Mixture:

    • Into a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a prolonged period (24-48 hours) to ensure that equilibrium is reached.

    • To validate that equilibrium has been attained, take small samples of the solvent phase at different time points (e.g., 24, 36, and 48 hours) and analyze the concentration. Equilibrium is confirmed when the concentration no longer changes over time.[7]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow for initial phase separation.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solute from the saturated solvent phase.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot (e.g., 1 mL) from the clear, saturated solvent phase, being cautious not to disturb the solute phase.

    • Accurately dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical technique:

      • UV-Vis Spectroscopy: If this compound has a suitable chromophore, create a calibration curve of absorbance versus concentration.[6]

      • HPLC: Develop a method with a suitable column and mobile phase to separate and quantify the this compound. A calibration curve of peak area versus concentration is required.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Conclusion

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Toxicology and Safety Profile of 1-Decyl-2-methylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Decyl-2-methylimidazole is a member of the 1-alkyl-2-methylimidazole family of compounds, characterized by a decyl chain attached to one of the nitrogen atoms of the 2-methylimidazole ring.[1][2] This structure imparts amphiphilic properties, making it a subject of interest in various research and industrial applications, including as a catalyst and in the extraction of metal complexes.[1] As with any chemical entity intended for use in research and development, a thorough understanding of its toxicological and safety profile is paramount for ensuring safe handling and for predicting potential biological effects.

This technical guide provides a consolidated overview of the available toxicology and safety data for this compound. Given the limited specific experimental data for this compound, this guide also incorporates information from structurally related imidazoles, such as 2-methylimidazole and 1-methylimidazole, to offer a more comprehensive perspective on potential hazards. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), which in turn influences its toxicological profile.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂[1][2]
Molecular Weight 222.37 g/mol [1][2]
CAS Number 42032-30-4[1][2]
EC Number 255-633-7[2]
Form Liquid
Density 0.9 g/mL at 25 °C[1][3]
Boiling Point 157-158 °C at 3 mmHg[1]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.475[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The signal word associated with this compound is "Warning".[3]

Toxicological Data

Acute Toxicity

Currently, there is no specific data available for the acute oral, dermal, or inhalation toxicity of this compound.[3] However, data from structurally similar compounds can provide some insight. For instance, 2-methylimidazole has a reported oral LD50 of 1500 mg/kg in rats and 1400 mg/kg in mice, indicating moderate acute toxicity if ingested.[4][5] Accidental ingestion of similar imidazoles may be harmful.[6][7]

Skin Corrosion/Irritation

This compound is classified as a skin irritant.[2][3] Direct contact can cause redness, inflammation, and irritation. Prolonged or repeated exposure to similar imidazole compounds may lead to more severe skin reactions.[6][7]

A standard approach to assessing skin irritation is the OECD Guideline 404 for Acute Dermal Irritation/Corrosion. The following is a generalized protocol:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's fur is clipped. 0.5 mL of the liquid test substance is applied to a small gauze patch, which is then applied to the clipped skin and secured with a semi-occlusive dressing.

  • Exposure Duration: The dressing remains in place for a 4-hour period.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored based on a standardized scale.

  • Classification: The classification of the substance as an irritant is based on the mean scores for erythema and edema.

Caption: Workflow for an in vivo dermal irritation study.

Serious Eye Damage/Eye Irritation

This compound is classified as causing serious eye irritation.[2][3] Direct contact with the eyes can lead to significant and potentially lasting damage. For some related imidazoles, severe eye damage has been reported.[6]

The potential for a substance to cause serious eye damage is typically assessed using the OECD Guideline 405.

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A single drop (approximately 0.1 mL) of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[8]

  • Scoring: The ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity and persistence of the observed effects.[8]

Respiratory or Skin Sensitization

There is currently no data available to classify this compound as a respiratory or skin sensitizer.[3] However, it is known to be a respiratory irritant.[2][3]

Germ Cell Mutagenicity

No data is available on the mutagenic potential of this compound.[3] Studies on 2-methylimidazole have shown mixed results, with some in vivo studies suggesting a potential for chromosomal damage at high doses, while in vitro bacterial reverse mutation assays were negative.[4]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.[3] Long-term studies on 2-methylimidazole in rodents have indicated an increased incidence of thyroid and liver tumors.[5] The European Chemicals Agency (ECHA) has classified 2-methylimidazole as a substance suspected of causing cancer.[9]

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.[3] 2-Methylimidazole is suspected of damaging fertility or the unborn child according to its harmonized classification and is on the Candidate List of substances of very high concern for Authorisation due to its reproductive toxicity.[9][10]

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards of skin, eye, and respiratory irritation, the following precautions are essential when handling this compound:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[3][11]

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Conclusion

The available data clearly indicates that this compound is a hazardous substance that requires careful handling. It is a known skin and serious eye irritant and may cause respiratory irritation.[2][3] While specific data on other toxicological endpoints such as acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity are lacking for this particular compound, the known adverse effects of structurally related imidazoles, such as 2-methylimidazole, warrant a cautious approach. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further toxicological studies on this compound are needed to provide a more complete and definitive safety profile.

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  • This compound 97 42032-30-4 - Sigma-Aldrich. (n.d.).
  • 2-methylimidazole - Substance Information - ECHA. (n.d.).
  • Candidate List of substances of very high concern for Authorisation - ECHA. (n.d.).

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1-Decyl-2-methylimidazole: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1-Decyl-2-methylimidazole, a substituted imidazole derivative, has emerged as a pivotal building block, offering a unique combination of reactivity and structural versatility. Its significance lies not in its direct biological activity, but in its role as a key intermediate in the synthesis of a diverse array of functional molecules, most notably ionic liquids and N-heterocyclic carbene (NHC) ligands. This guide provides a comprehensive technical overview of this compound, from its fundamental synthesis to its applications as a precursor, offering field-proven insights for professionals in research and development.

The Foundation: Understanding the 2-Methylimidazole Core

To appreciate the utility of this compound, one must first understand the properties of its parent heterocycle, 2-methylimidazole. With the chemical formula CH3C3H2N2H, 2-methylimidazole is a white or colorless solid that is highly soluble in polar organic solvents and water.[1] It serves as a precursor to a range of drugs and is a ligand in coordination chemistry.[1] The presence of the methyl group at the 2-position introduces steric hindrance, which can influence its coordination properties and reactivity.[1]

The synthesis of 2-methylimidazole is typically achieved through the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde), and ammonia.[1][2] This well-established reaction provides a reliable route to the 2-methylimidazole core.[1][2][3]

Synthesis of this compound: A Gateway to Functionality

The transformation of 2-methylimidazole into this compound is a critical step that appends the lipophilic decyl chain, significantly altering the molecule's physical properties and opening avenues for its use in biphasic systems and as a precursor for amphiphilic structures. The primary synthetic route is the N-alkylation of 2-methylimidazole with a decyl halide, typically 1-bromodecane or 1-chlorodecane.[4][5][6]

Reaction Mechanism: Nucleophilic Substitution

The alkylation proceeds via a standard SN2 mechanism. The N-1 nitrogen of the imidazole ring, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the decyl halide, displacing the halide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydroxide or potassium hydroxide are often employed to deprotonate the imidazole, enhancing its nucleophilicity.[6] The reaction can be carried out in various solvents, including toluene or even under solvent-free conditions.[6]

SN2_Alkylation Imidazole 2-Methylimidazole Imidazolide 2-Methylimidazolide Anion Imidazole->Imidazolide Deprotonation Base Base (e.g., KOH) Base->Imidazolide Product This compound Imidazolide->Product SN2 Attack DecylHalide 1-Bromodecane DecylHalide->Product Byproduct KX + H₂O

Caption: SN2 alkylation of 2-methylimidazole with 1-bromodecane.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of methodologies described in the literature, designed for robustness and reproducibility.[6]

Materials:

  • 2-Methylimidazole

  • 1-Bromodecane

  • Potassium hydroxide (powdered)

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (0.28 moles) and powdered potassium hydroxide (0.42 moles) to 107 mL of toluene.

  • Heat the mixture to 60°C and stir for 30 minutes to facilitate the formation of the imidazolide salt.

  • Slowly add 1-bromodecane (0.28 moles) to the reaction mixture.

  • Increase the temperature to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium bromide salt.

  • Wash the filtrate with water to remove any remaining base and salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation (157-158 °C/3 mmHg) to yield pure this compound as a liquid.[7]

Data Presentation: Physical Properties of this compound

PropertyValueReference
CAS Number 42032-30-4[7]
Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol [8]
Boiling Point 157-158 °C at 3 mmHg[7]
Density 0.9 g/mL at 25 °C[7]
Refractive Index n20/D 1.475[7]

Applications as a Precursor in Organic Synthesis

The true value of this compound lies in its utility as a versatile precursor for the synthesis of high-value chemical entities.

Precursor to Imidazolium-Based Ionic Liquids

One of the most significant applications of this compound is in the synthesis of 1-decyl-3-methylimidazolium salts, a class of ionic liquids (ILs).[4][5] Ionic liquids are salts with melting points below 100°C, and they are gaining prominence as "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable solvency.[5][9]

The synthesis involves the quaternization of the N-3 nitrogen of this compound with an alkylating agent, typically a methyl halide.[4][5] This straightforward SN2 reaction creates the 1-decyl-2,3-dimethylimidazolium cation. The initial product is an imidazolium halide, which can then undergo anion exchange (metathesis) to introduce a variety of anions (e.g., BF₄⁻, PF₆⁻), thereby fine-tuning the physicochemical properties of the resulting ionic liquid.[5]

IL_Synthesis Precursor This compound ImidazoliumHalide 1-Decyl-2,3-dimethylimidazolium Halide Precursor->ImidazoliumHalide Quaternization AlkylatingAgent Methyl Halide (e.g., CH₃I) AlkylatingAgent->ImidazoliumHalide AnionExchange Anion Exchange (Metathesis) ImidazoliumHalide->AnionExchange FinalIL [C₁₀DMIM][X] (Ionic Liquid) AnionExchange->FinalIL

Caption: Synthesis of a 1-decyl-2,3-dimethylimidazolium ionic liquid.

These tailored ionic liquids find applications in various domains, including:

  • Green Solvents: As media for organic reactions, often leading to improved reaction rates and selectivities.[5]

  • Materials Science: As electrolytes in batteries and as corrosion inhibitors for metals.[5][10][11]

  • Biomass Processing: Their ability to dissolve complex biopolymers like cellulose is leveraged in biofuel production.[5]

Precursor to N-Heterocyclic Carbene (NHC) Ligands

This compound is also a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis.[12][13] The deprotonation of the corresponding imidazolium salt at the C2 position generates the NHC.

The synthesis of the NHC precursor, a 1-decyl-3-alkyl-2-methylimidazolium salt, follows a similar quaternization reaction as described for ionic liquids. The resulting imidazolium salt can then be deprotonated with a strong base to generate the free carbene, which is typically trapped in situ by a metal center to form a stable NHC-metal complex.[13][14] These complexes are highly effective catalysts for a wide range of organic transformations, including cross-coupling reactions.[14] The long decyl chain can impart specific solubility properties to the catalyst, facilitating its use in non-polar media or its immobilization.

Intermediate in the Synthesis of Biologically Active Molecules and Functional Materials

The imidazole core is a common motif in many biologically active compounds, exhibiting antifungal, antibacterial, and antiviral properties.[15][16][17] While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a key intermediate. The decyl chain can be a crucial pharmacophore for membrane interaction or can be further functionalized.

Furthermore, derivatives of this compound have been investigated as effective corrosion inhibitors for metals like carbon steel in acidic media.[10][11] The molecule adsorbs onto the metal surface, forming a protective layer that mitigates corrosion.[10][11]

Conclusion

This compound stands as a testament to the power of precursor chemistry in driving innovation across various scientific disciplines. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable tool for the modern organic chemist. From the design of novel ionic liquids with tailored properties to the development of highly efficient NHC catalysts and functional materials, the applications of this humble precursor continue to expand. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound provides a strategic advantage in the quest for new and improved chemical entities.

References

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The Architecture of Association: An In-depth Technical Guide to the Self-Aggregation Properties of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration into the self-aggregation phenomena of imidazolium-based ionic liquids (ILs). Moving beyond a rudimentary overview, this document synthesizes the core principles governing the formation of supramolecular assemblies, details the experimental methodologies for their characterization, and offers insights into the causality behind these behaviors. The tunable nature of ionic liquids, often hailed as "designer solvents," presents a paradigm of complexity and opportunity, particularly in their propensity to form micelles, vesicles, and other organized structures, which is of paramount importance in fields ranging from catalysis to drug delivery.[1][2]

The Amphiphilic Duality of Imidazolium-Based Ionic Liquids

The capacity of certain imidazolium-based ionic liquids to self-aggregate in solution is fundamentally rooted in their amphiphilic character.[3][4] Similar to traditional surfactants, these ILs possess a dual nature within their cationic component: a hydrophilic, charged imidazolium headgroup and a hydrophobic, nonpolar alkyl tail.[5] This molecular architecture is the primary driver for their self-organization in polar solvents, most notably water.

Imidazolium-based ILs with alkyl chains longer than four carbons generally exhibit this amphiphilic behavior, leading to interactions at interfaces.[3] As the concentration of such an IL in an aqueous solution increases, the unfavorable interactions between the hydrophobic tails and the surrounding water molecules drive the IL monomers to assemble into organized structures. This process minimizes the exposure of the nonpolar chains to the aqueous environment, a phenomenon governed by the hydrophobic effect. The resulting aggregates, typically micelles, feature a core composed of the hydrophobic alkyl chains and a corona of charged imidazolium headgroups interacting with the bulk solvent.

This self-assembly is not arbitrary; it is a thermodynamically driven process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[6][7] Below the CMC, the ILs exist predominantly as monomers. Above the CMC, the formation of aggregates is spontaneous, leading to a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes.[7]

Key Factors Influencing Self-Aggregation

The self-aggregation behavior of imidazolium-based ionic liquids is not monolithic but is instead a finely tunable process influenced by several key structural and environmental factors. Understanding these parameters is crucial for designing ILs with specific aggregation properties for targeted applications.

The Decisive Role of the Cation's Alkyl Chain Length

The length of the alkyl chain (CnH2n+1) attached to the imidazolium ring is arguably the most critical factor governing self-aggregation. A systematic increase in the alkyl chain length enhances the hydrophobicity of the cation, which in turn promotes micellization at lower concentrations.[6] This is a well-established trend where the CMC decreases logarithmically with an increase in the number of carbon atoms in the alkyl chain.[6] For instance, 1-alkyl-3-methylimidazolium chloride ([Cnmim]Cl) salts with n > 8 unambiguously form aggregates in solution, while those with shorter chains behave as simple salts.[8] Longer alkyl chains also lead to the formation of more compact monolayers at the air-water interface.[9]

The Influence of the Anion

While the cation's structure is the primary driver of amphiphilicity, the nature of the counter-anion significantly modulates the aggregation behavior. The anion's size, hydrophobicity, and its interaction with both the cation and the solvent can influence the CMC and the morphology of the resulting aggregates. For example, molecular dynamics simulations have shown that the aggregation process is highly dependent on the nature of the anion.[10] Studies have indicated that ILs with smaller anions, such as [BF4]-, tend to support self-assembly more effectively than those with larger, more charge-diffuse anions like [NTf2]-.[11] The anion's influence is also evident in the thermodynamics of micellization, affecting the electrostatic interactions at the micellar surface.[12]

Environmental Conditions: Temperature and Additives

Temperature plays a complex role in the micellization of imidazolium-based ILs. Its effect on the CMC is often non-monotonic and depends on the specific IL and solvent system. The thermodynamic parameters of micellization, such as the enthalpy (ΔH°m), entropy (ΔS°m), and Gibbs free energy (ΔG°m), are temperature-dependent and provide valuable insights into the driving forces of aggregation.[13]

The presence of additives, such as salts or organic molecules, can also significantly alter the aggregation behavior. These additives can affect the solvency of the medium for the hydrophobic tails, modify the electrostatic interactions between the headgroups, or even co-assemble with the IL monomers.

Characterization of Self-Aggregation: Methodologies and Protocols

A multi-faceted approach employing various analytical techniques is essential for a comprehensive understanding of the self-aggregation of imidazolium-based ILs. Each method provides unique insights into different aspects of the aggregation process.

Tensiometry: Probing the Air-Water Interface

Principle: Surface tension measurements are a direct and common method for determining the CMC. As the concentration of an amphiphilic IL increases, the monomers adsorb at the air-water interface, reducing the surface tension. At the CMC, the interface becomes saturated with monomers, and the formation of micelles in the bulk solution begins. Further increases in concentration beyond the CMC result in a negligible change in surface tension, leading to a distinct break in the plot of surface tension versus the logarithm of concentration.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the imidazolium-based IL in high-purity water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the measured surface tension against the natural logarithm of the IL concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Conductometry: Monitoring Ionic Mobility

Principle: This technique is based on the change in the electrical conductivity of the IL solution with concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Upon micelle formation, the mobility of the ions is altered. The counterions become partially associated with the charged micellar surface, and the overall mobility of the aggregated structure is lower than that of the individual monomers. This leads to a change in the slope of the conductivity versus concentration plot.

Experimental Protocol:

  • Solution Preparation: Prepare a series of IL solutions in deionized water of varying concentrations.

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity as a function of the IL concentration. The CMC is identified as the concentration at which a distinct break in the linearity of the plot occurs, indicating the onset of micelle formation.

Fluorescence Spectroscopy: Utilizing Molecular Probes

Principle: Fluorescence spectroscopy, often employing a hydrophobic probe like pyrene, is a highly sensitive method for determining the CMC.[8] Pyrene has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When pyrene is incorporated into the nonpolar micellar core, this ratio decreases significantly.

Experimental Protocol:

  • Probe Solution Preparation: Prepare a stock solution of the imidazolium-based IL and a separate stock solution of pyrene in a suitable solvent.

  • Sample Preparation: Prepare a series of IL solutions with a constant, low concentration of pyrene.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample, exciting at an appropriate wavelength (e.g., ~335 nm for pyrene).

  • Data Analysis: Calculate the I1/I3 ratio from each spectrum and plot it against the logarithm of the IL concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H NMR spectroscopy can be used to monitor changes in the chemical shifts of the protons on the imidazolium cation as a function of concentration.[8] Upon aggregation, the protons in the alkyl chain experience a different magnetic environment within the micellar core compared to the monomeric state in the bulk solution, leading to a change in their chemical shifts. The protons on the imidazolium headgroup may also show changes due to altered solvation and proximity to other headgroups.

Experimental Protocol:

  • Sample Preparation: Prepare a series of IL solutions of varying concentrations in a deuterated solvent (e.g., D2O).

  • NMR Measurement: Acquire 1H NMR spectra for each sample.

  • Data Analysis: Plot the chemical shift of specific protons (e.g., those on the alkyl chain or the imidazolium ring) as a function of IL concentration. The CMC is identified by a break in the plot, indicating a change in the chemical environment upon micellization.

Quantitative Data Summary

The Critical Micelle Concentration (CMC) is a key parameter that quantifies the tendency of an imidazolium-based ionic liquid to self-aggregate. The following table summarizes representative CMC values for a selection of 1-alkyl-3-methylimidazolium chloride ([Cnmim]Cl) ionic liquids in aqueous solution at room temperature.

Ionic LiquidAlkyl Chain Length (n)CMC (mmol/L)Reference
[C8mim]Cl8~130[1]
[C10mim]Cl10~45[1]
[C12mim]Cl12~15[1]
[C16mim]Cl16~1[1]

Note: CMC values can vary depending on the experimental technique and conditions.

Visualizing the Process of Self-Aggregation

The following diagrams illustrate the fundamental concepts and workflows associated with the study of imidazolium-based ionic liquid self-aggregation.

G cluster_0 Below CMC cluster_1 Above CMC a1 IL Monomer a2 IL Monomer a3 IL Monomer b2 IL Monomer a3->b2 Increasing Concentration a4 IL Monomer a5 IL Monomer b1 Micelle b3 IL Monomer

Caption: Conceptual representation of imidazolium-based ionic liquid behavior below and above the Critical Micelle Concentration (CMC).

G cluster_methods Characterization Techniques start Start: Imidazolium IL Sample prep Prepare Aqueous Solutions of Varying Concentrations start->prep tensiometry Tensiometry prep->tensiometry conductometry Conductometry prep->conductometry fluorescence Fluorescence Spectroscopy (with Pyrene) prep->fluorescence nmr NMR Spectroscopy prep->nmr analysis Data Analysis: Plot Property vs. Concentration tensiometry->analysis conductometry->analysis fluorescence->analysis nmr->analysis cmc Determine CMC from Plot Inflection analysis->cmc

Caption: Experimental workflow for the determination of the Critical Micelle Concentration (CMC) of imidazolium-based ionic liquids.

Concluding Remarks and Future Outlook

The self-aggregation of imidazolium-based ionic liquids is a rich and dynamic field of study with significant implications for various scientific and technological domains. The ability to precisely control the formation and properties of these aggregates through the rational design of the ionic liquid's structure and the manipulation of environmental conditions opens up a vast landscape of possibilities.[1] For drug development professionals, these self-assembled structures offer novel vehicles for drug solubilization and targeted delivery. For researchers and scientists, they provide unique microenvironments for catalysis and chemical synthesis.[14]

Future research will likely focus on the development of more complex and functionalized ionic liquids with enhanced self-assembly capabilities. The exploration of stimuli-responsive systems, where aggregation can be triggered or reversed by external signals such as light, pH, or temperature, is a particularly promising avenue. Furthermore, the combination of experimental characterization with advanced computational modeling will continue to provide deeper insights into the fundamental principles governing these fascinating phenomena. A thorough understanding of the self-aggregation properties of imidazolium-based ionic liquids is not merely an academic exercise but a critical step towards harnessing their full potential in a new generation of advanced materials and technologies.

References

  • Blesic, M., et al. (2007). Self-aggregation of ionic liquids: micelle formation in aqueous solution. RSC Publishing.
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  • Carla, V., et al. (2022).
  • Pal, S., et al. (2019).
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  • Hezave, A. Z., et al. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers.
  • Hezave, A. Z., et al. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH.
  • Thöming, J., et al. (2013). Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions. PubMed.
  • López-Barrón, E., et al. (2011). Molecular Dynamics Simulations of the Structural and Thermodynamic Properties of Imidazolium-Based Ionic Liquid Mixtures.
  • Zheng, L., et al. (2011). Self-assembly of the imidazolium surfactant in aprotic ionic liquids. The anion effect of ... RSC Publishing.
  • Zheng, L., et al. (2011). Self-assembly of the imidazolium surfactant in aprotic ionic liquids. 2. More than solvents.
  • Blesic, M., et al. (2015). Self-organization of imidazolium ionic liquids in aqueous solution.
  • Martinelli, A. (2018). Nanoconfined imidazolium ionic liquids. research.chalmers.se.
  • Zheng, L., et al. (2011). Self-assembly of the imidazolium surfactant in aprotic ionic liquids. The anion effect of ... RSC Publishing.
  • Araújo, J. M. M., et al. (2015). The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. MDPI.
  • Request PDF. Effect of alkyl chain length and head group on surface active and aggregation behavior of ionic liquids in water.
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Methodological & Application

Application Notes & Protocols: 1-Decyl-2-methylimidazole as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The corrosion of steel in acidic media is a significant challenge across numerous industries, including chemical processing, oil and gas, and metal treatment.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[3][4][5] Imidazole derivatives, in particular, have garnered substantial attention due to their excellent adsorption capabilities and protective film formation on metal surfaces.[6][7] This document provides a detailed technical guide on the application and evaluation of 1-Decyl-2-methylimidazole, a representative long-chain alkyl imidazole, as a corrosion inhibitor for steel. We will delve into the fundamental mechanisms of inhibition, present detailed, field-proven protocols for its evaluation using electrochemical and gravimetric techniques, and provide a framework for data interpretation.

A note on the specific compound: While extensive data exists for the imidazole class of inhibitors, literature specifically detailing "this compound" is nascent. The principles, mechanisms, and protocols described herein are based on the well-established performance of structurally similar long-chain alkyl-substituted imidazoles and benzimidazoles, which serve as authoritative analogs.[1][2][4]

Scientific Principles & Mechanism of Inhibition

The efficacy of this compound as a corrosion inhibitor stems from its unique molecular structure, which combines a polar "head" with a non-polar "tail."

  • The Imidazole Headgroup: The imidazole ring contains two nitrogen heteroatoms. These atoms possess lone pairs of electrons, making the ring an electron-rich center.[3] This allows the molecule to adsorb strongly onto the steel surface. The steel surface in an acidic solution is positively charged, facilitating the donation of these lone pair electrons from the nitrogen atoms into the vacant d-orbitals of iron (Fe) atoms, forming a coordinate covalent bond (chemisorption).

  • The Decyl Tail: The long, ten-carbon alkyl chain (decyl group) is hydrophobic. Once the imidazole head is anchored to the steel surface, the decyl tails orient themselves away from the surface, creating a dense, non-polar, and water-repellent molecular film. This film acts as a physical barrier, isolating the steel from the aggressive corrosive species (like H⁺ and Cl⁻) in the acidic solution.[8]

The overall inhibition is therefore a synergistic combination of chemical and physical processes:

  • Adsorption: The inhibitor molecules displace water and corrosive ions from the steel surface.

  • Protective Film Formation: The adsorbed layer blocks the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.[4][5]

This adsorption behavior can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the degree of surface coverage on the metal.[9][10]

Predicting Inhibitor Performance with Quantum Chemistry

Theoretical calculations using Density Functional Theory (DFT) provide invaluable insights into the inhibitor's potential efficacy before extensive lab work.[3][11] Key parameters include:

  • E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal surface, suggesting stronger adsorption.[9]

  • E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher capacity for the molecule to accept electrons from the metal.

  • Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[9][11]

These theoretical tools help rationalize the interaction between the inhibitor and the metal, guiding the selection and design of new inhibitor molecules.

Caption: Adsorption mechanism of this compound on a steel surface.

Experimental Protocols for Inhibitor Evaluation

A multi-faceted approach is essential for a comprehensive evaluation of inhibitor performance. The following protocols outline key gravimetric and electrochemical methods.

Protocol: Gravimetric (Weight Loss) Measurement

Principle: This fundamental method measures the weight loss of a steel coupon after immersion in the corrosive medium, with and without the inhibitor. The difference in weight loss is used to calculate the inhibition efficiency (IE%).

Step-by-Step Methodology:

  • Coupon Preparation:

    • Cut steel coupons to a standard size (e.g., 4.0 cm x 1.0 cm x 0.2 cm).

    • Mechanically polish the coupons sequentially using different grades of emery paper (e.g., 240 to 1000 grit) until a mirror-like finish is achieved.[12]

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly with a stream of warm air.

    • Accurately weigh each coupon to four decimal places (W₁) using an analytical balance.

  • Immersion Test:

    • Prepare the test solutions: the corrosive medium (e.g., 1 M HCl) without inhibitor (the 'blank') and solutions containing various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Completely immerse one prepared coupon into each test beaker. Ensure the volume of the solution is sufficient to avoid significant changes in concentration during the test (e.g., 100 mL).

    • Maintain a constant temperature (e.g., 298 K) using a water bath for a fixed duration (e.g., 6 hours).

  • Post-Immersion Analysis:

    • Carefully remove the coupons from the solutions.

    • Rinse with distilled water to remove loose corrosion products.

    • Dip in a cleaning solution (e.g., Clarke's solution) to remove adhered corrosion products, rinse again with distilled water and acetone, and dry.

    • Reweigh the cleaned, dry coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Measurements

Principle: Electrochemical techniques provide rapid and mechanistic information about the corrosion process and the inhibitor's mode of action. A standard three-electrode cell is used, containing a working electrode (the steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).[13]

Step-by-Step Methodology:

  • Electrode Preparation:

    • Prepare the steel working electrode as described in the weight loss protocol (Section 2.1, Step 1), leaving a small area of known size (e.g., 1.0 cm²) exposed to the solution.

  • Cell Setup and Stabilization:

    • Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor).

    • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Causality: EIS is a non-destructive technique that probes the impedance of the steel/solution interface. A high impedance (particularly charge transfer resistance, R_ct) correlates with low corrosion.

    • Procedure: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Data Analysis: Model the resulting Nyquist plot using an equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

  • Potentiodynamic Polarization (PDP):

    • Causality: This technique measures the current response as the potential is swept away from the OCP. It provides the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and indicates whether the inhibitor affects the anodic, cathodic, or both reactions (mixed-type).[2]

    • Procedure: Immediately after OCP stabilization (or EIS), scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Data Analysis: Extrapolate the linear portions of the anodic and cathodic branches of the resulting Tafel plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Experimental_Workflow prep Steel Coupon Preparation (Polishing, Cleaning, Weighing) gravimetric Gravimetric Test (Immersion for 6h) prep->gravimetric electrochem Electrochemical Cell Setup (3-Electrode System) prep->electrochem reweigh Post-Cleaning & Reweighing gravimetric->reweigh calc_grav Calculate IE% from Weight Loss reweigh->calc_grav surface Surface Analysis (SEM) reweigh->surface analysis Comprehensive Data Analysis & Mechanism Determination calc_grav->analysis ocp OCP Stabilization (30-60 min) electrochem->ocp eis EIS Measurement (100kHz to 10mHz) ocp->eis pdp PDP Measurement (-250mV to +250mV vs OCP) eis->pdp calc_elec Calculate IE% from Rct & icorr pdp->calc_elec pdp->surface calc_elec->analysis surface->analysis

Caption: A comprehensive workflow for evaluating a corrosion inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibition Efficiency (IE%) from Different Techniques

Inhibitor Conc. (mM) IE% (Weight Loss) IE% (EIS) IE% (PDP)
0 (Blank) 0 0 0
0.1 75.4 78.1 76.5
0.5 92.8 94.5 93.9
1.0 96.1 97.2 96.8

Note: Data is illustrative, based on typical performance of imidazole derivatives.[9]

Table 2: Electrochemical Parameters in 1 M HCl

Inhibitor Conc. (mM) E_corr (mV vs SCE) i_corr (μA/cm²) R_ct (Ω·cm²) C_dl (μF/cm²)
0 (Blank) -480 1050 25 120
0.5 -465 64 450 55
1.0 -460 33 890 30

Note: Data is illustrative. A slight shift in E_corr (<85 mV) indicates a mixed-type inhibitor.[1] A significant increase in R_ct and decrease in C_dl confirms the formation of a protective film.

Conclusion and Future Perspectives

This compound and similar long-chain alkyl imidazoles demonstrate high potential as effective corrosion inhibitors for steel in acidic media. Their performance, which increases with concentration, is attributed to the formation of a stable, adsorbed protective film on the steel surface. The combination of gravimetric and electrochemical methods provides a robust framework for quantifying their efficiency and elucidating the inhibition mechanism.

Future research should focus on optimizing the molecular structure for enhanced performance in various corrosive environments (e.g., containing H₂S), studying the effect of temperature, and exploring synergistic effects with other additives to develop even more resilient corrosion protection systems.

References

  • Al-Najjar, S. H., & Al-Baitai, A. Y. (2022). Synthesized of Novel Imidazole-derived Schiff Base as an Efficient Corrosion Inhibitor for Carbon Steel in 0.1 M HCl: Experimental and Theoretical Studies. Physical Chemistry Research, 10(2), 179-194. [Link]

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches. ResearchGate. [Link]

  • Khaled, K. F., et al. (2016). Langmuir adsorption isotherm plots for the adsorption of the META on the mild steel surface in 1.0 M HCl solution. ResearchGate. [Link]

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole. Portugaliae Electrochimica Acta, 38(4), 281-297. [Link]

  • Olasunkanmi, L. A., et al. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal, 8(26). [Link]

  • Al-Baghdadi, S. B., et al. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • Eduok, U., et al. (2016). The calculated quantum chemical descriptors from semi- empirical method. ResearchGate. [Link]

  • BDMAEE. (2025). 2-ethyl-4-methylimidazole as a corrosion inhibitor for metals in acidic environments. BDMAEE. [Link]

  • Sivaraju, M., et al. (2009). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 25(1). [Link]

  • El-Hachtouki, S., et al. (2022). Imidazole Derivative as a Novel Corrosion Inhibitor for Mild Steel in Mixed Pickling Bath. ResearchGate. [Link]

  • Wang, D., et al. (2022). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Molecules, 27(15), 4995. [Link]

  • Singh, A., et al. (2018). Theoretical prediction and electrochemical evaluation of vinylimidazole and allylimidazole as corrosion inhibitors for mild steel in 1M HCl. ResearchGate. [Link]

  • Wang, W., et al. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. Materials, 17(11), 2530. [Link]

  • Applied Science. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]

  • Kachbou, Y., et al. (2023). Original Paper Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment: a review. ResearchGate. [Link]

  • Ananth, S., et al. (2023). Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. ResearchGate. [Link]

  • Chaubey, N., et al. (2015). Electrochemical Studies of Mild Steel Corrosion Inhibition By 1-Butyl-3-Methylimidazolium Chloride In 2M H2SO4 medium. ResearchGate. [Link]

  • Ali, A. H. (2025). Electrochemical and Microscopic Studies of the Mild Steel (MS) Surface by using Metronidazole Drug as A Green Inhibitor in 1M HCl Medium. London Journal of Research In Science: Natural and Formal, 25(4). [Link]

Sources

Application Notes and Protocols: 1-Decyl-2-methylimidazole in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Research Frontier of 1-Decyl-2-methylimidazole

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the electrochemical applications of this compound. It is important to establish at the outset that while the broader class of imidazolium-based ionic liquids and imidazole derivatives has been extensively studied, dedicated research on the specific electrochemical behavior of this compound is an emerging field. Consequently, this guide synthesizes established principles from closely related analogues to provide robust, field-proven insights and protocols. The methodologies presented herein are designed to be self-validating systems, enabling you to pioneer the application of this promising compound in your own electrochemical studies.

Core Principles: Why this compound is a Compound of Interest in Electrochemistry

This compound possesses a unique molecular architecture that makes it a compelling candidate for a range of electrochemical applications. Its structure, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties. The imidazole ring, with its nitrogen heteroatoms, offers sites for coordination and electronic interactions, while the long alkyl chain influences its solubility, viscosity, and ability to form ordered structures at interfaces.

The primary applications for which this compound is poised to make a significant impact are:

  • Corrosion Inhibition: The nitrogen atoms in the imidazole ring can readily adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The decyl chain can enhance this effect by creating a hydrophobic barrier.

  • Ionic Liquids for Electrochemical Systems: As a cation in an ionic liquid, this compound can serve as a non-volatile, thermally stable electrolyte in electrochemical sensors, batteries, and for electrosynthesis.[1][2] Its long alkyl chain can be tuned to modulate the physicochemical properties of the resulting ionic liquid.

  • Electrochemical Sensing Platforms: The unique interfacial properties of this compound can be exploited to modify electrode surfaces, enhancing the sensitivity and selectivity of electrochemical sensors for various analytes.

The following sections will provide detailed application notes and protocols for the investigation and utilization of this compound in these key areas.

Application I: Corrosion Inhibition of Mild Steel in Acidic Media

The use of organic molecules as corrosion inhibitors is a cornerstone of materials science. Imidazole derivatives, in particular, have demonstrated exceptional efficacy.[3] The proposed mechanism for the inhibitory action of this compound involves its adsorption onto the steel surface, a process governed by the principles of chemical and physical adsorption.

The Causality Behind the Experimental Choices

The experimental protocols detailed below are designed to elucidate the corrosion inhibition mechanism and quantify the efficiency of this compound.

  • Potentiodynamic Polarization (PDP): This technique is employed to determine the kinetics of the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions. By observing the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr), we can ascertain whether the inhibitor is anodic, cathodic, or mixed-type.[4]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer processes at the electrode/electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of an effective protective layer.[4]

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Preparation cluster_exp Electrochemical Measurements cluster_analysis Data Analysis prep_steel Prepare Mild Steel Coupons (Polishing, Cleaning) prep_sol Prepare 1M HCl with varying concentrations of this compound ocp Stabilize at Open Circuit Potential (OCP) for 1 hour prep_sol->ocp eis Perform Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Conduct Potentiodynamic Polarization (PDP) eis->pdp tafel Tafel Extrapolation of PDP data (Ecorr, icorr, βa, βc) efficiency Calculate Inhibition Efficiency (IE%) tafel->efficiency nyquist Nyquist and Bode Plot analysis of EIS data (Rs, Rct, Cdl) nyquist->efficiency isotherm Determine Adsorption Isotherm (Langmuir, Temkin, etc.) efficiency->isotherm

Caption: Workflow for evaluating corrosion inhibition.

Detailed Experimental Protocol: Corrosion Inhibition

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with EIS capability

  • Glass corrosion cell

  • This compound (synthesized or commercially procured)[5]

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Silicon carbide papers (from 240 to 1200 grit)

  • Acetone and ethanol for cleaning

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of silicon carbide paper.

    • Degrease the polished coupons with acetone, rinse with ethanol, and dry in a stream of warm air.

    • The exposed surface area should be precisely known (e.g., 1 cm²).

  • Electrolyte Preparation:

    • Prepare a 1 M HCl solution using deionized water.

    • Prepare a stock solution of this compound in 1 M HCl.

    • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 100, 200, 300, 400, 500 ppm).

  • Electrochemical Measurements:

    • Assemble the three-electrode corrosion cell with the prepared mild steel coupon, counter electrode, and reference electrode.

    • Fill the cell with the test solution.

    • Allow the system to stabilize by immersing the working electrode in the solution for 1 hour to reach a stable Open Circuit Potential (OCP).

    • EIS Measurement:

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

      • Record the impedance data.

    • PDP Measurement:

      • After the EIS measurement, polarize the electrode potentiodynamically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

      • Record the polarization curve.

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by Tafel extrapolation.

    • Calculate the inhibition efficiency (IE%) from the icorr values using the following equation:

      • IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

    • From the EIS data (Nyquist plots), determine the solution resistance (Rs) and charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) from the Rct values using the following equation:

      • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

    • Calculate the double-layer capacitance (Cdl) from the EIS data.

Illustrative Data Presentation

The following table presents hypothetical data for the corrosion inhibition of mild steel by this compound in 1 M HCl, based on typical results for similar long-chain imidazolium compounds.

Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)-45050050120--
100-4401501808070.072.2
200-435903206582.084.4
300-430555505089.090.9
400-425358004093.093.8
500-4202511003595.095.5

Application II: Ionic Liquids for Electrochemical Sensing

Ionic liquids based on 1-Decyl-2-methylimidazolium cations can be designed to have a wide electrochemical window and high thermal stability, making them excellent media for electrochemical sensors.[6][7] The long decyl chain can also be leveraged to enhance the solubility of nonpolar analytes.

Causality Behind the Experimental Choices
  • Cyclic Voltammetry (CV): CV is a fundamental electrochemical technique used to characterize the electrochemical window of the ionic liquid and to study the redox behavior of the target analyte within the ionic liquid medium.[8]

  • Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV): These techniques are more sensitive than CV and are often used for quantitative analysis, allowing for the determination of low concentrations of the analyte.[9]

Experimental Workflow for Electrochemical Sensing

G cluster_prep Preparation cluster_char Characterization cluster_quant Quantitative Analysis synth_il Synthesize 1-Decyl-2-methylimidazolium based Ionic Liquid (e.g., with BF4⁻ or PF6⁻) prep_analyte Prepare Analyte Solutions in the Ionic Liquid synth_il->prep_analyte prep_electrode Prepare Working Electrode (e.g., Glassy Carbon) cv_window Determine Electrochemical Window of the Ionic Liquid using CV prep_analyte->cv_window cv_analyte Characterize Redox Behavior of Analyte in the Ionic Liquid using CV cv_window->cv_analyte swv_dpv Perform SWV or DPV for quantitative measurements cv_analyte->swv_dpv cal_curve Construct Calibration Curve (Peak Current vs. Concentration) swv_dpv->cal_curve lod Calculate Limit of Detection (LOD) cal_curve->lod

Caption: Workflow for developing an electrochemical sensor.

Detailed Experimental Protocol: Electrochemical Sensing

Materials and Equipment:

  • 1-Decyl-2-methylimidazolium based ionic liquid (e.g., with tetrafluoroborate or hexafluorophosphate anion)[5][10]

  • Glassy carbon electrode (working electrode)

  • Platinum wire or coil (counter electrode)

  • Quasi-reference electrode (e.g., a silver wire)

  • Potentiostat/Galvanostat

  • Small volume electrochemical cell

  • Analyte of interest

  • Vacuum oven for drying the ionic liquid

Procedure:

  • Ionic Liquid Preparation:

    • Dry the synthesized or purchased ionic liquid under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water, which can narrow the electrochemical window.

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

    • Sonicate the electrode in deionized water and then in ethanol to remove any polishing residues.

    • Dry the electrode thoroughly.

  • Electrochemical Measurements:

    • Place a small, known volume of the dried ionic liquid into the electrochemical cell.

    • Assemble the three-electrode system.

    • Electrochemical Window Determination:

      • Run a cyclic voltammogram on the neat ionic liquid at a suitable scan rate (e.g., 100 mV/s) to determine the anodic and cathodic limits.

    • Analyte Analysis:

      • Add a known concentration of the analyte to the ionic liquid.

      • Record the cyclic voltammogram to observe the redox peaks of the analyte.

      • For quantitative analysis, use a more sensitive technique like SWV or DPV. Optimize the parameters (e.g., frequency, amplitude, step potential) for the best signal-to-noise ratio.

    • Calibration Curve:

      • Prepare a series of standard solutions of the analyte in the ionic liquid.

      • Record the SWV or DPV for each standard.

      • Plot the peak current as a function of the analyte concentration to generate a calibration curve.

  • Data Analysis:

    • From the calibration curve, determine the linear range and the sensitivity of the sensor.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).

Application III: Electro-organic Synthesis

Ionic liquids are attractive media for electro-organic synthesis due to their wide electrochemical window, good conductivity, and ability to stabilize reactive intermediates.[11] 1-Decyl-2-methylimidazolium-based ionic liquids can facilitate both anodic oxidations and cathodic reductions of organic substrates.[12]

Causality Behind the Experimental Choices
  • Controlled Potential Electrolysis (CPE): This technique, also known as potentiostatic electrolysis, is used to carry out the electrosynthesis reaction at a constant potential. The potential is chosen to be slightly beyond the peak potential of the redox process of interest, as determined by initial cyclic voltammetry studies. This allows for selective transformation of the starting material.

  • Product Isolation and Characterization: After the electrolysis, standard organic chemistry techniques are used to isolate and identify the product, confirming the success of the electrosynthesis.

Detailed Experimental Protocol: Electro-organic Synthesis

Materials and Equipment:

  • 1-Decyl-2-methylimidazolium based ionic liquid

  • Divided or undivided electrochemical cell

  • Working electrode with a large surface area (e.g., reticulated vitreous carbon, carbon felt)

  • Counter electrode (e.g., platinum mesh)

  • Reference electrode

  • Potentiostat/Galvanostat

  • Organic substrate and any necessary reagents

  • Standard workup and purification equipment (e.g., extraction funnel, rotary evaporator, chromatography columns)

  • Analytical instruments for product characterization (e.g., NMR, Mass Spectrometry, FT-IR)

Procedure:

  • Preparative Electrolysis Setup:

    • Choose a suitable electrochemical cell (a divided cell is used when the products of the counter electrode reaction could interfere with the desired reaction).

    • Add the ionic liquid and the organic substrate to the cell.

    • Assemble the electrodes.

  • Electrolysis:

    • Based on preliminary CV studies, set the working electrode potential to the desired value for the electrosynthesis.

    • Carry out the electrolysis until the current drops to a low, steady value, indicating that the starting material has been consumed. The charge passed during the electrolysis can be monitored to follow the progress of the reaction.

  • Product Workup and Isolation:

    • After the electrolysis is complete, the product needs to be separated from the ionic liquid. This is often the most challenging step.

    • One common method is to extract the product with a suitable organic solvent in which the ionic liquid is immiscible.

    • The organic extracts are then combined, dried, and the solvent is removed under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified using standard techniques such as column chromatography or recrystallization.

    • The structure and purity of the final product are confirmed by spectroscopic methods.

Concluding Remarks for the Pioneering Researcher

The application of this compound in electrochemical studies is a promising area of research with significant potential for innovation in materials science, analytical chemistry, and synthetic organic chemistry. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations. By understanding the underlying principles and adapting these methodologies to your specific research questions, you will be well-equipped to explore the full potential of this versatile molecule. As with all scientific endeavors, meticulous experimental design, careful execution, and thorough data analysis will be the keys to your success.

References

  • Wu, Q., et al. (2021). 2-Methyl Imidazole Electrolyte Additive Enabling Ultra-Stable Zn Anode. ResearchGate. Available at: [Link]

  • Mero, E. E., & Rebelo, L. P. N. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 26(2), 293. Available at: [Link]

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches. ResearchGate. Available at: [Link]

  • Steter, J. R., et al. (2016). Electrocatalytic Oxidation of 1-Butyl-3-Methylimidazolium Chloride: Effect of the Electrode Material. ResearchGate. Available at: [Link]

  • Imani, M., & Pazooki, M. (2015). Applications of Ionic Liquids in Electrochemical Sensors and Biosensors. ResearchGate. Available at: [Link]

  • Schröder, U., et al. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(11), 4821-4826. Available at: [Link]

  • Li, H., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(3), 235-241. Available at: [Link]

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole. Portugaliae Electrochimica Acta, 38(4), 281-297. Available at: [Link]

  • Kar, P., et al. (2015). Ionic Liquid-Based Optical and Electrochemical Carbon Dioxide Sensors. Sensors, 15(8), 18313-18349. Available at: [Link]

  • Senthilkumar, S., et al. (2020). Electro-organic synthesis of 2-(4,5-diphenyl-1 H -imidazol-2-yl)phenol in Aqueous medium for organic monomer based Supercapacitor electrode. ResearchGate. Available at: [Link]

  • Ferreira, H., et al. (2021). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Girase, J. D., et al. (2022). Metronidazole and 2-Methylimidazole as Corrosion Inhibitors in Microbiologically Influenced Corrosion. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Decyl-2-methyl-1H-imidazole. PubChem. Retrieved from [Link]

  • Yang, Y., et al. (2016). Electrochemical biosensor for Ni(2+) detection based on a DNAzyme-CdSe nanocomposite. Biosensors & Bioelectronics, 77, 13-18. Available at: [Link]

  • Kumar, S., & Inagi, S. (2021). Cathodic Electrolysis: Electroreductive Organic Synthesis. Chemistry – An Asian Journal, 16(12), 1541-1555. Available at: [Link]

  • Srinivasan, S., et al. (2024). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. Food Chemistry, 458, 139320. Available at: [Link]

  • Zhang, Y., et al. (2022). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Journal of Molecular Modeling, 29(1), 16. Available at: [Link]

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  • Bakr, G. A., et al. (2021). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Available at: [Link]

  • Weingarth, D., et al. (2012). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. ResearchGate. Available at: [Link]

  • Quinn, B. M., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(6), 2373-2378. Available at: [Link]

  • Wang, Y., et al. (2023). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Coatings, 13(10), 1751. Available at: [Link]

  • Ali, F., et al. (2022). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. Membranes, 12(11), 1146. Available at: [Link]

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Sources

Application Notes and Protocols for the Extraction of Metal Ions Using 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: A Modern Approach to Selective Metal Extraction

Solvent extraction is a cornerstone of hydrometallurgy, crucial for the purification and separation of metal ions in applications ranging from ore processing to recycling.[1] The traditional reliance on volatile organic compounds (VOCs) has prompted a significant shift towards developing more environmentally benign and efficient extraction systems. In this context, functionalized molecules like ionic liquids (ILs) and their precursors have emerged as promising alternatives, offering properties such as low volatility, thermal stability, and tunable selectivity.[2][3]

This guide focuses on 1-Decyl-2-methylimidazole , a hydrophobic N-donor ligand that exemplifies the advantages of molecular design in separation science. As a member of the 1-alkyl-2-methylimidazole family, its structure is optimized for the selective extraction of transition metal ions.[4] The long decyl chain imparts the necessary hydrophobicity to ensure it remains in the organic phase, while the 2-methylimidazole headgroup provides a specific binding site for metal cations.[4][5] This document serves as a comprehensive technical resource for researchers and scientists, detailing the underlying principles, applications, and detailed protocols for utilizing this compound in metal ion separation.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as an extractant is directly linked to its molecular structure and resulting physicochemical properties.

PropertyValueSource
Chemical Formula C₁₄H₂₆N₂[6]
Molecular Weight 222.37 g/mol [6]
Appearance Liquid[6]
Density ~0.9 g/mL at 25 °C[6]
Boiling Point 157-158 °C at 3 mmHg[6]
Refractive Index n20/D 1.475[6]
CAS Number 42032-30-4[6]

Causality Behind Experimental Choices:

  • Hydrophobicity: The 10-carbon alkyl (decyl) chain is the primary driver of the molecule's hydrophobicity. This long, nonpolar tail minimizes the solubility of the extractant and its metal complexes in the aqueous phase, preventing ligand loss and maximizing extraction efficiency.

  • Basicity and Coordinating Power: The imidazole ring is a Lewis base, capable of donating its lone pair of electrons from the sp²-hybridized nitrogen atom to form coordinate bonds with metal ions (Lewis acids).[5] The introduction of a methyl group at the C2 position of the imidazole ring increases the electron density on the coordinating nitrogen, thereby enhancing the basicity and complex-forming ability of the molecule compared to its unsubstituted counterparts.[4] This enhanced basicity is a key factor in its ability to form stable metal complexes.

Mechanism of Metal Ion Extraction

The extraction process is predicated on the formation of a stable, neutral complex between the metal ion and this compound, which then preferentially partitions into the organic phase. The general mechanism can be described as a liquid-liquid extraction based on complexation.

The equilibrium at the aqueous-organic interface can be represented as:

Mⁿ⁺(aq) + nL(org) ⇌ [MLₙ]ⁿ⁺(org)

Where Mⁿ⁺ is the metal ion in the aqueous phase, and L is the this compound ligand in the organic phase. The resulting complex, [MLₙ]ⁿ⁺, is sufficiently hydrophobic to be drawn into the organic phase.

Key Factors Influencing Extraction:

  • Aqueous Phase pH: The pH of the aqueous phase is a critical parameter. At low pH, the imidazole nitrogen becomes protonated (L + H⁺ ⇌ LH⁺), creating a competition between the protons and the metal ions for the binding site. This reduces the concentration of the free ligand available for complexation, thus lowering extraction efficiency.[7] Conversely, at excessively high pH, metal ions may precipitate as hydroxides. Therefore, pH must be carefully optimized for each specific metal.

  • Extractant Concentration: Increasing the concentration of this compound in the organic phase generally increases the extraction efficiency, as it shifts the equilibrium towards the formation of the metal-ligand complex.[4]

  • Metal Ion Properties: The nature of the metal ion, including its charge, ionic radius, and preferred coordination geometry, significantly affects the stability of the formed complex and, consequently, the selectivity of the extraction.[4][7]

G M_aq Metal Ion (M²⁺) interface Aqueous-Organic Interface M_aq->interface Diffusion H_aq Proton (H⁺) H_aq->interface Protonation L_org This compound (L) L_org->interface Diffusion ML_org Hydrophobic Complex [ML₂]²⁺ LH_org Protonated Ligand [LH]⁺ interface->ML_org Complexation & Partitioning interface->LH_org G start Start prep_org 1. Prepare Organic Phase (this compound in diluent) start->prep_org prep_aq 2. Prepare Aqueous Phase (Metal salt solution, adjust pH) start->prep_aq extract 3. Extraction (Mix phases in separatory funnel) prep_org->extract prep_aq->extract separate 4. Phase Separation (Allow layers to settle) extract->separate analyze_aq 5. Analyze Aqueous Phase (AAS or ICP-OES) separate->analyze_aq strip 6. Stripping (Mix loaded organic phase with acidic solution) separate->strip Loaded Organic calculate 8. Calculate D, %E, α analyze_aq->calculate analyze_strip 7. Analyze Strip Solution (Confirm metal recovery) strip->analyze_strip analyze_strip->calculate end End calculate->end

Caption: Workflow for a batch liquid-liquid metal extraction experiment.

Materials & Equipment:

  • This compound (extractant)

  • Organic diluent (e.g., kerosene, toluene)

  • Metal salts (e.g., CuSO₄·5H₂O, CoSO₄·7H₂O, NiSO₄·6H₂O)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M H₂SO₄, 0.1 M NaOH)

  • Stripping solution (e.g., 1 M H₂SO₄)

  • Separatory funnels, mechanical shaker, pH meter

  • Atomic Absorption Spectrometer (AAS) or ICP-OES

Methodology:

  • Preparation of the Organic Phase:

    • Prepare a 0.1 M solution of this compound in the chosen organic diluent. The choice of diluent is critical; aliphatic solvents like kerosene are common in industrial applications, while aromatic solvents like toluene can enhance solubility.

  • Preparation of the Aqueous Phase:

    • Prepare a stock solution containing the metal ions of interest (e.g., 0.001 M each of Cu(II), Co(II), and Ni(II)) by dissolving their respective sulfate or nitrate salts in deionized water.

    • Adjust the pH of the aqueous solution to a predetermined value (e.g., pH 6.0) using dilute acid or base. [8]This is a crucial step to ensure the extractant is in its active, non-protonated form.

  • Extraction Process:

    • Combine equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases in a separatory funnel, resulting in an Organic/Aqueous (O/A) ratio of 1:1.

    • Agitate the funnel vigorously using a mechanical shaker for a sufficient time (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. The hydrophobic, metal-loaded organic phase will be distinct from the aqueous phase (raffinate).

  • Analysis of the Aqueous Phase:

    • Carefully separate the two phases.

    • Measure the concentration of each metal ion remaining in the aqueous raffinate using AAS or ICP-OES. The initial metal concentration should also be measured for comparison.

  • Stripping (Metal Recovery):

    • Take the metal-loaded organic phase and contact it with a fresh aqueous stripping solution (e.g., 1 M H₂SO₄) at an O/A ratio of 1:1.

    • Agitate for 15-30 minutes. The low pH will protonate the imidazole ligand, breaking the metal-ligand complex and transferring the metal ion back into the new aqueous phase.

    • Separate the phases and analyze the metal concentration in the acidic strip solution to quantify recovery.

  • Data Calculation:

    • Distribution Ratio (D): D = [M]org / [M]aq

      • Where [M]org = ([M]initial, aq - [M]final, aq) and [M]aq = [M]final, aq

    • Extraction Percentage (%E): %E = (D / (D + V_aq/V_org)) * 100

    • Separation Factor (α): α(M1/M2) = D(M1) / D(M2)

      • A high separation factor between Copper (M1) and another metal (M2) indicates high selectivity.

Application II & Protocol: Membrane-Based Separations

To overcome challenges of solvent loss and to create continuous processes, this compound can be incorporated into liquid membranes. [4]Polymer Inclusion Membranes (PIMs) are particularly effective, where the extractant (carrier) is physically entrapped within a polymer matrix. [4][8] Mechanism: Metal ions are extracted from the aqueous source phase at the membrane interface, complexed with the carrier, and transported across the membrane to be stripped into the receiving phase on the other side. This process combines extraction and stripping into a single, simultaneous step.

G cluster_steps Source Source Phase (Feed) M²⁺(aq) Membrane Polymer Inclusion Membrane (PIM) Carrier (L) immobilized Receiving Receiving Phase (Strip) H⁺(aq) s1 1. Extraction M²⁺ + 2L -> [ML₂]²⁺ s2 2. Diffusion of [ML₂]²⁺ s3 3. Stripping [ML₂]²⁺ + 2H⁺ -> M²⁺ + 2LH⁺

Sources

Application Notes and Protocols for 1-Decyl-2-methylimidazole in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Catalytic Potential of 1-Decyl-2-methylimidazole

This compound is a versatile N-alkylated imidazole derivative that has garnered significant interest as a potent organocatalyst. Its unique molecular architecture, featuring a nucleophilic imidazole core, a sterically influential 2-methyl group, and a lipophilic 1-decyl chain, imparts a distinct set of properties that render it highly effective in a range of organic transformations. This guide provides an in-depth exploration of the catalytic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The catalytic activity of this compound is primarily rooted in the nucleophilic character of the sp²-hybridized nitrogen atom (N-3) of the imidazole ring.[1] This inherent nucleophilicity allows it to function as an efficient catalyst in reactions such as acylation and esterification. The presence of the 2-methyl group introduces steric hindrance around the N-1 nitrogen, which can influence the catalyst's reactivity and selectivity.[2] Furthermore, the long decyl chain at the N-1 position enhances the catalyst's solubility in organic solvents and can facilitate its role in phase-transfer catalysis.[3][4]

This document will guide you through the synthesis of this compound, its key physicochemical properties, and detailed protocols for its application in pivotal catalytic reactions. We will delve into the mechanistic underpinnings of its catalytic action, providing a robust framework for optimizing reaction conditions and troubleshooting potential challenges.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in catalysis. These properties dictate its solubility, stability, and interaction with reactants and solvents.

PropertyValueReference
Molecular Formula C₁₄H₂₆N₂[5]
Molecular Weight 222.37 g/mol [5][6]
Appearance Liquid[7][8]
Boiling Point 157-158 °C at 3 mmHg[7][8]
Density 0.9 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.475[7][8]
Flash Point >230 °F (>110 °C)[7][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylimidazole with a decyl halide. This straightforward and efficient method allows for the preparation of the catalyst in high yield.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[3]

Materials:

  • 2-Methylimidazole

  • 1-Bromodecane (or 1-iododecane for higher reactivity)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Toluene or acetonitrile (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in anhydrous toluene or acetonitrile.

  • Base Addition: Add powdered sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the solution. The base acts as a proton scavenger, deprotonating the imidazole to enhance its nucleophilicity.

  • Alkylation: To the stirred suspension, add 1-bromodecane (1.0 - 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Wash the filtrate with water to remove any remaining base and salts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[7][8]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification 2-MeIm 2-Methylimidazole Setup Dissolve 2-MeIm in Solvent 2-MeIm->Setup Decyl-Br 1-Bromodecane Add_Alkyl_Halide Add 1-Bromodecane Decyl-Br->Add_Alkyl_Halide Base NaOH or KOH Add_Base Add Base Base->Add_Base Solvent Toluene/Acetonitrile Solvent->Setup Setup->Add_Base Add_Base->Add_Alkyl_Halide Reflux Heat to Reflux (12-24h) Add_Alkyl_Halide->Reflux Filter Filter Salts Reflux->Filter Wash Wash with Water Filter->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product Catalytic_Cycle cluster_nucleophilic Nucleophilic Catalysis Pathway cluster_base General Base Catalysis Pathway Catalyst_N This compound Intermediate N-Acylimidazolium Intermediate Catalyst_N->Intermediate + R'-COCl Acyl_Chloride R'-COCl Acyl_Chloride->Intermediate Ester_N Ester (R-O-CO-R') Intermediate->Ester_N + R-OH Alcohol_N R-OH Alcohol_N->Ester_N Ester_N->Catalyst_N - HCl HCl HCl Catalyst_B This compound Activated_Alcohol [Catalyst-H]⁺ [R-O]⁻ Catalyst_B->Activated_Alcohol + R-OH Anhydride (R'-CO)₂O Ester_B Ester (R-O-CO-R') Anhydride->Ester_B Alcohol_B R-OH Alcohol_B->Activated_Alcohol Activated_Alcohol->Ester_B + (R'-CO)₂O Ester_B->Catalyst_B - R'-COOH Carboxylate R'-COO⁻

Caption: Catalytic cycles for acylation/esterification.

Protocol: Acylation of a Secondary Alcohol

This protocol is adapted from a procedure using 1-methylimidazole and is expected to be effective with this compound. [1]The longer decyl chain may require slight adjustments in solvent choice to ensure complete solubility of all components.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Acetic anhydride

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 mmol) in the anhydrous solvent (5 mL).

  • Catalyst Addition: Add this compound (0.05 - 0.2 mmol, 5-20 mol%) to the solution. The optimal catalyst loading should be determined empirically for each substrate.

  • Acylating Agent Addition: Add acetic anhydride (1.2 - 1.5 mmol) to the stirred solution at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are typically complete within 1-6 hours.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel.

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Typical Reaction Time (h)Expected Yield
Primary Alcohols5 - 10Room Temperature1 - 3>95%
Secondary Alcohols10 - 20Room Temperature2 - 685 - 95%
Sterically Hindered Alcohols20 - 3040 - 606 - 2470 - 90%

Application in Phase-Transfer Catalysis

The amphiphilic nature of this compound, with its polar imidazole head and nonpolar decyl tail, makes it a potential candidate for phase-transfer catalysis (PTC). [4]In a biphasic system (e.g., aqueous-organic), it can facilitate the transfer of an anionic nucleophile from the aqueous phase to the organic phase, where it can react with an organic substrate.

Protocol: Nucleophilic Substitution under Phase-Transfer Conditions

This is a general protocol that can be adapted for various nucleophilic substitution reactions.

Materials:

  • Organic substrate (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium cyanide, sodium azide)

  • This compound

  • Water

  • Organic solvent (e.g., toluene, chlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Vigorous mechanical or magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the organic substrate (1.0 eq) in the organic solvent and the nucleophile (1.5 - 2.0 eq) in water.

  • Catalyst Addition: Add this compound (0.01 - 0.05 eq, 1-5 mol%) to the biphasic mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC by sampling the organic layer.

  • Work-up:

    • Cool the reaction mixture to room temperature and separate the two layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the product by distillation or column chromatography.

PTC_Workflow Start Biphasic System (Organic Substrate + Aqueous Nucleophile) Add_Catalyst Add this compound Start->Add_Catalyst Reaction Heat with Vigorous Stirring Add_Catalyst->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Workup Phase Separation, Wash, Dry, Concentrate Monitor->Workup Reaction Complete Purify Purify Product Workup->Purify End Final Product Purify->End

Caption: General workflow for phase-transfer catalysis.

Catalyst Stability and Recycling

A key advantage of using this compound, particularly due to its higher boiling point and lipophilicity compared to smaller N-alkylimidazoles, is the potential for catalyst recovery and reuse.

Stability:

  • This compound is a thermally stable liquid and is generally stable under the described reaction conditions.

  • Strongly acidic or oxidizing conditions should be avoided to prevent degradation of the imidazole ring.

Recycling Protocol (for Acylation/Esterification):

  • Post-Reaction Work-up: After the aqueous work-up, the organic layer contains the product and the catalyst.

  • Product Isolation: The product can be separated from the catalyst by vacuum distillation, taking advantage of the likely difference in boiling points between the product and the higher-boiling catalyst.

  • Catalyst Recovery: The distillation residue, containing the catalyst, can be reused in subsequent reactions. The purity of the recovered catalyst should be checked (e.g., by NMR or GC) before reuse.

  • Alternative Recovery: For reactions in which the product is non-polar, the catalyst can sometimes be recovered by extraction with a more polar solvent in which the product is not soluble.

The reusability of the catalyst should be evaluated by monitoring the reaction yield and purity over several cycles. A gradual decrease in activity may indicate some catalyst degradation or loss during the work-up. [9]

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile organocatalyst with significant potential in organic synthesis. Its unique structural features allow it to participate in a variety of important chemical transformations, including acylation, esterification, and phase-transfer catalysis. The protocols and mechanistic discussions provided in this guide are intended to serve as a comprehensive resource for harnessing the full catalytic potential of this valuable molecule. As the demand for greener and more efficient chemical processes continues to grow, the application of robust and recyclable organocatalysts like this compound is poised to become increasingly important in both academic research and industrial applications.

References

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  • Wang, Z., Wang, J., & Zhang, Y. (2018). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 20(36), 5327–5331.
  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protasova, L. E., & Mikhaleva, A. I. (2013). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines.
  • Wikipedia. (2023, December 2). 2-Methylimidazole. Retrieved from [Link]

  • Gawroński, J., & Głowacki, Z. (2007). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 37(1), 1–6.
  • Wang, Z., Wang, J., & Zhang, Y. (2018). 2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction. Request PDF. Retrieved from [Link]

  • Ulewicz, M., & Radzymińska-Lenarcik, E. (2012). Application of supported and polymer membrane with 1 decyl-2-methylimidazole for separation of transition metal ions. Physicochemical Problems of Mineral Processing, 48(1), 211–222.
  • Liu, Y., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers, 14(19), 4058.
  • Vlasova, I. A., & Aksenov, A. V. (2007). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Molbank, 2007(4), M542.
  • Nemes, C., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55–59.
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). Ion Exchange and Adsorption, 34(3), 268-274.
  • PubChem. (n.d.). 1-Decyl-2-methyl-1H-imidazole. Retrieved from [Link]

  • Nemes, C., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55–59.
  • Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulfate. (2020). Langmuir, 36(33), 9789–9799.
  • V. G. G., & K. N. S. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [https://www.macmillan-group.net/uploads/2/6/0/9/2609 Macmillan_Group_Meeting_Phase_Transfer_Catalysis.pdf]([Link] Macmillan_Group_Meeting_Phase_Transfer_Catalysis.pdf)

  • Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. (2024). Gels, 10(11), 784.
  • The roles of imidazole ligands in coordination supramolecular systems. (2025).
  • Novel Routes for the Catalytic Depolymerization of Cellulose. (n.d.).
  • Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. (2022). Polymers, 14(19), 4058.
  • 2-METHYLIMIDAZOLE. (2013). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). Scientific Reports, 8(1), 8881.
  • CN102924381A - 2-methylimidazole preparation method - Google Patents. (n.d.).
  • Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. (2015). Physical Chemistry Chemical Physics, 17(23), 15350–15363.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(21), 6478.
  • Catalysis by polymers. (1973). Journal of Macromolecular Science, Part C: Polymer Reviews, 9(2), 241-291.
  • Synthesis, structural determination and antimicrobial evaluation of two novel CoII and ZnII halogenometallates as efficient cata. (2018). Chemistry Central Journal, 12(1), 1-10.
  • Effects of a Flexible Alkyl Chain on an Imidazole Ligand for Copper-Catalyzed Mannich Reactions of Terminal Alkynes. (2010). Synlett, 2010(20), 3053-3056.
  • PHASE TRANSFER CATALYSTS. (2022). JETIR, 9(4), a515-a519.
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Sources

Application Notes & Protocols: 1-Decyl-2-methylimidazole as a Versatile Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 1-decyl-2-methylimidazole, a functionalized N-heterocyclic compound with significant potential as a non-conventional solvent and catalyst in organic synthesis. We explore its physicochemical properties, detail its application in key organic transformations, and provide validated protocols for its use. The discussion emphasizes the mechanistic rationale behind its utility, focusing on how its unique structure—combining a nucleophilic imidazole core with a hydrophobic decyl chain—can be leveraged to enhance reaction efficiency, facilitate product separation, and enable solvent recycling. This document is intended for researchers, chemists, and drug development professionals seeking to implement advanced and sustainable solvent strategies.

Introduction: The Unique Profile of this compound

This compound (DMI) is an N-alkylated imidazole derivative that occupies a compelling space between molecular solvents and ionic liquids.[1][2] Its long C10 alkyl chain imparts significant nonpolar character and a high boiling point, while the 2-methylimidazole headgroup provides a site for catalysis, coordination, and hydrogen bonding.[3] Unlike traditional volatile organic compounds (VOCs), its low vapor pressure contributes to safer laboratory practices and reduced environmental emissions.

The primary utility of DMI stems from its dual-functionality:

  • A High-Boiling, Reusable Solvent: Its thermal stability allows for a wide operational temperature range, accommodating reactions that require significant heat.

  • A Ligand and Organocatalyst: The imidazole ring can coordinate to metal catalysts, stabilizing them and enhancing their activity, or act directly as a nucleophilic or base catalyst.[4][5]

  • A Phase-Separable Medium: The hydrophobic decyl chain facilitates its use in biphasic systems and simplifies the extraction of products with conventional nonpolar solvents, leaving the DMI phase to be recycled.[3][6]

Physicochemical Properties

A clear understanding of DMI's physical properties is crucial for its effective implementation as a solvent.

PropertyValueSource
CAS Number 42032-30-4[2]
Molecular Formula C₁₄H₂₆N₂[7]
Molecular Weight 222.37 g/mol [7]
Appearance Liquid[2]
Boiling Point 157-158 °C / 3 mmHg[1][2][8]
Density 0.9 g/mL at 25 °C[1][2][8]
Refractive Index (n20/D) 1.475[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[2][6]

Synthesis of this compound

The synthesis of DMI is typically achieved via a standard N-alkylation reaction, a robust and scalable process.

Protocol 2.1: Synthesis via N-Alkylation

This protocol describes the synthesis of this compound from 2-methylimidazole and 1-bromodecane.

Materials:

  • 2-Methylimidazole

  • 1-Bromodecane

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq), sodium hydroxide (1.2 eq), and toluene (150 mL).

  • Alkylation: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Add 1-bromodecane (1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-methylimidazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water (100 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation (approx. 157 °C at 3 mmHg) to yield pure this compound.

Causality Note: The use of a base like NaOH is essential to deprotonate the 2-methylimidazole, generating the imidazolide anion, which is a more potent nucleophile for the subsequent Sₙ2 reaction with 1-bromodecane. Toluene serves as an effective solvent that allows for heating to the required temperature.

Application in Palladium-Catalyzed Cross-Coupling Reactions

DMI is an excellent medium for palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings.[9][10][11] The imidazole moiety can act as an N-heterocyclic carbene (NHC) precursor or a ligand, stabilizing the palladium catalyst, while the bulk solvent properties facilitate high-temperature reactions and catalyst retention.

Logical Workflow: Cross-Coupling in DMI

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Solvent Recycling A Combine Aryl Halide, Alkene/Boronic Acid, Pd Catalyst & Base in DMI B Heat Reaction Mixture (e.g., 80-120 °C) A->B Thermal Energy C Cool & Extract Product with Nonpolar Solvent (e.g., Hexane) B->C Reaction Complete D Separate Layers C->D E Concentrate Organic Layer to obtain Pure Product D->E Product in Hexane F Wash & Dry DMI Layer for Reuse D->F DMI, Catalyst, Salts

Caption: General workflow for a cross-coupling reaction using DMI.

Protocol 3.1: Heck Reaction of Iodobenzene and Styrene

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[9][12][13]

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • This compound (DMI)

  • Hexane

  • Schlenk flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (10 mL).

  • Reagent Addition: Add iodobenzene (1.0 eq), styrene (1.2 eq), triethylamine (1.5 eq), and palladium(II) acetate (1 mol%).

  • Reaction: Heat the mixture to 110 °C and stir for 6 hours. Monitor by TLC or GC-MS.

  • Isolation: Cool the reaction to room temperature. Add hexane (20 mL) and stir vigorously for 15 minutes.

  • Separation: Transfer the mixture to a separatory funnel. The product (stilbene) will partition into the upper hexane layer, while the DMI, catalyst, and salts remain in the lower layer.

  • Purification: Separate the hexane layer, dry it over MgSO₄, and concentrate it to yield the product. The DMI layer can be washed, dried under vacuum, and reused.

Catalytic Cycle: The Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R-X) alkene_complex [R-Pd(II)L₂(Alkene)]⁺X⁻ pd2_complex->alkene_complex Alkene Coordination insertion_product R'-CH₂-CH(R)-Pd(II)L₂-X alkene_complex->insertion_product Migratory Insertion product_complex [HPd(II)L₂]⁺X⁻ insertion_product->product_complex β-Hydride Elimination release Product (R'-CH=CHR) insertion_product->release product_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application in Esterification Reactions

N-alkylimidazoles are known to be effective catalysts for acylation and esterification reactions, often superior to pyridine.[14][15] When used as the solvent, DMI can serve a dual role as both the reaction medium and the catalyst, promoting the reaction between a carboxylic acid and an alcohol.

Protocol 4.1: Fischer Esterification of Benzoic Acid and Butanol

This protocol details the direct esterification of benzoic acid with 1-butanol, where DMI acts as a solvent and co-catalyst.

Materials:

  • Benzoic acid

  • 1-Butanol

  • This compound (DMI)

  • p-Toluenesulfonic acid (p-TsOH) (optional, catalytic)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Dean-Stark trap (optional)

Procedure:

  • Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), 1-butanol (3.0 eq), and this compound (10 mL). For less reactive substrates, a catalytic amount of p-TsOH (2 mol%) can be added.

  • Reaction: Heat the mixture to 100 °C. If using a Dean-Stark trap, reflux to remove the water byproduct and drive the equilibrium. Stir for 4-8 hours.

  • Work-up: Cool the mixture. Add diethyl ether (25 mL) and transfer to a separatory funnel.

  • Washing: Wash the ether layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted benzoic acid, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield butyl benzoate. The DMI layer can be recovered for reuse.

Causality Note: The basic nitrogen of the imidazole ring activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The high boiling point of DMI allows for the thermal removal of water, which is critical for driving the reversible esterification reaction to completion.

Solvent and Catalyst Recycling

A significant advantage of DMI is its potential for recycling, which aligns with the principles of green chemistry.[16] Its negligible vapor pressure and immiscibility with nonpolar solvents like hexane or diethyl ether make its recovery straightforward.

Protocol 5.1: General Procedure for DMI Recovery
  • Product Extraction: After the reaction is complete, cool the vessel to room temperature. Add a sufficient volume of a nonpolar organic solvent (e.g., hexane, heptane, diethyl ether) in which the product is soluble but DMI is not.

  • Phase Separation: Stir the biphasic mixture vigorously for 10-15 minutes, then allow the layers to separate. The product will be in the upper organic phase.

  • Isolation: Decant or separate the organic layer. Repeat the extraction 1-2 times to ensure complete product recovery.

  • DMI Purification: The remaining DMI layer may contain the catalyst and inorganic salts. The salts can often be removed by filtration. The DMI can then be washed with a small amount of water if needed (for water-insoluble impurities) and thoroughly dried under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any residual water or volatile impurities before reuse.

Advantages of DMI as a Recyclable Solvent

cluster_properties Inherent Properties cluster_advantages Resulting Advantages DMI This compound Prop1 High Boiling Point Low Volatility DMI->Prop1 Prop2 Biphasic with Nonpolar Solvents DMI->Prop2 Prop3 Catalyst/Ligand Functionality DMI->Prop3 Adv1 Wide Reaction Temperature Range Prop1->Adv1 Adv4 Reduced Emissions (Greener Process) Prop1->Adv4 Adv2 Facile Product Extraction Prop2->Adv2 Adv3 Solvent & Catalyst Recycling Prop3->Adv3 Adv2->Adv3

Caption: Key properties of DMI leading to its advantages in synthesis.

Safety and Handling

This compound is classified as a warning-level chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[2][7]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible liquid.[2][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.[16]

Conclusion

This compound presents a compelling alternative to conventional organic solvents. Its unique combination of properties—a high boiling point, catalytic/ligating functionality, and amenability to recycling—makes it a valuable tool for developing more efficient and sustainable synthetic methodologies. The protocols outlined in this guide for cross-coupling and esterification reactions demonstrate its practical utility. By understanding and leveraging the distinct characteristics of DMI, researchers can unlock new possibilities in reaction design, process optimization, and green chemistry.

References

  • 1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). Ion Exchange and Adsorption. Retrieved from [Link]

  • Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • This compound - CAS Common Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound | CAS 42032-30-4 | Chemical-Suppliers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (n.d.). Retrieved January 21, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • CN102924381A - 2-methylimidazole preparation method - Google Patents. (n.d.).
  • PdCl2(1-methylimidazole)2-catalysed Suzuki–Miyaura and Mizoroki–Heck reactions performed in neat water. (2013). Journal of Chemical Research. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ionic Liquids Recycling for Reuse. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. (n.d.). ResearchGate. Retrieved from [Link]

  • US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents. (n.d.).
  • Assessement of recycling methods for NuGenTec® solvents. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation - YouTube. (2024, December 29). Retrieved from [Link]

  • 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]

  • Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. (2025, September 7). Retrieved from [Link]

  • Oxidative esterification of aldehydes with alcohols using imidazolium perrhenate catalysts. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: Unveiling the Antifungal Potential of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antifungal Research

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel antimicrobial agents. Imidazolium-based ionic liquids (ILs), a class of organic salts with melting points below 100°C, have emerged as promising candidates.[1][2] Initially recognized for their unique physicochemical properties like negligible vapor pressure, high thermal stability, and tunable solvency, their biological activities are now a major focus of research.[1][2][3]

This guide provides an in-depth exploration of the antifungal properties of imidazolium ILs, focusing on their mechanism of action, structure-activity relationships, and detailed protocols for their evaluation. The primary appeal of these compounds lies in their structural versatility; by modifying the alkyl chain substituents on the imidazolium cation and altering the accompanying anion, their biological activity can be systematically fine-tuned.[4] This document serves as a technical resource for researchers aiming to harness the potential of these compounds in the development of new antifungal therapies and applications, from topical creams to disinfection of medical equipment.[5]

The Multifaceted Mechanism of Antifungal Action

The efficacy of imidazolium-based ILs against fungi is not due to a single mode of action but rather a coordinated assault on multiple cellular targets. This multi-pronged approach may reduce the likelihood of resistance development compared to single-target antifungal agents. The primary interaction occurs at the cell periphery, leading to a cascade of catastrophic intracellular events.[5][6][7]

Key Mechanistic Pillars:

  • Cell Membrane Disruption: The amphiphilic nature of imidazolium ILs, particularly those with long alkyl chains, is central to their activity. The positively charged imidazolium headgroup interacts with the negatively charged components of the fungal cell membrane, while the lipophilic alkyl tail inserts into the lipid bilayer.[1][2] This integration disrupts membrane integrity, increasing its permeability.[5][6]

  • Ion and Solute Leakage: The compromised membrane integrity leads to the uncontrolled leakage of essential intracellular components, such as potassium (K+) and calcium (Ca2+) ions, and small molecules, disrupting the cell's electrochemical gradients and homeostasis.[5][6]

  • Ergosterol Synthesis Inhibition: Several studies indicate that imidazolium ILs can interfere with the ergosterol biosynthesis pathway.[3][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion further weakens the membrane, increasing fluidity and stress.

  • Induction of Oxidative Stress: Following membrane damage, many imidazolium ILs trigger the production of reactive oxygen species (ROS) within the fungal cell.[5][6][7] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to proteins, lipids, and DNA.

  • Mitochondrial Dysfunction: The mitochondrion is a critical secondary target. Imidazolium ILs have been shown to cause a decrease in the mitochondrial membrane potential, which cripples ATP synthesis and impairs overall metabolic activity, ultimately starving the cell of energy.[5][6][7]

Antifungal Mechanism of Imidazolium Ionic Liquids Figure 1: Proposed Mechanism of Action IL Imidazolium Ionic Liquid (Long Alkyl Chain) Membrane Fungal Cell Membrane IL->Membrane Inserts into Lipid Bilayer Ergosterol Ergosterol Synthesis IL->Ergosterol Inhibits Permeability Increased Membrane Permeability Membrane->Permeability Ergosterol->Membrane Weakens Leakage Leakage of Ions (K+, Ca2+) & Solutes Permeability->Leakage ROS Reactive Oxygen Species (ROS) Generation Permeability->ROS Triggers CellDeath Fungal Cell Death Leakage->CellDeath Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages ROS->CellDeath Mitochondria->CellDeath

Caption: Proposed Mechanism of Action of Imidazolium ILs.

Structure-Activity Relationship (SAR): Designing Potent Antifungals

The antifungal potency of imidazolium ILs is not universal; it is intrinsically linked to their chemical structure. Understanding these relationships is critical for designing new ILs with enhanced efficacy and selectivity.

  • The Primacy of the Alkyl Chain: The most significant determinant of antifungal activity is the length of the N-alkyl substituent on the imidazolium ring.[1] There is a clear trend where increasing the chain length from short (e.g., butyl, C4) to long (e.g., dodecyl, C12; hexadecyl, C16) dramatically increases antifungal potency.[5][8] For example, 1-butyl-3-methylimidazolium chloride ([C4MIM][Cl]) often shows no significant inhibition, whereas [C12MIM] and [C16MIM] salts are highly active against pathogenic yeasts like Candida albicans.[5] This is attributed to the increased lipophilicity of the longer chain, which facilitates its insertion into and disruption of the fungal lipid membrane.

  • The Role of the Anion: While the cation is the primary driver of activity, the anion can modulate the IL's physical properties, such as solubility, viscosity, and thermal stability, which can indirectly influence its biological efficacy and formulation potential.[1]

FeatureImpact on Antifungal ActivityRationale
Cation: Alkyl Chain Length Critical Driver. Activity increases with chain length (up to ~C16).Longer chains are more lipophilic, enabling deeper penetration and disruption of the fungal cell membrane.[1][9]
Cation: Imidazolium Ring Core Moiety. Provides the positive charge for initial electrostatic interaction with the cell surface.The delocalized positive charge is a key feature of the pharmacophore.
Anion Secondary Modulator. Influences solubility, stability, and biocompatibility.Can be varied to optimize the IL for specific applications without drastically altering the core antifungal mechanism.

Experimental Protocols: A Step-by-Step Guide

This section provides validated, step-by-step protocols for assessing the antifungal properties of imidazolium-based ILs. The broth microdilution method outlined is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[3][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the fundamental starting point for assessing antifungal activity.

MIC Protocol Workflow Figure 2: MIC Determination Workflow PrepInoculum 1. Prepare Fungal Inoculum (e.g., C. albicans, 0.5 McFarland) AddInoculum 3. Add Fungal Suspension to Each Well PrepInoculum->AddInoculum PrepIL 2. Prepare IL Stock Solution & Serial Dilutions in 96-Well Plate PrepIL->AddInoculum Incubate 4. Incubate Plate (e.g., 37°C for 24-48h) AddInoculum->Incubate Read 5. Read Results Visually or with Plate Reader Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Imidazolium-based ILs

  • Target fungal strain (e.g., Candida albicans ATCC 10231)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile deionized water, DMSO, or ethanol for IL stock solution

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Fungal Inoculum Preparation: a. Streak the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate for 24-48 hours. b. Pick several distinct colonies and suspend them in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum of approximately 1-5 x 10³ CFU/mL.

  • IL Plate Preparation: a. Prepare a stock solution of the IL in a suitable solvent (e.g., sterile water, DMSO). Note: If using a solvent, ensure the final concentration in the assay does not affect fungal growth. b. Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate. c. Add 200 µL of the highest IL concentration to be tested to well 1. Alternatively, add 100 µL of a 2x concentrated stock solution. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (no IL), and well 12 as a sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the IL concentration to the desired final test concentration. b. Do not add inoculum to well 12 (sterility control). c. Seal the plate and incubate at 37°C for 24 to 48 hours.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the IL at which there is no visible turbidity (growth) compared to the growth control well.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent required to kill a particular fungus. This protocol distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spot-plate each aliquot onto a fresh, drug-free SDA plate.

  • Incubate the SDA plate at 37°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a >99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[3][8]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of fungal killing over time.

Procedure:

  • Prepare flasks containing RPMI-1640 medium with the IL at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculate each flask with the fungal suspension to a final density of ~1 x 10⁶ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each flask.[10]

  • Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates.

  • Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time for each IL concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 4: Anti-Biofilm Activity Assessment

Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungals. This protocol assesses an IL's ability to both prevent biofilm formation and eradicate established biofilms.

Biofilm Protocol Workflow Figure 3: Anti-Biofilm Assay Workflow cluster_0 Inhibition of Formation cluster_1 Eradication of Pre-formed Biofilm Inhibit_Start 1a. Add cells + ILs to plate simultaneously Inhibit_Incubate 2a. Incubate 24h to allow biofilm growth Inhibit_Start->Inhibit_Incubate Wash 3. Wash Plates to remove planktonic cells Inhibit_Incubate->Wash Erad_Start 1b. Grow biofilm for 24h Erad_Treat 2b. Wash & add ILs to mature biofilm Erad_Start->Erad_Treat Erad_Incubate 3b. Incubate for another 24h Erad_Treat->Erad_Incubate Erad_Incubate->Wash Quantify 4. Quantify Biofilm (Crystal Violet or XTT Assay) Wash->Quantify Result Calculate % Inhibition or Eradication Quantify->Result

Caption: Workflow for Assessing Biofilm Inhibition and Eradication.

Procedure:

  • Biofilm Formation: Add 200 µL of a fungal suspension in RPMI-1640 (~1 x 10⁶ CFU/mL) to the wells of a 96-well plate.[5][8]

  • For Inhibition Assay: Simultaneously add various concentrations of the IL to the wells with the fungal suspension.

  • For Eradication Assay: Incubate the plate for 24 hours to allow a mature biofilm to form. After incubation, carefully remove the medium, wash the wells gently with PBS to remove non-adherent cells, and then add fresh medium containing various concentrations of the IL.

  • Incubation: Incubate the plates for a further 24 hours at 37°C.

  • Quantification (Crystal Violet Method for Biomass): a. Discard the medium and wash the wells twice with PBS. b. Fix the biofilms with 200 µL of methanol for 15 minutes. c. Remove methanol and air dry the plate. d. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes. e. Wash away excess stain with water and air dry. f. Solubilize the bound dye with 200 µL of 33% acetic acid. g. Read the absorbance at 570 nm. A lower absorbance compared to the control indicates biofilm inhibition or eradication.

Data Summary: Representative Antifungal Activity

The following table summarizes typical MIC and MFC values for a series of 1-alkyl-3-methylimidazolium chloride ILs against Candida albicans, illustrating the critical role of the alkyl chain length.

Ionic LiquidAlkyl ChainTypical MIC (µmol/L)Typical MFC (µmol/L)Antifungal Activity
[C4MIM][Cl] Butyl (C4)>1000[5]>1000Inactive
[C12MIM][Cl] Dodecyl (C12)4.68 - 9.37[5]9.37 - 18.75Active
[C16MIM][Cl] Hexadecyl (C16)2.34 - 4.68[8]4.68 - 6.25[8]Highly Active
Fluconazole ->3265[8]>3265Inactive (vs. resistant strain)
Amphotericin B -1.62[8]3.24Highly Active (Control)
Data compiled from studies on fluconazole-resistant C. albicans strains.[5][8]

Critical Considerations: Biocompatibility and Cytotoxicity

A crucial aspect of developing ILs for therapeutic applications is assessing their safety profile. The very mechanism that makes them effective antifungals—membrane disruption—can also render them toxic to mammalian cells.[3][11]

  • Cytotoxicity Correlation: Generally, the structural features that enhance antifungal activity (i.e., longer alkyl chains) also increase cytotoxicity to human cell lines (e.g., fibroblasts, keratinocytes).[5]

  • Therapeutic Index: It is imperative to perform standard cytotoxicity assays, such as the MTT or NRU assay, on relevant mammalian cell lines.[12][13] This allows for the determination of the concentration at which the IL is toxic to host cells (e.g., CC₅₀) and the calculation of a selectivity index (CC₅₀/MIC). A high selectivity index is desirable, indicating that the compound is significantly more toxic to the fungus than to host cells.

  • Application-Dependent Safety: The required safety profile depends on the intended application. For topical agents or surface disinfectants, a higher degree of cytotoxicity may be acceptable compared to agents intended for systemic use.

References

  • Gudipati, K., Nagaprasad, P., Nancharaiah, Y.V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology. [Link]

  • Ferreira, A. R., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. MDPI. [Link]

  • Fahimirad, S., et al. (2022). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PubMed Central. [Link]

  • Yang, E. J., et al. (2023). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. PubMed Central. [Link]

  • Gudipati, K., Nagaprasad, P., Nancharaiah, Y.V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. National Institutes of Health. [Link]

  • Uribe, R., et al. (2020). Biocompatibility data of imidazolium-based ionic liquids toward S. cerevisiae using agar well diffusion test. ResearchGate. [Link]

  • Yang, E. J., et al. (2023). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. R Discovery. [Link]

  • Stolte, S., et al. (2021). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. MDPI. [Link]

  • Gudipati, K., Nagaprasad, P., Nancharaiah, Y.V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. ResearchGate. [Link]

  • Croitoru, C., et al. (2020). Chemical structures of the ionic liquids with antifungal character. ResearchGate. [Link]

  • Grzesiak, J., et al. (2021). Antiadhesive Properties of Imidazolium Ionic Liquids Based on (−)-Menthol Against Candida spp. PubMed Central. [Link]

  • Yang, E. J., et al. (2023). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. PubMed. [Link]

  • Vieira, T. F., et al. (2021). Ionic Liquid-Based Materials for Biomedical Applications. PubMed Central. [Link]

  • da Costa, M. A., et al. (2022). Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions. MDPI. [Link]

  • Gudipati, K., Nagaprasad, P., Nancharaiah, Y.V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. PubMed. [Link]

  • Ribas, M. M., et al. (2016). Minimum inhibitory concentration (MIC) for two imidazolium salts and a... ResearchGate. [Link]

  • Gudipati, K., et al. (2020). Effect of imidazolium ionic liquids on cell size during short term... ResearchGate. [Link]

  • Benedetto, A., et al. (2014). Membrane interactions of ionic liquids and imidazolium salts. PubMed Central. [Link]

  • Liu, H., et al. (2021). New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. PubMed. [Link]

  • Tys πραγiou, C., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

  • Le, T. H., et al. (2019). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. ACS Publications. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

  • Carson, L., et al. (2011). Antimicrobial Ionic Liquids. ResearchGate. [Link]

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Application Notes and Protocols for the Analytical Detection of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Decyl-2-methylimidazole is a substituted imidazole compound with a long alkyl chain, making it amphiphilic. Imidazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and utility as intermediates in organic synthesis. Accurate and robust analytical methods are crucial for the quantification, identification, and quality control of this compound in various matrices, from raw materials to biological samples. This guide provides a comprehensive overview of the primary analytical techniques for the detection and characterization of this compound, complete with detailed protocols and expert insights.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

Given its relatively low volatility and good solubility in common organic solvents, HPLC is a highly suitable technique for the analysis of this compound. A reversed-phase method is generally preferred, where the nonpolar decyl chain of the molecule interacts with a hydrophobic stationary phase.

This protocol outlines a standard method for the routine analysis and quantification of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and resolution.

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the imidazole ring, leading to sharper peaks and better chromatography.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample compatibility.

Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and instrument sensitivity.
Detection Wavelength 210 nmImidazole derivatives typically exhibit UV absorbance at lower wavelengths.
Gradient Elution See table belowA gradient is necessary to elute the relatively nonpolar this compound in a reasonable time with good peak shape.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
10.01090
12.01090
12.14060
15.04060

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A C18 SPE cartridge can be used to retain the analyte, followed by elution with a more nonpolar solvent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

For trace-level detection and confirmation, coupling HPLC with a tandem mass spectrometer is the method of choice. This technique offers superior sensitivity and selectivity.[1]

Instrumentation:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

The LC conditions can be similar to the HPLC-UV method, but with a potentially faster gradient and a lower flow rate (e.g., 0.4-0.6 mL/min) to be compatible with the MS interface. The use of formic acid in the mobile phase is ideal as it is a volatile buffer suitable for mass spectrometry.

MS/MS Parameters:

ParameterValueRationale
Ionization Mode Positive Electrospray (ESI+)The imidazole ring is readily protonated.
Capillary Voltage 3.5 kVTo be optimized for the specific instrument.
Source Temperature 150 °CTo be optimized for efficient desolvation.
Desolvation Gas Flow 800 L/hrTo be optimized for efficient desolvation.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.

MRM Transitions:

To set up the MRM method, the precursor ion (the protonated molecule, [M+H]⁺) and a suitable product ion must be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Precursor Ion ([M+H]⁺) for C₁₄H₂₆N₂: m/z 223.2

  • Product Ions: These will be fragments of the precursor ion and need to be determined experimentally. Common fragments may arise from the loss of the decyl chain or cleavage of the imidazole ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the long alkyl chain, this compound is amenable to GC analysis, especially with a temperature-programmed method.

Instrumentation:

  • GC System: A gas chromatograph with a split/splitless injector and a temperature-programmable oven.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

GC Conditions:

ParameterValueRationale
Injector Temperature 280 °CEnsures complete vaporization of the analyte.
Carrier Gas HeliumAt a constant flow of 1.0 mL/min.
Injection Mode Split (e.g., 20:1)To prevent column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Oven Temperature Program See table belowA temperature ramp is crucial to elute the analyte with good peak shape and to separate it from other components.[2][3]

Oven Temperature Program:

Rate (°C/min)Target Temperature (°C)Hold Time (min)
-1502.0
152805.0

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free from non-volatile residues by passing it through a small plug of silica gel if necessary.

  • Derivatization is generally not required for this compound.

Spectroscopic Techniques for Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Imidazole C-H~6.8-7.0d2H
N-CH₂ (decyl)~3.8-4.0t2H
C-CH₃ (imidazole)~2.4s3H
CH₂ (decyl chain)~1.2-1.8m16H
CH₃ (decyl)~0.8-0.9t3H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100-3150C-H stretch (imidazole ring)
2850-2960C-H stretch (alkyl chain)
1500-1600C=N and C=C stretch (imidazole ring)
1450-1470C-H bend (alkyl chain)

These characteristic peaks provide a molecular fingerprint for this compound.[7][8][9][10]

Workflow Diagrams

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and the need for structural confirmation. By following these guidelines and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reliable data.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved January 21, 2026, from [Link]

  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • FT-IR spectrum of tetra substituted imidazole amine monomer. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2019, November 3). ResearchGate. Retrieved January 21, 2026, from [Link]

  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). Retrieved January 21, 2026, from [Link]

  • Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Temperature Programming for Better GC Results. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts in Bis(2-methylimidazole)(meso. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • FTIR spectra of Imidazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 21, 2026, from [Link]

  • 2-Methylimidazole. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Sample Preparation for Hyphenated Analytical Techniques. (2003, November 4). SciSpace. Retrieved January 21, 2026, from [Link]

  • 2.5E: GC Parameters. (2022, April 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (n.d.). AZoM.com. Retrieved January 21, 2026, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass. Retrieved January 21, 2026, from [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource. Retrieved January 21, 2026, from [Link]

  • Turning the Heat Up on Gas Chromatography: How to Successfully Perform High Temperature GC Applications Without Breaking a Sweat. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Rapid LPGC-MS Analysis of Arylamines Increases Throughput and Reduces Helium Use. (n.d.). Restek. Retrieved January 21, 2026, from [Link]

  • Ionic Liquids in Sample Preparation. (2008, November). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Increase GC Speed without Sacrificing Resolution: The Principles of Fast GC. (n.d.). Restek. Retrieved January 21, 2026, from [Link]

  • Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. (2013, August 5). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols: The Use of 1-Decyl-2-methylimidazole in High-Temperature Fuel Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Temperature Polymer Electrolyte Membrane Fuel Cells (HT-PEMFCs) represent a promising frontier in energy conversion, offering advantages such as enhanced reaction kinetics, simplified water and thermal management, and greater tolerance to fuel impurities compared to their low-temperature counterparts.[1][2][3] However, the long-term stability and performance of state-of-the-art systems, which predominantly rely on phosphoric acid (PA) doped polybenzimidazole (PBI) membranes, are often compromised by issues like acid leaching and degradation of mechanical properties.[1][4][5][6] Ionic Liquids (ILs) have emerged as a compelling class of materials to address these limitations.[4][7][8][9] With their inherent properties of negligible vapor pressure, high thermal stability, and tunable ionic conductivity, ILs can function as effective proton conductors or as additives to stabilize the membrane matrix.[7][10] This document provides a detailed technical guide on the application of a specific imidazole-based IL, 1-Decyl-2-methylimidazole, in the fabrication and testing of advanced membranes for HT-PEMFCs.

Introduction to this compound in HT-PEMFCs

The core of an HT-PEMFC is the membrane, which must facilitate efficient proton transport while preventing fuel crossover. Imidazole-based ILs are particularly attractive due to their structural similarity to the imidazole rings in PBI, the benchmark polymer for high-temperature membranes. This similarity allows for strong molecular interactions, potentially anchoring the proton-conducting medium and mitigating the leaching of phosphoric acid.

This compound is an IL characterized by a C10 alkyl chain (decyl) and a methyl group attached to the imidazole ring. This specific structure offers a unique combination of properties:

  • The Imidazole Headgroup: Provides the basic nitrogen sites that are crucial for participating in proton transport networks, often via the Grotthuss "hopping" mechanism, especially when doped with an acid like PA.[1]

  • The Long Decyl Chain: Introduces a degree of hydrophobicity and acts as a plasticizer within the polymer matrix. This can enhance the mechanical flexibility of the resulting membrane and create distinct nano-channels that may facilitate organized proton transport.

  • The 2-Methyl Group: This small alkyl group provides steric hindrance that can disrupt close packing of the imidazole rings, potentially lowering the melting point and enhancing the liquid-state range of the IL.[11]

This guide will detail the physicochemical properties of this compound, the mechanism by which it enhances proton conductivity, and comprehensive protocols for its integration into HT-PEMFCs.

Physicochemical Properties and Safety

A thorough understanding of the material's properties is critical for its effective and safe application.

2.1. Key Properties
PropertyValueSource
Chemical Formula C₁₄H₂₆N₂[12]
Molecular Weight 222.37 g/mol [12]
Appearance Liquid
Boiling Point 157-158 °C @ 3 mmHg
Density 0.9 g/mL @ 25 °C
Refractive Index n20/D 1.475
Flash Point 113 °C (235.4 °F) - closed cup
2.2. Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container. It is classified as a combustible liquid.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Mechanism of Proton Conduction

In the context of an HT-PEMFC membrane, this compound is not typically used alone but is incorporated into a host polymer matrix (e.g., PBI) and often doped with phosphoric acid. The proton conduction is believed to occur through a synergistic mechanism.

  • Acid-Base Interaction: The basic imidazole nitrogen atoms of both the PBI polymer and the this compound IL interact with the phosphoric acid, forming a dense network of hydrogen bonds.

  • Grotthuss Mechanism: Protons are not transported by a single molecule. Instead, they "hop" through the hydrogen-bonded network from one site to another (e.g., from an H₃PO₄ molecule to an imidazole nitrogen and then to a biphosphate anion).[1]

  • Role of the IL: The presence of the liquid IL within the polymer matrix creates continuous, non-aqueous pathways for this proton hopping to occur, which is essential for maintaining conductivity at temperatures above 100°C where water is absent. The alkyl chains of the IL can help structure these pathways, preventing the crystallization of phosphoric acid and maintaining the amorphous, conductive phase.

G cluster_membrane Polymer/IL/Acid Matrix PBI PBI Polymer Chain (Imidazole Sites) PA2 H2PO4- PBI->PA2 Hop 3 IL This compound (Mobile Proton Carrier) IL->PBI Hop 2 PA1 H3PO4 PA1->IL Hop 1 Cathode Cathode Side PA2->Cathode Proton Exit Proton H+ Proton->PA1 Initial State Anode Anode Side Anode->Proton Proton Source

Caption: Workflow from solution casting to final MEA fabrication.

Protocol 3: Single-Cell Fuel Cell Performance Evaluation

Objective: To measure the polarization curve of the fabricated MEA to determine its performance.

Equipment:

  • Fuel cell test station (e.g., Scribner, Greenlight)

  • Single-cell fuel cell hardware (graphite flow fields)

  • Electronic load

  • Mass flow controllers

  • Thermocouples and heating cartridges

Procedure:

  • Cell Assembly:

    • Install the MEA into the single-cell hardware, ensuring proper alignment of the active area with the flow fields.

    • Torque the cell bolts to the manufacturer's specification (e.g., 5-7 N·m) to ensure uniform compression and prevent gas leaks.

  • System Setup and Conditioning:

    • Install the cell in the test station and connect gas lines and electrical leads.

    • Heat the cell to the target operating temperature, typically 160°C for HT-PEMFCs. [13][14] * Start flowing non-humidified ("dry") gases: Hydrogen to the anode (stoichiometry λ=1.5) and Air to the cathode (λ=2.0).

    • Condition the cell by holding it at a constant current density (e.g., 200 mA/cm²) for 12-24 hours, or until the voltage stabilizes. This step activates the catalyst and equilibrates the membrane. [15]3. Polarization Curve Measurement:

    • Set the cell temperature to 160°C and use dry H₂/Air at ambient pressure.

    • Begin at Open Circuit Voltage (OCV) and allow it to stabilize.

    • Apply a series of increasing current densities (e.g., from 0.05 A/cm² to 1.5 A/cm² or until the voltage drops below 0.3 V).

    • At each current step, hold for 2-3 minutes to allow the voltage to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured voltage as a function of current density to generate the polarization curve.

    • Calculate the power density at each point (Power Density = Voltage × Current Density).

    • Plot power density vs. current density to identify the peak power density, a key performance metric.

Expected Results and Troubleshooting
5.1. Performance Metrics

The incorporation of this compound is expected to enhance performance compared to a standard PA-doped PBI membrane, particularly in terms of power density and stability.

Membrane TypeOperating Temp.Peak Power Density (H₂/Air)Expected Proton Conductivity (@ 160°C)
Standard PA-PBI160-180°C400 - 600 mW/cm²30 - 70 mS/cm
PBI / IL / PA (This work)160-180°CExpected > 600 mW/cm² Expected > 70 mS/cm

Note: Performance values are illustrative and based on literature for similar advanced membrane systems. Actual results may vary. High-performance systems have demonstrated power densities approaching 700-800 mW/cm². [2][15]

5.2. Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Brittle/Cracked Membrane Drying rate too fast; Insufficient IL (plasticizer); Polymer degradation.Reduce oven ramp rate; Increase IL loading slightly; Ensure DMAc is anhydrous and PBI is high quality.
Low Open Circuit Voltage (OCV < 0.9V) Gas crossover ("shorting"); Poor sealing.Check MEA for pinholes; Re-assemble cell with new gaskets and verify torque.
High Ohmic Resistance (Steep slope in polarization curve) Low PA doping; Poor membrane-electrode interface; Dehydrated membrane.Re-dope membrane for a longer duration; Increase hot-pressing pressure/time; Verify operating temperature is not excessively high (>200°C). [3]
Low Peak Power Density High mass transport resistance; Flooded electrodes; Low catalyst activity.Check for delamination in the MEA; Ensure gas flow rates are adequate (increase stoichiometry); Confirm GDEs are not damaged.
Conclusion and Future Outlook

This compound serves as a promising additive for the next generation of high-temperature polymer electrolyte membranes. Its integration into a PBI matrix can enhance proton conductivity, improve mechanical properties, and potentially increase the operational stability of the fuel cell by mitigating phosphoric acid loss. The protocols outlined in this guide provide a robust framework for researchers to fabricate and reliably test these advanced materials.

Future research should focus on covalently bonding the imidazole moiety to the polymer backbone, creating "polymerized ionic liquids." This approach would permanently immobilize the proton-conducting group, completely eliminating the possibility of leaching and leading to significantly improved long-term durability, which remains a key challenge for the commercialization of HT-PEMFC technology. [7][8][17]

References
  • A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells. (n.d.). Google Scholar.
  • A Review on Ionic Liquids-Based Membranes for Middle and High Temperature Polymer Electrolyte Membrane Fuel Cells (PEM FCs). (2021). MDPI. [Link]

  • A 2023 update on the performance of ionic-liquid proton-exchange-membrane fuel cells. (2023). Frontiers. [Link]

  • A Review on Ionic Liquids-Based Membranes for Middle and High Temperature Polymer Electrolyte Membrane Fuel Cells (PEM FCs). (2021). PubMed. [Link]

  • A Review on Ionic Liquids-Based Membranes for Middle and High Temperature Polymer Electrolyte Membrane Fuel Cells (PEM FCs). (n.d.). Semantic Scholar. [Link]

  • High-performance imidazole-containing polymers for applications in high temperature polymer electrolyte membrane fuel cells. (2024). ResearchGate. [Link]

  • The study on fuel-cell performance by using alkylimidazole ionic liquid as electrolytes for fuel cell. (n.d.). Semantic Scholar. [Link]

  • High-performance imidazole-containing polymers for applications in high temperature polymer electrolyte membrane fuel cells. (n.d.). Lund University Research Portal. [Link]

  • 1-Decyl-2-methyl-1H-imidazole. (n.d.). PubChem. [Link]

  • DEVELOPMENT OF MEMBRANE AND ELECTRODES FOR THE HT-PEM FUEL CELL TECHNOLOGY. (2025). Google.
  • 2-METHYLIMIDAZOLE. (n.d.). IARC Publications. [Link]

  • Performance of Quaternized Polybenzimidazole-Cross-Linked Poly(vinylbenzyl chloride) Membranes in HT-PEMFCs. (2021). PubMed. [Link]

  • New high-temperature polymer fuel cells can operate at 80–160°C. (2022). HTW. [Link]

  • Polybenzimidazole-Based Polymer Electrolyte Membranes for High-Temperature Fuel Cells: Current Status and Prospects. (n.d.). MDPI. [Link]

  • DEVELOPMENT AND CHARACTERIZATION OF ELECTRODES AND MEAS FOR HT-PEM FUEL CELLS. (2024). Google.
  • 2-Methylimidazole. (n.d.). Wikipedia. [Link]

  • High Temperature PEM Fuel Cells and Organic Fuels. (n.d.). DTU Research Database. [Link]

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Application Notes & Protocols: 1-Decyl-2-methylimidazole as a High-Efficacy Phase Transfer Catalyst in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry for facilitating reactions between immiscible reactants. This guide provides an in-depth technical overview of 1-decyl-2-methylimidazole, an N-alkylimidazole, as a highly effective phase transfer catalyst. We explore its fundamental physicochemical properties, the underlying catalytic mechanism, and provide a detailed, field-tested protocol for its application in a representative nucleophilic substitution reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage PTC for cleaner, more efficient, and scalable synthetic processes.

Introduction to Phase Transfer Catalysis (PTC)

The Challenge of Heterogeneous Reactions

Many crucial organic synthesis reactions, such as nucleophilic substitutions, involve a salt, which is soluble in an aqueous phase, and an organic substrate, which is soluble in an organic solvent. Due to the mutual insolubility of the phases, the reaction rate at the interface is negligible, leading to extremely long reaction times or the complete absence of product formation.[1] Historically, this challenge necessitated the use of expensive, anhydrous polar aprotic solvents to solubilize both species, introducing complexities in cost, scalability, and waste management.

The PTC Solution: Bridging the Phase Divide

Phase Transfer Catalysis offers an elegant solution to this problem. A PTC agent is a substance that facilitates the migration of a reactant from one phase into another, where the reaction can proceed.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, contains both hydrophilic (the cationic head) and lipophilic (the alkyl chains) components. It forms an ion pair with the reactant anion in the aqueous phase, shuttling it into the organic phase where it can react with the substrate.[2] This technique provides numerous advantages, including the use of inexpensive and simple reactants (e.g., NaOH, K₂CO₃), elimination of hazardous organic solvents, high yields, and procedural simplicity.[1]

The Emergence of N-Alkylimidazoles as Superior Catalysts

Ionic liquids, particularly those based on the imidazolium scaffold, have emerged as excellent candidates for phase transfer catalysis.[3][4] Their tunable nature allows for fine-tuning of properties like lipophilicity and catalytic activity.[4] this compound stands out in this class. Its long decyl chain imparts significant lipophilicity, enabling efficient partitioning into the organic phase, while the imidazole core provides the cationic center necessary for anion transport.

This compound: A Profile

This compound is a liquid organic compound that serves as a potent phase transfer catalyst.[5][6] Its structure is optimized for performance in biphasic systems.

Chemical and Physical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 42032-30-4
Molecular Formula C₁₄H₂₆N₂[7]
Molecular Weight 222.37 g/mol [7]
Appearance Liquid
Boiling Point 157-158 °C / 3 mmHg[5][6]
Density 0.9 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.475
Key Structural Features for Catalysis
  • Lipophilic Decyl Chain : The C₁₀ alkyl chain is the primary driver of the molecule's solubility in nonpolar organic solvents. This is critical for the catalyst to be present in the phase where the organic substrate resides.

  • Imidazole Core : The imidazole ring is the functional heart of the catalyst. The nitrogen atom at the 3-position is nucleophilic and can be quaternized in situ by the alkylating agent (substrate) or pre-formed into an imidazolium salt. This creates the cationic center required to pair with the reactant anion.

  • Steric Hindrance : The methyl group at the 2-position provides some steric hindrance, which can influence the stability and reactivity of the resulting imidazolium cation.[8]

Synthesis Outline

This compound is typically synthesized via a direct nucleophilic substitution reaction. The nitrogen atom of 2-methylimidazole acts as a nucleophile, displacing a leaving group from a decyl-containing electrophile, such as 1-bromodecane.[9][10] The precursor, 2-methylimidazole, is commonly prepared through the Radziszewski reaction, a condensation of glyoxal, ammonia, and acetaldehyde.[8][11]

Mechanism of Action

The Catalytic Cycle

The effectiveness of this compound as a phase transfer catalyst is rooted in its ability to execute a regenerative cycle that transports anions across the phase boundary. The mechanism, known as the Starks extraction mechanism, is depicted below.[3]

  • Anion Exchange: In the aqueous phase (or at the interface), the catalyst cation (Q⁺) exchanges its initial counter-ion for the reactant anion (Y⁻) from an inorganic salt (MY).

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Y⁻], migrates from the aqueous phase into the bulk organic phase.

  • Reaction: Within the organic phase, the anion Y⁻ is poorly solvated and sterically unencumbered—often referred to as a "naked anion." This state dramatically increases its nucleophilicity. The activated anion reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group anion (X⁻) to form [Q⁺X⁻]. This ion pair migrates back to the aqueous phase, where the catalyst cation is released to begin another cycle.

Diagram of the PTC Mechanism

PTC_Mechanism Figure 1: Catalytic Cycle of this compound (Q⁺) cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Substrate (RX) RY Product (RY) RX->RY Reaction with 'Naked' Anion Y⁻ QX_org [Q⁺X⁻] RY->QX_org Releases X⁻ QY_org [Q⁺Y⁻] (Lipophilic Ion Pair) QY_org->RX Delivers Y⁻ QX_aq [Q⁺X⁻] (Catalyst Return) QX_org->QX_aq Phase Transfer Out MY Salt (M⁺Y⁻) QY_aq [Q⁺Y⁻] MY->QY_aq Anion Exchange MX Byproduct (M⁺X⁻) QY_aq->QY_org Phase Transfer In QX_aq->MX Releases X⁻

Caption: Catalytic cycle of this compound (Q⁺) in a biphasic system.

Application Protocol: Nucleophilic Substitution (Sₙ2)

This protocol details the synthesis of 1-phenylthiobutane from thiophenol and 1-bromobutane, a classic Sₙ2 reaction that benefits significantly from phase transfer catalysis.

Model Reaction

C₆H₅SH + C₄H₉Br + NaOH ---(Catalyst)--> C₆H₅SC₄H₉ + NaBr + H₂O

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
Thiophenol110.181.10 g (1.0 mL)10.0 mmolSubstrate (Nucleophile precursor)
1-Bromobutane137.021.64 g (1.3 mL)12.0 mmolSubstrate (Electrophile)
Sodium Hydroxide (NaOH)40.000.60 g15.0 mmolBase, provides aqueous phase
This compound 222.37 111 mg (0.12 mL) 0.5 mmol Catalyst (5 mol%)
Toluene-20 mL-Organic Solvent
Deionized Water-20 mL-Aqueous Solvent
Round-bottom flask (100 mL)-1-Reaction vessel
Magnetic stirrer & stir bar-1-For vigorous agitation
Condenser-1-To prevent solvent loss
Heating mantle/oil bath-1-For temperature control
Step-by-Step Experimental Protocol
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add thiophenol (10.0 mmol), 1-bromobutane (12.0 mmol), this compound (0.5 mmol), and toluene (20 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (15.0 mmol) in deionized water (20 mL). Caution: Dissolution is exothermic.

  • Reaction Initiation: Add the aqueous NaOH solution to the reaction flask.

  • Heating and Stirring: Lower the flask into a preheated oil bath at 75 °C. Begin vigorous stirring (e.g., 800-1000 RPM) to ensure maximum interfacial area between the two phases. A high stirring rate is critical for efficient phase transfer.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer periodically and analyzing by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with 20 mL of water, followed by 20 mL of brine to remove any residual base and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 1-phenylthiobutane by flash column chromatography.

Experimental Workflow Diagram

Workflow A 1. Setup Flask, Stirrer, Condenser B 2. Charge Organics Thiophenol, 1-Bromobutane, Catalyst, Toluene A->B D 4. Combine Phases Add aqueous NaOH to flask B->D C 3. Prepare Aqueous Phase Dissolve NaOH in Water C->D E 5. Reaction Heat to 75°C with Vigorous Stirring D->E F 6. Monitor TLC / GC-MS E->F G 7. Workup Cool, Separate Layers F->G H 8. Wash Organic Layer Water & Brine G->H I 9. Dry & Concentrate Na₂SO₄, Rotovap H->I J 10. Analysis & Purification Yield, Purity (Chromatography) I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Decyl-2-methylimidazole (DMI). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile imidazole derivative. As a long-chain substituted imidazole, DMI bridges the gap between conventional organic bases and ionic liquids, offering unique properties as a catalyst, reaction medium, and phase-transfer agent. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Core Principles: Understanding the "Why" Behind DMI's Behavior

This compound is not a simple base; its bifunctional nature is key to its utility.

  • The Imidazole Core: The imidazole ring's nitrogen atoms provide the nucleophilic and basic character essential for catalysis. The nitrogen at the 3-position is unhindered and highly nucleophilic, making it an effective catalyst for a range of reactions, including acylations and esterifications.[1] The 2-methyl group introduces steric hindrance, which can modulate the basicity and nucleophilicity, often leading to improved selectivity compared to its unhindered counterparts.

  • The Decyl Chain: The C10 alkyl chain imparts significant hydrophobicity, making DMI an amphiphilic molecule. This property is critical for its application in biphasic systems as a phase-transfer catalyst (PTC), where it can transport anionic reactants from an aqueous or solid phase into an organic phase.[2][3] This long chain also influences its physical properties, such as viscosity and solubility.

Troubleshooting Guide: From Stalled Reactions to Product Purification

This section addresses specific issues encountered during experiments in a question-and-answer format.

Section 1: Reaction Initiation & Rate Issues

Question: My reaction is extremely slow or has completely stalled. What are the primary causes and how can I troubleshoot this?

Answer: Slow or stalled reactions involving DMI are typically rooted in mass transfer limitations or sub-optimal catalyst activity. Given DMI's viscosity, especially at lower temperatures, reactants may struggle to diffuse effectively.[4] A systematic approach is essential for diagnosis.

Causality: The efficacy of any catalytic process depends on the frequency of collisions between the catalyst and reactants. The viscous nature of DMI can create a diffusion-controlled environment, where the reaction rate is limited by how quickly molecules can move through the medium, rather than by the intrinsic kinetics of the chemical transformation.

Troubleshooting Workflow:

G Start Reaction is Slow or Stalled Q1 Is the system homogeneous or biphasic? Start->Q1 Homogeneous Homogeneous System Q1->Homogeneous Homogeneous Biphasic Biphasic (Phase-Transfer) System Q1->Biphasic Biphasic Increase_Temp Increase Temperature (e.g., in 10-20°C increments) Homogeneous->Increase_Temp Check_Purity Verify DMI Purity & Water Content (NMR, Karl Fischer) Increase_Temp->Check_Purity Increase_Loading Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) Check_Purity->Increase_Loading End Reaction Rate Optimized Increase_Loading->End Increase_Stirring Increase Stirring Rate (e.g., from 500 to 1000 RPM) Biphasic->Increase_Stirring Consider_Cosolvent Consider a Co-Solvent (e.g., Toluene, Heptane) Increase_Stirring->Consider_Cosolvent Check_Temp_PTC Optimize Temperature (Affects both kinetics & solubility) Consider_Cosolvent->Check_Temp_PTC Check_Temp_PTC->End

Caption: Troubleshooting workflow for slow or stalled reactions.

Step-by-Step Protocol:

  • Enhance Mass Transfer: For biphasic systems, increase the mechanical stirring rate significantly to improve the interfacial area between phases. For homogeneous systems, increasing the temperature will lower DMI's viscosity and increase diffusion rates.[3]

  • Verify Reagent Purity: Impurities, particularly water, can negatively impact many reactions. Ensure DMI and all reactants are dry, as water can hydrolyze intermediates or deactivate the catalyst.

  • Optimize Temperature: Temperature is a critical parameter.[5] While higher temperatures reduce viscosity and increase reaction rates, they can also lead to degradation. Systematically screen a temperature range (e.g., 40°C to 100°C) to find the optimal balance.

  • Adjust Catalyst Loading: If mass transfer is not the issue, the intrinsic reaction rate may be slow. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

Section 2: Solubility & Phase-Related Problems

Question: My reactants have poor solubility in this compound. How can I create a viable reaction environment?

Answer: This is a common challenge due to DMI's unique character. While it is an ionic liquid, its long alkyl chain gives it significant nonpolar character. Therefore, it may not be a good solvent for highly polar reactants. The use of a co-solvent is the most effective strategy.

Causality: The principle of "like dissolves like" governs solubility. The decyl chain creates a nonpolar domain, while the imidazole ring provides a polar, ionic domain. A single-phase solution is only achieved if the reactants share solubility characteristics with this amphiphilic structure. Otherwise, a co-solvent is needed to bridge the polarity gap.

Data Table: Recommended Co-Solvents for DMI Systems

Co-SolventPolarity IndexBoiling Point (°C)Key Application Notes
Toluene 2.4111Excellent for creating a biphasic system where DMI acts as a PTC. Good for dissolving nonpolar organic substrates.
Acetonitrile 5.882A polar aprotic solvent that can help dissolve more polar reactants while still being miscible with DMI to some extent.
Heptane 0.198Used for highly nonpolar substrates. Creates a distinct liquid-liquid biphasic system with DMI.
Ethanol 4.378A polar protic solvent that can dissolve DMI and many polar reactants. Use with caution as it can participate in some reactions (e.g., transesterification).[6]

Experimental Protocol: Co-Solvent Screening

  • Scouting: In separate vials, test the solubility of your primary substrate in a 1:1 (v/v) mixture of DMI and each candidate co-solvent from the table.

  • System Selection: Choose the co-solvent that provides the best miscibility for your reactants.

  • Reaction Setup: Begin the reaction with the chosen co-solvent. A typical starting point is a 2:1 ratio of co-solvent to DMI.

  • Optimization: Vary the co-solvent to DMI ratio to fine-tune the reaction rate and selectivity.

Section 3: Product Purity & Side Reactions

Question: My reaction mixture is darkening to a yellow or brown color at elevated temperatures. What does this signify and how can I prevent it?

Answer: A distinct color change, especially to yellow or brown, is a strong indicator of thermal degradation of the imidazole core.[7] This is a critical observation as it not only consumes your catalyst but can also introduce complex impurities into your reaction mixture.

Causality: Imidazolium-based compounds can degrade at high temperatures. The degradation pathways can be complex, but for substituted imidazoles, they often involve radical mechanisms or dealkylation, especially in the presence of nucleophilic species.[8] This process is often accelerated by the presence of oxygen.[7]

G DMI This compound (Stable) High_Temp High Temperature (>150-200°C) + Oxygen DMI->High_Temp Heat Degradation_Products Degradation Products (Colored Impurities) High_Temp->Degradation_Products Degrades Side_Reactions Undesired Side Reactions Degradation_Products->Side_Reactions Initiates

Caption: Simplified pathway for thermal degradation of DMI.

Preventative Measures:

  • Temperature Control: The most crucial factor. Determine the minimum temperature required for an acceptable reaction rate and do not exceed it. Studies on related imidazolium salts show decomposition can begin to accelerate above 200°C, but this threshold can be lower depending on the specific reaction environment.[9][10]

  • Inert Atmosphere: Always run reactions involving DMI at elevated temperatures under an inert atmosphere (e.g., Nitrogen or Argon). Purge the reaction vessel thoroughly before heating. This minimizes oxidative degradation pathways.[7]

  • Limit Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LCMS and proceed to workup as soon as the starting material is consumed.

Section 4: Post-Reaction Workup & Purification

Question: How can I effectively separate my organic product from the high-boiling-point DMI catalyst after the reaction?

Answer: Separating products from ionic liquids or high-boiling catalysts like DMI is a common challenge that requires a different approach than traditional workups. The negligible vapor pressure of DMI makes its removal by standard rotary evaporation impossible. The primary methods are liquid-liquid extraction and vacuum distillation.

Causality: The separation strategy must exploit differences in the physicochemical properties between the product and DMI. DMI's amphiphilic nature and low volatility are the key properties to consider.

Method 1: Liquid-Liquid Extraction (Most Common) This method is ideal if your product has low polarity and is soluble in a water-immiscible organic solvent.

Protocol for Extraction:

  • Solvent Selection: Choose a nonpolar organic solvent in which your product is highly soluble but DMI is not (e.g., hexane, ethyl acetate, diethyl ether).

  • Dilution: Dilute the reaction mixture with the selected organic solvent and water (or brine).

  • Extraction: Transfer the mixture to a separatory funnel and perform a standard aqueous extraction. The more polar DMI will preferentially partition into the aqueous phase, while your nonpolar product remains in the organic phase.

  • Repeat: Repeat the extraction of the organic layer with water (2-3 times) to ensure complete removal of DMI.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.

Method 2: Vacuum Distillation This method is suitable for thermally stable products with boiling points significantly lower than DMI.

  • Considerations: This is often less practical due to the high temperatures required to distill most products away from DMI, which can lead to product or catalyst degradation. It is generally reserved for low-boiling point products.

Frequently Asked Questions (FAQs)

Q: What is the typical operating temperature range for reactions using this compound? A: The optimal range is highly reaction-dependent. For phase-transfer catalysis, reactions can often be run efficiently between 50°C and 90°C. For use as a solvent or homogeneous catalyst, temperatures may range from 80°C to 150°C. It is crucial to stay below the thermal decomposition threshold, which can be influenced by other components in the reaction mixture.[5]

Q: How does the 2-methyl group affect DMI's catalytic activity compared to 1-decylimidazole? A: The methyl group at the C2 position of the imidazole ring provides steric hindrance. This can be beneficial for selectivity, preventing unwanted side reactions at that site. However, it can also slightly reduce the nucleophilicity of the adjacent nitrogen, potentially slowing down reactions where DMI acts as a nucleophilic catalyst. The choice between the two depends on the specific demands of the reaction.

Q: What are the primary safety considerations when handling DMI? A: Like many imidazole derivatives, DMI should be handled with care. It is classified as a skin, eye, and respiratory irritant.[11][12] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • Benchchem. (2025).
  • Li, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (2006). 1-Methylimidazole stabilization of gold nanoparticles in imidazolium ionic liquids.
  • Benchchem. (2025).
  • National Institutes of Health (NIH). (2023). 1-Decylimidazole. PubChem.
  • Benchchem. (2025). Optimization of reaction temperature for 2-acetyl-4-methylimidazole synthesis.
  • ECHEMI. (n.d.).
  • MDPI. (2022).
  • Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride.
  • Biomedres. (2022).

Sources

Technical Support Center: A Researcher's Guide to Optimizing 1-Decyl-2-methylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Decyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. Drawing from established protocols and mechanistic principles, this resource offers practical solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic N-alkylation reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:

  • Deprotonation: The acidic proton on the nitrogen of the 2-methylimidazole ring is removed by a base, generating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the decyl halide (e.g., 1-bromodecane), displacing the halide and forming the N-C bond.[2]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 2-MeIm 2-Methylimidazole Imidazolate 2-Methylimidazolate Anion 2-MeIm->Imidazolate + Base Base Base (e.g., NaH) HB H-Base⁺ Imidazolate_2 2-Methylimidazolate Anion Imidazolate->Imidazolate_2 Acts as Nucleophile DecylHalide 1-Decyl Halide (R-X) Halide Halide Anion (X⁻) Product This compound Imidazolate_2->Product + 1-Decyl Halide

General SN2 pathway for N-alkylation of 2-methylimidazole.

Q2: Why is the choice of base so critical for this reaction?

A2: The choice of base is paramount because the N-H proton of imidazole must be abstracted to generate the reactive imidazolate anion.[2] An inadequate or inappropriate base can lead to incomplete deprotonation, resulting in low or no product yield.[3] Stronger bases like sodium hydride (NaH) are often more effective than weaker carbonate bases (e.g., K₂CO₃) in driving the reaction to completion.[3] Furthermore, certain bases like cesium hydroxide can be highly chemoselective, favoring the desired mono-N-alkylation over potential side reactions like dialkylation.[4]

Q3: Which alkylating agent is recommended for introducing the decyl group?

A3: 1-bromodecane is a commonly used and effective alkylating agent for this synthesis.[5] The reactivity of alkyl halides follows the trend: Iodide > Bromide > Chloride. While 1-iododecane would be more reactive, it is also more expensive and potentially less stable. 1-bromodecane offers a good balance of reactivity and cost. Reactions with less reactive alkyl chlorides may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[1]

Part 2: Troubleshooting Guide for Low Yield

This section provides a detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.

Issue 1: Very low or no formation of this compound.

Question: My TLC/LC-MS analysis shows only starting materials, even after several hours. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Inadequate Deprotonation: The most common reason for reaction failure is incomplete formation of the nucleophilic imidazolate anion.

    • Causality: If the base is not strong enough to deprotonate the 2-methylimidazole, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. If you are using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), consider using sodium hydride (NaH).[3] NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the imidazole. Ensure the NaH is fresh and handled under strictly anhydrous conditions.

  • Poor Solubility of Reactants: The reaction rate can be severely limited if the starting material or the base is not well-dissolved in the solvent.[3]

    • Causality: A heterogeneous reaction mixture reduces the effective concentration of reactants, leading to slow or stalled reactions. This is particularly common with inorganic bases like carbonates.

    • Solution: Choose a solvent that effectively dissolves both 2-methylimidazole and the alkylating agent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they facilitate SN2 reactions and can better dissolve the reactants.[3][6] Studies on similar imidazolium salt syntheses show that the reaction rate is significantly faster in DMSO compared to less polar solvents like methanol.[7]

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Causality: SN2 reactions have a temperature-dependent rate. While reactive alkyl halides like bromides can react at room temperature, gentle heating is often required to achieve a reasonable reaction rate.[1]

    • Solution: Gradually increase the reaction temperature. A good starting point is 50-60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours to check for product formation. For large-scale reactions, be aware that the reaction can be exothermic, and controlled heating is advised.[6]

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Problem: Low or No Product Yield Cause1 Inadequate Deprotonation? Start->Cause1 Cause2 Poor Solubility? Start->Cause2 Cause3 Low Temperature? Start->Cause3 Cause4 Reagent Quality? Start->Cause4 Sol1 Use Stronger Base (e.g., NaH) Cause1->Sol1 Sol2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) Cause2->Sol2 Sol3 Increase Temperature (e.g., to 50-60 °C) Cause3->Sol3 Sol4 Verify Reagent Purity & Anhydrous Conditions Cause4->Sol4

Logical workflow for troubleshooting low product yield.

Issue 2: The reaction is messy, with multiple unidentified spots on the TLC plate.

Question: I am forming the product, but the yield is low due to the formation of significant byproducts. How can I improve the reaction's selectivity?

Potential Causes & Solutions:

  • Over-alkylation (Quaternization): The desired product, this compound, is itself a nucleophile and can react with another molecule of 1-bromodecane to form a quaternary imidazolium salt.

    • Causality: This side reaction is more likely to occur if there is a high concentration of the alkylating agent, especially towards the end of the reaction when the concentration of the initial 2-methylimidazole is low.

    • Solution: Adjust the stoichiometry. Use a slight molar excess of 2-methylimidazole relative to the 1-bromodecane (e.g., 1.1 to 1.0 equivalents). A patent for a similar process highlights that using less than a 1:1 molar ratio of imidazole to alkyl halide can yield a very pure product with minimal quaternary salt formation.[8] Additionally, adding the alkyl halide slowly (dropwise) to the reaction mixture can help maintain a low instantaneous concentration, further suppressing this side reaction.[8]

  • Degradation of Solvent or Reagents: High reaction temperatures can sometimes lead to the degradation of sensitive reagents or solvents like DMF.

    • Causality: DMF can decompose to dimethylamine at high temperatures, which can act as a competing nucleophile.

    • Solution: Avoid excessive heating. If high temperatures are necessary, consider switching to a more robust solvent like DMSO or an aromatic solvent such as toluene, which has been shown to work well for imidazole alkylations.[8]

Issue 3: I have a good conversion to the product, but I am struggling with purification.

Question: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative methods?

Potential Causes & Solutions:

  • Product Polarity and Physical State: this compound is a relatively nonpolar, oily liquid, which can sometimes co-elute with unreacted 1-bromodecane on silica gel.

    • Causality: The long decyl chain significantly reduces the polarity compared to the starting 2-methylimidazole.

    • Solution 1 (Extraction): Perform a thorough aqueous workup. After quenching the reaction, extract the product into a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with water or brine to remove any remaining DMF/DMSO and inorganic salts. This is a crucial first step before any further purification.[1]

    • Solution 2 (Vacuum Distillation): Given its boiling point of 157-158 °C at 3 mmHg, vacuum distillation is an excellent and often preferred method for purifying the final product on a larger scale.[9] This effectively separates the liquid product from non-volatile impurities (salts, starting material) and high-boiling byproducts.

    • Solution 3 (Crystallization/Precipitation): If impurities are present, consider converting the product to a salt (e.g., by adding an acid) to induce crystallization, which can be a powerful purification technique. The purified salt can then be neutralized to recover the free base.[10]

Part 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials & Reagents:

  • 2-Methylimidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromodecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Flask Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylimidazole (1.1 equivalents).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the 2-methylimidazole. Stir until a clear solution is formed.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and hydrogen gas is evolved. Ensure all equipment is dry and the addition is slow.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.[2]

  • Alkylation: Dissolve 1-bromodecane (1.0 equivalent) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the 1-bromodecane solution dropwise to the reaction mixture over 30-45 minutes.

  • Reaction Monitoring: Gently heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) or LC-MS until the starting 2-methylimidazole is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Parameter Recommendation Rationale
Imidazole:Halide Ratio 1.1 : 1.0Minimizes over-alkylation to the quaternary salt.[8]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent enhances SN2 rate and solubility.[3][6]
Temperature 50-60 °CProvides sufficient activation energy without causing degradation.[1]
Purification Method Vacuum DistillationEffective for separating the liquid product from non-volatile impurities.
Table 1: Summary of Optimized Reaction Parameters.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole.
  • Study on the Synthesis of 1-Decyl-3-Methylimidazole Ionic Liquids. (2018). Ion Exchange and Adsorption.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Salvatore, R., Nagle, A., & Jung, K. W. (2002).
  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • Benchchem. (n.d.). Application Notes & Protocols: 1-Methylimidazole as a Precursor for Ionic Liquid Synthesis.
  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Brennecke, J. F., et al. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • RSC Publishing. (n.d.). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Decyl-2-methylimidazole (CAS: 42032-30-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the expected solubility properties of this compound based on its molecular structure?

A1: The solubility behavior of this compound is best understood by recognizing its amphiphilic nature. The molecule consists of two distinct parts:

  • A Polar "Head": The 2-methylimidazole ring contains two nitrogen atoms, making this part of the molecule polar and capable of hydrogen bonding.[1]

  • A Nonpolar "Tail": The long, ten-carbon decyl chain (C₁₀H₂₁) is a classic hydrophobic group.[2][3]

The decyl tail is the dominant feature, making the overall molecule hydrophobic and thus poorly soluble in highly polar solvents like water. Its behavior is similar to that of a surfactant or an ionic liquid with a long alkyl chain, where increasing the chain length decreases aqueous solubility.[4][5] It is classified as a liquid with a density of approximately 0.9 g/mL at 25 °C.[2][6][7]

Q2: I'm selecting a solvent for my experiment. In which types of solvents is this compound generally soluble?

A2: Based on the "like dissolves like" principle, this compound is most soluble in solvents of low to moderate polarity.[1] Its long alkyl chain favors interaction with nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeExpected SolubilityRationale & Citation
High Polarity Solvents
WaterH₂OPolar ProticPoor / ImmiscibleThe large hydrophobic decyl chain prevents dissolution in water.[4]
Moderate Polarity Solvents
EthanolC₂H₅OHPolar ProticSolubleThe alkyl group of ethanol can interact with the decyl chain, while the hydroxyl group interacts with the imidazole ring.
IsopropanolC₃H₈OPolar ProticSolubleSimilar to ethanol, it balances polar and nonpolar characteristics.
Dichloromethane (DCM)CH₂Cl₂AproticReadily SolubleA common solvent for organic compounds of intermediate polarity.
Tetrahydrofuran (THF)C₄H₈OPolar AproticReadily SolubleEffective at solvating a wide range of organic molecules.
Low Polarity / Nonpolar Solvents
TolueneC₇H₈NonpolarReadily SolubleThe nonpolar nature strongly favors interaction with the decyl chain.
HexanesC₆H₁₄NonpolarSolubleStrong van der Waals forces between the solvent and the decyl tail promote solubility.
Diethyl EtherC₄H₁₀ONonpolarSolubleA common nonpolar solvent for organic synthesis and extractions.
Q3: Why is my this compound forming a separate layer or "oiling out" in my aqueous buffer?

A3: This is the expected behavior when mixing a predominantly hydrophobic compound with an aqueous medium. The strong hydrogen bonding network of water molecules excludes the nonpolar decyl chain, leading to macroscopic phase separation. This phenomenon is driven by the hydrophobic effect, where it is energetically more favorable for the nonpolar molecules to aggregate and minimize their contact with water.

Troubleshooting Common Scenarios

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Q4: My compound is insoluble in my polar experimental medium. How can I create a homogenous solution?

A4: When direct dissolution fails, a systematic approach is required. The primary strategies are pH adjustment to alter the compound's charge or the use of a co-solvent to modify the bulk solvent properties.

Below is a logical workflow to guide your troubleshooting process.

G start Insoluble Compound (Phase Separation / Precipitation) solvent_check Is an organic solvent suitable for the experiment? start->solvent_check use_organic Dissolve in a nonpolar solvent (e.g., Toluene, DCM) (See Protocol 1) solvent_check->use_organic Yes aqueous_required Aqueous system is required. Proceed to modify. solvent_check->aqueous_required No final_solution Homogenous Solution / Dispersion use_organic->final_solution ph_adjust Can the pH be modified without affecting the assay? aqueous_required->ph_adjust adjust_ph_yes Acidify the solution (pH < 6) to protonate the imidazole ring. (See Protocol 2) ph_adjust->adjust_ph_yes Yes cosolvent Use a water-miscible organic co-solvent. (See Protocol 3) ph_adjust->cosolvent No adjust_ph_yes->final_solution cosolvent->final_solution

Caption: General troubleshooting workflow for solubility issues.

Q5: Can I really make this compound water-soluble by changing the pH?

A5: Yes, you can significantly increase its aqueous dispersibility, and potentially achieve solubility at low concentrations, by lowering the pH. The imidazole ring is basic.[8][9] In neutral or basic conditions, it is uncharged and hydrophobic. By adding an acid, you can protonate one of the nitrogen atoms, creating a positively charged imidazolium cation. This charged "head" has a much stronger, more favorable interaction with polar water molecules, which can help overcome the hydrophobicity of the decyl tail.

Caption: pH-dependent protonation increases aqueous solubility.

Q6: I need to prepare a stock solution. What are the best practices to ensure it's fully dissolved and stable?

A6: For creating a stable stock solution, the choice of solvent is critical.

  • Select an Appropriate Solvent: Choose a solvent in which the compound is readily soluble, such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF). Avoid preparing high-concentration stock solutions in solvents where it has borderline solubility (e.g., ethanol), as small temperature fluctuations can cause precipitation.

  • Use Physical Dissolution Aids: After adding the compound to the solvent, use a vortex mixer for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes is highly effective at breaking up small aggregates and accelerating the process.

  • Visual Confirmation: Always visually inspect the solution against a light source to ensure there are no suspended particles or haziness. The solution should be perfectly clear.

  • Storage: Store the stock solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.

Key Experimental Protocols

Protocol 1: General Procedure for Solubilizing in Organic Solvents

This protocol is for preparing a solution for organic synthesis or extraction.

  • Solvent Selection: Choose a suitable organic solvent (e.g., Toluene, THF, DCM) based on your experimental requirements.

  • Preparation: In a clean, dry flask, add the desired volume of the chosen solvent.

  • Addition of Compound: While stirring with a magnetic stir bar, slowly add the pre-weighed amount of this compound (density ~0.9 g/mL) to the solvent.[7]

  • Dissolution: Continue stirring at room temperature. The compound should dissolve readily within a few minutes.

  • Verification: Observe the solution to ensure it is clear and homogenous before proceeding with your experiment.

Protocol 2: Method for Preparing an Aqueous Solution via pH Adjustment

Use this method to increase the solubility in an aqueous buffer for biological or analytical assays.

  • Initial Suspension: Add the required amount of this compound to your aqueous buffer. It will likely form a separate layer or a cloudy suspension.

  • Acidification: While vigorously stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise.

  • Monitor pH and Clarity: Continuously monitor the pH of the solution using a calibrated pH meter. As the pH drops below ~6, the solution should begin to clarify as the imidazole ring becomes protonated.

  • Final Adjustment: Continue adding acid until the solution is completely clear. Note the final pH.

  • Self-Validation: Stop stirring for 5 minutes and observe. If the solution remains clear, dissolution has been successful. If it becomes cloudy, further pH adjustment or the addition of a co-solvent may be necessary. Caution: Ensure the final pH and ionic strength are compatible with your downstream application.

Protocol 3: Screening for an Optimal Co-Solvent System

This protocol helps identify a suitable co-solvent to dissolve your compound in an aqueous system when pH modification is not an option.

  • Prepare a Concentrated Stock: Dissolve a high concentration of this compound in a water-miscible organic solvent like DMSO or ethanol (e.g., 100 mM).

  • Set Up Test Vials: In separate vials, prepare your final aqueous buffer.

  • Titration: Add small aliquots of the concentrated stock solution into the aqueous buffer vials while vortexing. For example, add 2 µL, 5 µL, 10 µL, etc., of the stock into 1 mL of buffer.

  • Observe for Precipitation: Note the volume at which the first sign of persistent cloudiness or precipitation appears. This is the kinetic solubility limit for that co-solvent percentage.

  • Select Working Concentration: For your experiments, choose a final concentration that is safely below this limit (e.g., 50-80% of the maximum observed soluble concentration) to avoid precipitation issues.

References

  • Chemical-Suppliers. (n.d.). This compound | CAS 42032-30-4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Decyl-2-methyl-1H-imidazole. Retrieved from [Link]

  • Kühne, L., et al. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Retrieved from [Link]

  • askIITians. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. MDPI. Retrieved from [Link]

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"stability issues of 1-Decyl-2-methylimidazole in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Decyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability of this compound in aqueous solutions. As there is limited specific stability data for this compound in the public domain, this guide synthesizes information from related alkylimidazoles and general principles of chemical stability to provide a robust framework for your experiments.

I. Introduction to the Stability of this compound

This compound is an N-substituted imidazole with a long hydrophobic decyl chain. This structure presents unique challenges in aqueous solutions, primarily related to its limited solubility and the potential for degradation of the imidazole ring. The stability of your aqueous preparations will be influenced by several factors, including pH, exposure to oxygen, light, and temperature. Understanding these factors is critical for obtaining reproducible and reliable experimental results.

II. Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous solutions.

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer

  • Observation: You observe cloudiness, precipitation, or phase separation after preparing your aqueous solution.

  • Root Cause: The long C10 alkyl (decyl) chain imparts significant hydrophobicity, leading to low water solubility. This effect is more pronounced at higher concentrations and in high ionic strength buffers.

  • Solution:

    • Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or acetonitrile. Start with a small percentage (e.g., 1-5% v/v) and gradually increase until the compound is fully dissolved. Be mindful that the co-solvent may affect your downstream application.

    • pH Adjustment: The imidazole ring has a pKa for its conjugate acid around 7. At pH values significantly below the pKa, the ring will be protonated, which may slightly increase solubility. However, extreme pH values can promote hydrolysis.

    • Use of Surfactants: For certain applications, a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) can help to solubilize the compound.

    • Sonication: Gentle sonication can aid in the dissolution of small particles.

Issue 2: Loss of Compound Potency or Concentration Over Time

  • Observation: You notice a decrease in the expected biological activity or a lower concentration when analyzed by techniques like HPLC.

  • Root Cause: This is likely due to chemical degradation. The primary suspected pathways are oxidation and, to a lesser extent, hydrolysis, which can be influenced by pH, light, and the presence of oxidizing species.

  • Solution:

    • Control of pH: Based on studies of related imidazole compounds, neutral to slightly acidic conditions (pH 6-7) are often a good starting point for stability. Both highly acidic and highly alkaline conditions can accelerate degradation.[1] It is advisable to perform a pH stability screen for your specific application.

    • Protection from Light: Imidazole rings can be susceptible to photodegradation.[2] Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Inert Atmosphere: The imidazole moiety can be prone to oxidation.[2] For long-term storage or sensitive applications, preparing solutions with de-gassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Avoid Contaminants: Ensure that your aqueous solutions are free from trace metal ions and peroxides, which can catalyze oxidative degradation.

Issue 3: Inconsistent Results Between Experiments

  • Observation: You are getting significant variability in your results even when using the same nominal concentration of this compound.

  • Root Cause: This can be a combination of poor solubility and degradation. If the compound is not fully dissolved, the actual concentration in solution will be lower than expected and may vary. If the solution is degrading, its effective concentration will change over time.

  • Solution:

    • Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods unless their stability under those storage conditions has been verified.

    • Verify Concentration: Before use, verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.[3][4]

    • Standardized Preparation Protocol: Ensure a consistent and documented protocol for preparing your solutions, including the order of addition of components, mixing time, and temperature.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in an aqueous solution?

  • Oxidation of the Imidazole Ring: This is a common degradation pathway for imidazoles, potentially leading to the formation of various oxidized species, including ring-opened products.[2]

  • Hydrolysis: Although N-alkyl imidazoles are generally more stable to hydrolysis than N-acyl imidazoles, cleavage of the imidazole ring can occur under harsh acidic or basic conditions over time.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of photoproducts.[2]

  • Degradation of the Alkyl Chain: In biological systems or in the presence of certain catalysts, the decyl chain could undergo oxidative degradation.

Potential Degradation Pathways

This compound This compound Oxidized Imidazole Ring Products Oxidized Imidazole Ring Products This compound->Oxidized Imidazole Ring Products Oxidation (O2, Peroxides) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light/UV

Caption: Plausible degradation pathways for this compound in aqueous solutions.

Q2: What is the optimal pH for storing an aqueous stock solution of this compound?

For many imidazole-containing compounds, a pH range of 6.0 to 7.5 is often a reasonable compromise to minimize both acid- and base-catalyzed degradation.[1] However, the optimal pH should be determined experimentally for your specific formulation and storage duration.

Q3: How can I perform a quick stability assessment of my this compound solution?

You can perform a forced degradation study. This involves exposing your solution to a set of harsh conditions to rapidly assess its stability profile.[5][6] A typical protocol is provided in Section IV.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is required. This is a method that can separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[3][4]

  • HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended for identifying the structures of any degradation products that may form.[7]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and establish a preliminary stability profile.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH.

    • Oxidation: Mix your stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate a sample of your solution at 60°C.

    • Photostability: Expose a sample of your solution to a photostability chamber or direct sunlight.

    • Control: Keep a sample of your solution at room temperature, protected from light.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Dilute the samples appropriately and analyze by a suitable HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid (0.1M HCl) Acid (0.1M HCl) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid (0.1M HCl)->HPLC-UV/MS Analysis t = 0, 2, 4, 8, 24h Base (0.1M NaOH) Base (0.1M NaOH) Base (0.1M NaOH)->HPLC-UV/MS Analysis Oxidation (3% H2O2) Oxidation (3% H2O2) Oxidation (3% H2O2)->HPLC-UV/MS Analysis Thermal (60°C) Thermal (60°C) Thermal (60°C)->HPLC-UV/MS Analysis Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->HPLC-UV/MS Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Stock Solution (1 mg/mL)->Acid (0.1M HCl) Stock Solution (1 mg/mL)->Base (0.1M NaOH) Stock Solution (1 mg/mL)->Oxidation (3% H2O2) Stock Solution (1 mg/mL)->Thermal (60°C) Stock Solution (1 mg/mL)->Photolytic (UV/Vis) Assess Degradation Assess Degradation HPLC-UV/MS Analysis->Assess Degradation

Caption: Workflow for a forced degradation study of this compound.

V. Summary of Stability Considerations

ParameterRecommendationRationale
pH Maintain solutions between pH 6 and 7.5. Avoid strong acids and bases.Imidazole derivatives can be susceptible to acid- and base-catalyzed degradation.[1]
Light Protect solutions from light using amber vials or by wrapping containers.Photodegradation is a known instability pathway for imidazole-containing compounds.[2]
Oxygen For long-term storage, use de-gassed buffers and store under an inert atmosphere.The imidazole ring is susceptible to oxidation.[2]
Temperature Store stock solutions at recommended temperatures (e.g., 2-8°C or -20°C), minimizing freeze-thaw cycles.Higher temperatures generally accelerate degradation reactions.
Solubility Use co-solvents or other formulation strategies to ensure complete dissolution.The long alkyl chain limits aqueous solubility, which can lead to inconsistent results.[8]

VI. References

  • Pesticide Chemistry and Bioscience, Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Available from: [Link]

  • Water Research, Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution. Available from: [Link]

  • Journal of the American Chemical Society, Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available from: [Link]

  • National Center for Biotechnology Information, 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

  • Molecules, Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Available from: [Link]

  • Scientific Reports, Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available from: [Link]

  • RSC Publishing, Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis, Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Available from: [Link]

  • TSI Journals, PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available from: [Link]

  • ResearchGate, Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. Available from: [Link]

  • Journal of Agricultural and Food Chemistry, Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Available from: [Link]

  • Langmuir, Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulfate. Available from: [Link]

  • Journal of the American Chemical Society, Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Available from: [Link]

  • ResearchGate, Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds. Available from: [Link]

  • Journal of Biomedical Materials Research Part A, pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Available from: [Link]

  • ResearchGate, A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available from: [Link]

  • Journal of Pharmaceutical Sciences, Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • MDPI, Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Available from: [Link]

  • ResearchGate, The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Available from: [Link]

  • MDPI, Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available from: [Link]

  • Journal of Pharmaceutical Analysis, Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PubMed, Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Available from: [Link]

  • ACS Publications, Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

  • RSC Publishing, Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Available from: [Link]

  • Wikipedia, Imidazole. Available from: [Link]

  • MDPI, Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • ResearchGate, Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Available from: [Link]

  • MDPI, An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

  • Scientific Reports, Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Available from: [Link]

  • PubMed, Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulfate. Available from: [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PMC, pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Available from: [Link]

  • YouTube, Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Available from: [Link]

  • Organic & Biomolecular Chemistry, Recent advances in the synthesis of imidazoles. Available from: [Link]

  • ResearchGate, Forced degradation studies | Download Table. Available from: [Link]

  • ARKAT USA, Inc., A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the purification of 1-Decyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We understand that the integrity of your results depends on the quality of your starting materials. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this versatile imidazole derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for crude this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the N-alkylation of 2-methylimidazole with a 1-decyl halide (e.g., 1-bromodecane). Therefore, you can typically expect the following impurities:

  • Unreacted Starting Materials: Residual 2-methylimidazole and 1-bromodecane (or other decyl halide).

  • Solvent Residues: Traces of solvents used during the synthesis, such as toluene or acetonitrile.[1]

  • Color Bodies: Often, crude ionic liquids and related compounds have a yellow or brownish tint due to minor, highly conjugated by-products or thermal degradation products.[2]

  • Water: Imidazole derivatives can be hygroscopic, absorbing atmospheric moisture.[3]

Understanding your potential impurities is the critical first step in selecting an appropriate purification strategy.[4]

Q2: How do I choose the most suitable purification method for my needs?

A2: The choice of method is a balance between the required final purity, the scale of your experiment, and the nature of the impurities.

  • For removing volatile impurities and unreacted starting materials: Vacuum distillation is highly effective. Given the high boiling point of this compound (157-158 °C at 3 mmHg), distillation at atmospheric pressure is not feasible and will lead to decomposition.[5][6]

  • For removing non-volatile organic impurities and color: Solvent washing/extraction is a simple and effective first-pass technique.[7] This is particularly useful for ionic liquids and related polar compounds where impurities can be drawn into a less polar, immiscible solvent.[1]

  • For achieving the highest purity (>99.5%): Column chromatography offers the best resolution but is often more resource-intensive. For polar molecules like this, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica or alumina can be effective.[8]

  • For removing residual water: Drying over a desiccant (like molecular sieves) or rigorous vacuum drying at elevated temperatures is necessary.[3]

The following workflow provides a general decision-making framework.

G start Crude this compound q1 Are colored impurities present? start->q1 wash Perform Solvent Washing (e.g., with diethyl ether) q1->wash Yes q2 Are volatile impurities (starting materials, solvent) a major concern? q1->q2 No wash->q2 distill Perform Vacuum Distillation q2->distill Yes q3 Is >99.5% purity required for application? q2->q3 No distill->q3 chrom Perform Column Chromatography q3->chrom Yes end High-Purity Product q3->end No chrom->end

Caption: Decision workflow for selecting a purification method.

Q3: What purity level can I realistically expect from each method?

A3: The achievable purity depends on the starting quality of the crude material and the care taken during the procedure. The table below summarizes typical outcomes.

Purification Method Primary Mechanism Typical Purity Achieved Advantages Disadvantages
Solvent Washing Liquid-liquid extraction based on differential solubility.[7]90-98%Simple, fast, good for removing non-polar impurities and some color.Ineffective against impurities with similar polarity; can form emulsions.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[7]98-99.5%Excellent for removing non-volatile and highly volatile impurities.[9]Risk of thermal decomposition if overheated; requires specialized equipment.[10]
Column Chromatography Differential partitioning between a stationary and mobile phase.[11]>99.5%Highest resolution; capable of separating closely related compounds.[8]Can be slow, requires significant solvent volumes, potential for product loss on the column.
Crystallization Formation of a solid crystal lattice, excluding impurities from the structure.[12]>99%Can yield very high-purity material; effective for removing soluble impurities.Can be difficult to induce crystallization; may require specific solvent systems.

Q4: What are the key safety precautions for handling this compound?

A4: this compound is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[13] Key precautions include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors, which may cause respiratory irritation.[13] It is also a skin and serious eye irritant.

  • Thermal Hazards: When performing distillation, be aware that the material is a combustible liquid with a flash point of 113 °C. Ensure heating mantles are properly controlled and there are no nearby ignition sources.

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.[13]

Section 2: Troubleshooting Guides by Method

This section provides detailed solutions to specific problems you may encounter during purification.

Guide 1: Vacuum Distillation

Vacuum distillation is a powerful technique but requires careful control of pressure and temperature to prevent product degradation.[10]

Q: My product is turning dark brown or black in the distillation flask. What is happening and how can I fix it?

A: This is a classic sign of thermal decomposition.[10] this compound, while distillable under vacuum, can degrade if subjected to excessive heat.

  • Causality: The high temperature required for distillation, even under vacuum, can be sufficient to break chemical bonds if maintained for too long or if localized "hot spots" occur in the flask. This often happens when the heating mantle is set too high in an attempt to speed up the distillation.

  • Solution:

    • Lower the Pressure: The most effective way to lower the boiling point is to improve your vacuum. Ensure all joints are perfectly sealed with a light application of vacuum grease. Check your vacuum pump's oil; if it is cloudy or old, change it. A good working vacuum (1-3 mmHg) is crucial.

    • Control the Heat Input: Heat the distillation flask gently using a heating mantle controlled by a variable transformer. The goal is a steady, drop-wise distillation rate (approx. 1 drop per second), not rapid boiling. The temperature of the heating mantle should be only 15-20 °C above the vapor temperature.

    • Ensure Proper Stirring: Use a magnetic stir bar to ensure even heat distribution throughout the liquid and prevent bumping, which can lead to superheating.[10]

Q: I'm not reaching the reported boiling point (157-158 °C @ 3 mmHg), and nothing is distilling. What's wrong?

A: This issue almost always points to a problem with your vacuum system.

  • Causality: The boiling point of a liquid is pressure-dependent. If your system pressure is higher than you think, the boiling point will be correspondingly higher.

  • Troubleshooting Steps:

    • Verify Pressure Reading: Ensure your manometer or vacuum gauge is correctly placed between the vacuum trap and the pump and is functioning correctly.

    • Check for Leaks: Systematically check every connection point, from the flask to the pump. A very common source of leaks is the seal around the thermometer adapter.

    • Pump Efficiency: A poorly performing vacuum pump will not be able to achieve the necessary low pressure.[10]

Experimental Protocol: High-Vacuum Distillation

  • Preparation: Place the crude this compound (pre-washed with diethyl ether, if necessary) into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.

  • Apparatus Assembly: Assemble a short-path vacuum distillation apparatus. Lightly grease all ground-glass joints. Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.

  • Evacuation: Begin vigorous stirring. Slowly open the connection to the vacuum pump and evacuate the system. The pressure should stabilize at the desired level (e.g., 1-5 mmHg).

  • Heating: Once the vacuum is stable, begin gently heating the flask with a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or other volatile impurities. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask and collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.

Guide 2: Solvent Washing / Extraction

This is an excellent initial cleanup step, particularly for removing non-polar impurities from the polar imidazole product.[1]

Q: I've mixed my crude product with diethyl ether, and now I have a stable emulsion that won't separate. How do I break it?

A: Emulsion formation is common when dealing with ionic liquids or highly polar compounds that have surfactant-like properties.

  • Causality: The amphiphilic nature of the 1-decyl (non-polar) and 2-methylimidazole (polar) components can stabilize the interface between the aqueous/ionic liquid phase and the organic solvent.

  • Solutions:

    • Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, forcing separation.

    • Gentle Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning at a low speed can effectively break the emulsion.

    • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period (several hours to overnight) will allow the layers to separate.

    • Change the Solvent: In future purifications, consider a slightly more polar solvent like ethyl acetate, which may have a lower tendency to emulsify.[7]

Experimental Protocol: Liquid-Liquid Extraction Wash

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable polar solvent in which it is highly soluble (if it is not already a liquid), or use it neat if it is a liquid. Place this solution in a separatory funnel.

  • Washing: Add an equal volume of an immiscible, non-polar organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).[1][7] Stopper the funnel and invert it gently several times, venting frequently to release pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower layer (typically your product, as it is denser than many organic solvents; density ~0.9 g/mL) into a clean flask.

  • Repeat: Repeat the washing process with fresh organic solvent 2-3 times. Combine the organic layers for proper disposal.

  • Verification (Optional but Recommended): Analyze a small sample of the final organic wash by TLC or GC-MS to ensure no more product is being lost and that impurities are being effectively removed.

  • Drying: Remove any residual washing solvent from the purified product layer under reduced pressure using a rotary evaporator.

Section 3: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common issues during vacuum distillation.

Caption: Troubleshooting flowchart for vacuum distillation issues.

Section 4: References
  • This compound SDS, 42032-30-4 Safety Data Sheets. ECHEMI.

  • This compound CAS#: 42032-30-4. ChemicalBook.

  • Ionic liquids are viscus in nature, how to purify? ResearchGate. (2018).

  • This compound 97%. Sigma-Aldrich.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2024).

  • SAFETY DATA SHEET. Fisher Scientific. (2012).

  • This compound 97 42032-30-4. Sigma-Aldrich.

  • Recovery and purification of ionic liquids from solutions: a review. RSC Advances. (2018).

  • Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.

  • The purification of an ionic liquid. ResearchGate. (2025).

  • A purification method of ionic liquids to obtain their high purity. Google Patents (WO2004080974A1).

  • Method for separating and purifying 2-methylimidazole crystal impurity. Google Patents (CN101560188A).

  • 2-methylimidazole preparation method. Google Patents (CN102924381A).

  • 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf.

  • 2-Methylimidazole. Santa Cruz Biotechnology.

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents (EP0856344A1).

  • Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. Molecules. (2023).

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. ResearchGate. (2018).

  • Method for separating and purifying 2-methylimidazole crystal impurity. Patsnap.

  • Synthesis of 2-methylimidazole. Chemistry Stack Exchange. (2025).

  • Extraction method of 2-methyl imidazole mother liquor. Google Patents (CN101941945B).

  • How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Reddit. (2023).

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports. (2026).

  • Ultra Purification of Ionic Liquids by Melt Crystallization. University of Erlangen-Nürnberg.

  • Distillation of water ± n-methylimidazole system. Acta Chimica Slovenica. (2001).

  • Technical Support Center: Purification of 1-Methylimidazole by Vacuum Distillation. Benchchem.

  • High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics. (2009).

  • Chromatography and Separation. Biocompare.

  • Recovery and purification of c-alkyl imidazoles by azeotropic distillation. Google Patents (US3170849A).

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Google Patents (CN104496907A).

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Quora. (2023).

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. ResearchGate. (2026).

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. (2025).

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"mitigating side reactions when using 1-Decyl-2-methylimidazole"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Decyl-2-methylimidazole. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and stability issues encountered during its use. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Unwanted Reactivity and Degradation

This section addresses the most common issues encountered during the synthesis and application of this compound. Each question is structured to help you identify the root cause of a problem and provides a step-by-step protocol for mitigation.

Q1: My reaction produced a mixture of products, and I suspect the starting material is impure. How can I identify and quantify residual 2-methylimidazole?

Root Cause Analysis:

The presence of unreacted 2-methylimidazole is a common issue arising from incomplete N-alkylation of the imidazole core. This can be due to several factors:

  • Insufficient Alkylating Agent: An inadequate molar ratio of the decyl halide to 2-methylimidazole.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Inefficient Base: The base used may not have been strong enough to fully deprotonate the 2-methylimidazole, which is necessary for the nucleophilic attack on the alkylating agent.[1]

  • Poor Solvent Choice: The solvent may not have adequately dissolved the reactants, hindering the reaction rate.

Mitigation and Analysis Protocol:

1. Analytical Verification:

  • Method: High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying this compound from the more polar 2-methylimidazole.[2]
  • Mobile Phase: A gradient elution using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
  • Detection: UV detection at a wavelength of ~210 nm is suitable for the imidazole ring.
  • Quantification: Use a calibration curve with a certified standard of 2-methylimidazole to accurately determine its concentration in your product.

2. Optimized Synthesis Protocol:

  • Reactant Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the decyl halide to ensure complete consumption of the 2-methylimidazole.
  • Base Selection: A strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) is effective in deprotonating the imidazole.[3]
  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is recommended to dissolve the imidazolate salt and facilitate the SN2 reaction.
  • Temperature Control: Initially, perform the deprotonation at 0 °C to control the exothermic reaction, then warm to room temperature or gently heat (e.g., 50-60 °C) after the addition of the alkylating agent to drive the reaction to completion.[2]
  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the 2-methylimidazole spot/peak is no longer visible.

3. Purification:

  • If residual 2-methylimidazole is present, it can often be removed by an aqueous wash of the organic reaction mixture. The basic 2-methylimidazole will partition into an acidic aqueous layer.
  • For larger quantities or stubborn impurities, column chromatography on silica gel is an effective purification method.
Q2: I'm observing a highly polar, ionic byproduct in my reaction mixture. Could this be over-alkylation, and how can I prevent it?

Root Cause Analysis:

Yes, this is a classic case of over-alkylation, leading to the formation of a quaternary imidazolium salt, specifically 1,3-didecyl-2-methylimidazolium halide. This occurs when the already N-alkylated product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Excess Alkylating Agent: Using a large excess of the decyl halide significantly increases the probability of a second alkylation event.

  • Elevated Temperatures and Prolonged Reaction Times: These conditions can provide the necessary energy to overcome the steric hindrance for the second alkylation to occur.

Mitigation and Control Strategy:

1. Stoichiometric Control:

  • Precisely control the stoichiometry. Do not use more than a slight excess (1.05 equivalents) of the alkylating agent. Ideally, a 1:1 molar ratio should be targeted, with careful monitoring to determine the endpoint.

2. Reaction Condition Optimization:

  • Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate. For many alkylations, room temperature is sufficient.
  • Order of Addition: Add the alkylating agent slowly and in a controlled manner to the deprotonated 2-methylimidazole solution. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation reaction.

3. Characterization of the Byproduct:

  • NMR Spectroscopy: The formation of the imidazolium salt can be confirmed by ¹H NMR. Look for the downfield shift of the proton at the C2 position of the imidazole ring and the integration of the signals corresponding to two decyl chains.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a cationic species with a mass corresponding to the 1,3-didecyl-2-methylimidazolium cation.

4. Purification:

  • The resulting imidazolium salt is ionic and typically has very different solubility properties compared to the neutral this compound. It can often be removed by precipitation from a less polar solvent or by washing with water if it is water-soluble.

Diagram: Synthesis and Over-Alkylation Pathway

G cluster_synthesis Desired Synthesis cluster_side_reaction Side Reaction: Over-Alkylation 2_MeIm 2-Methylimidazole Product This compound 2_MeIm->Product 1. Deprotonation 2. Nucleophilic Attack Decyl_X Decyl Halide (R-X) Decyl_X->Product Base Base (e.g., NaH) Base->2_MeIm Abstracts Proton Product_SR This compound Quat_Salt 1,3-Didecyl-2-methylimidazolium Salt (Ionic Byproduct) Product_SR->Quat_Salt Nucleophilic Attack Decyl_X_SR Excess Decyl Halide Decyl_X_SR->Quat_Salt

Caption: Reaction scheme showing the desired N-alkylation and the over-alkylation side reaction.

Q3: My product is discoloring (turning yellow/brown) upon heating. What is causing this thermal degradation, and what is the thermal stability of this compound?

Root Cause Analysis:

N-alkylimidazoles can be susceptible to thermal degradation, especially at elevated temperatures and in the presence of oxygen or other reactive species. The discoloration is a common indicator of decomposition.

  • Dealkylation: At high temperatures, the decyl group can be cleaved from the imidazole ring, a process known as dealkylation. This is a known degradation pathway for related imidazolium ionic liquids.[4]

  • Oxidative Degradation: The presence of oxygen can lead to oxidative degradation of the imidazole ring, forming various colored byproducts.[4] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[4]

  • Trace Impurities: The presence of acidic or basic impurities can catalyze degradation pathways at lower temperatures than expected for the pure compound.

Mitigation and Best Practices:

1. Temperature Control:

  • Avoid unnecessarily high temperatures during reactions and purifications. If distillation is required, perform it under vacuum to lower the boiling point. The boiling point of this compound is reported as 157-158 °C at 3 mmHg.[5]
  • For applications requiring high temperatures, consider the thermal stability limits. While specific data for this compound is not readily available, related imidazolium compounds show significant decomposition above 200 °C.[4]

2. Inert Atmosphere:

  • Always handle and heat this compound under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[4]

3. Use of Stabilizers:

  • In some applications, small amounts of antioxidants or radical scavengers can be used to inhibit degradation pathways, although their compatibility with the specific reaction must be verified.

4. Storage:

  • Store this compound in a cool, dark place under an inert atmosphere to maximize its shelf life.

Table 1: Thermal Stability Considerations

ConditionPotential IssueMitigation Strategy
High Temperature (>200 °C) Dealkylation, Ring DegradationUse the lowest possible temperature. Purify under vacuum.
Presence of Air/Oxygen Oxidative Degradation, DiscolorationHandle and heat under an inert atmosphere (N₂ or Ar).
Prolonged Heating Gradual DecompositionMinimize heating times. Monitor for color change.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity when alkylating 2-substituted imidazoles?

A: For 2-methylimidazole, the two nitrogen atoms (N1 and N3) are equivalent due to tautomerism. Therefore, alkylation will lead to a single product, 1-alkyl-2-methylimidazole. For unsymmetrically substituted imidazoles, the regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring.

Q: Can this compound undergo hydrolysis?

A: While the imidazole ring itself is generally stable to hydrolysis, under harsh acidic or basic conditions, degradation can occur.[6] It is always recommended to use this compound in anhydrous conditions unless the reaction specifically calls for an aqueous environment. If exposure to strong acids or bases is required, it is advisable to keep reaction times and temperatures to a minimum.

Q: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: Excellent for quantifying non-volatile impurities such as unreacted 2-methylimidazole and over-alkylation products.[2]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and can also be used to quantify the main component.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.

Diagram: Troubleshooting Workflow

G Start Experiment Issue Observed Impurity Impurity Detected? Start->Impurity Degradation Product Discoloration or Degradation? Start->Degradation Polar_Impurity Polar Impurity? Impurity->Polar_Impurity Yes Less_Polar_Impurity Less Polar Impurity? Impurity->Less_Polar_Impurity No Thermal_Degradation Diagnosis: Thermal/Oxidative Degradation Degradation->Thermal_Degradation Yes Over_Alkylation Diagnosis: Over-Alkylation (Quaternary Salt) Polar_Impurity->Over_Alkylation Yes Incomplete_Reaction Diagnosis: Incomplete Reaction (Residual Starting Material) Less_Polar_Impurity->Incomplete_Reaction Yes Mitigate_Over_Alkylation Action: - Reduce Alkylating Agent Stoichiometry - Lower Reaction Temperature - Slow Addition of Reagents Over_Alkylation->Mitigate_Over_Alkylation Mitigate_Incomplete_Reaction Action: - Check Stoichiometry - Optimize Base/Solvent - Increase Reaction Time/Temp - Purify (Aqueous Wash/Column) Incomplete_Reaction->Mitigate_Incomplete_Reaction Mitigate_Degradation Action: - Reduce Temperature - Use Inert Atmosphere (N₂/Ar) - Minimize Heating Time - Store Properly Thermal_Degradation->Mitigate_Degradation

Caption: A logical workflow for diagnosing and mitigating common issues with this compound.

References

  • Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2012). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. International Agency for Research on Cancer. Available from: [Link]

  • Lange, J. H. M., et al. (1987). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S. Patent and Trademark Office.
  • Hachuła, B., Nowak, M., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40(3), 201–206. Available from: [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gümüş, M., et al. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Biomolecular Structure and Dynamics, 1-18.
  • Zheng, L., et al. (2011). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Journal of Solution Chemistry, 40(11), 1917–1928.
  • PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2018). Study on the Synthesis of 1-Decyl-3-methylimidazole Ionic Liquids. Ion Exchange and Adsorption, 34(3), 241-247.
  • Wang, Y., et al. (2014). Self-Aggregation Properties of Ionic Liquid 1,3-Didecyl-2-Methylimidazolium Chloride in Aqueous Solution: From Spheres to Cylinders to Bilayers. The Journal of Physical Chemistry B, 118(4), 1044-1051.
  • ResearchGate. (n.d.). TGA thermogram of control and treated 2-methylimidazole. ResearchGate. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Degradation Pathway. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 815-822.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
  • CN102924381A. (2013). 2-methylimidazole preparation method. Google Patents.
  • Herrmann, W. A., et al. (2006). Synthesis of 1,3 distributed imidazolium salts. U.S. Patent No. 7,109,348. Washington, DC: U.S. Patent and Trademark Office.
  • Wasserscheid, P., et al. (2009). Method for the production of purified 1,3-substituted imidazolium salts. U.S. Patent No. 7,501,522. Washington, DC: U.S. Patent and Trademark Office.
  • Gümüş, S., et al. (2012). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Medicinal Chemistry Research, 21(11), 3656-3663.
  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 815-822.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available from: [Link]

  • Lenarcik, B., & Kierzkowska, A. (2006). Alkylimidazoles. Molecules, 11(12), 1015-1029.
  • Schubert, U. S., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Tetrahedron, 63(26), 5878-5886.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Kuca, K., et al. (2006). Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 3. Synthesis and evaluation of (alkenyloxy)-, (alkynyloxy)-, and (aralkyloxy)methyl quaternarized 2-[(hydroxyimino)methyl]-1-alkylimidazolium halides as reactivators and therapy for soman intoxication. Journal of Medicinal Chemistry, 49(24), 7075-7083.
  • Trissel, L. A., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4851-4860.
  • Gümüş, S., et al. (2015). Synthesis and antimicrobial activity of imidazolium salts. OA Chemistry, 1(1), 6.
  • Raposo, C., et al. (1995). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 84(11), 1341-1345.

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Technical Support Center: Scaling Up the Synthesis of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the synthesis of 1-Decyl-2-methylimidazole. Our focus extends beyond a simple protocol, addressing the common challenges and critical parameters encountered when transitioning from laboratory-scale experiments to larger-scale production. We emphasize the causality behind experimental choices to ensure robust, reproducible, and safe outcomes.

Core Synthesis Principles & Protocol

The synthesis of this compound is a classic example of an SN2 N-alkylation reaction.[1] It involves the nucleophilic attack of a nitrogen atom on the 2-methylimidazole ring onto the electrophilic primary carbon of 1-bromodecane. While straightforward in principle, scaling this reaction requires careful control of key parameters to maintain yield and purity.

1.1. Reaction Mechanism: N-Alkylation

The reaction proceeds via a direct nucleophilic substitution where the imidazole nitrogen acts as the nucleophile and the bromide ion is the leaving group. The presence of a methyl group at the C2 position does not create significant steric hindrance for the incoming decyl chain at the N1 position.[2]

Caption: SN2 mechanism for the N-alkylation of 2-methylimidazole.

1.2. Reagent Data & Safety

Safe handling of reagents is paramount. Both 2-methylimidazole and 1-bromodecane present hazards that must be mitigated with appropriate personal protective equipment (PPE) and engineering controls.[3][4]

ReagentFormulaMW ( g/mol )Key HazardsRecommended PPE
2-MethylimidazoleC₄H₆N₂82.10Suspected carcinogen, may damage fertility, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, lab coat, work in a fume hood.
1-BromodecaneC₁₀H₂₁Br221.18Skin and eye irritant, harmful if inhaled.[4][5]Chemical-resistant gloves, safety goggles, lab coat, ensure adequate ventilation.[3][6]
Product C₁₄H₂₆N₂222.37Causes skin and eye irritation, may cause respiratory irritation.Standard laboratory PPE.
1.3. Scalable Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.

Equipment:

  • Jacketed glass reactor (2L) with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Heating/cooling circulator.

  • Separatory funnel (2L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 2-methylimidazole (82.1 g, 1.0 mol) and a suitable solvent such as acetonitrile or toluene (800 mL). Rationale: A nitrogen atmosphere prevents moisture from interfering with the reaction. The solvent choice is critical for managing viscosity and heat transfer during scale-up.

  • Reagent Addition: Begin vigorous stirring and add 1-bromodecane (221.2 g, 1.0 mol) to the reactor. A slight excess of the alkylating agent (1.05 equivalents) can be used to ensure full conversion of the imidazole.

  • Reaction: Heat the mixture to a controlled temperature, typically between 60-80°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2-methylimidazole spot/peak. The reaction time can vary from 12 to 24 hours. Rationale: Consistent temperature is crucial. Exotherms can occur, and poor heat dissipation in large reactors can lead to side reactions or a runaway reaction.[7]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Workup & Extraction: To the concentrated residue, add deionized water (500 mL) and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (500 mL).

  • Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct, which forms an imidazolium hydrobromide salt. To isolate the free base product, the aqueous layer must be basified. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is >10. Rationale: This deprotonates the product, making it more soluble in the organic layer and facilitating separation.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (2 x 250 mL). Combine all organic layers.

  • Drying and Final Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate fully on a rotary evaporator to yield the crude this compound as an oil.

  • Purification: For high-purity product, perform vacuum distillation. The boiling point of this compound is reported as 157-158 °C at 3 mmHg.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Low or No Product Yield 1. Incomplete Reaction: Insufficient time or temperature. 2. pH During Workup: Product may remain as a salt in the aqueous phase if not properly basified.[8] 3. Reagent Quality: Degradation of 1-bromodecane or impure 2-methylimidazole.1. Optimize Conditions: Increase reaction time or temperature moderately (e.g., in 5°C increments). Use TLC/GC to confirm the consumption of starting material before workup. 2. Verify pH: Use pH paper or a meter to ensure the aqueous layer is strongly basic (pH >10) before extraction. This ensures the product is in its free base form. 3. Reagent Analysis: Verify the purity of starting materials via NMR or GC-MS before starting the reaction.
Reaction Stalls or is Very Slow 1. Poor Mixing: Inadequate agitation in a large reactor leads to poor contact between reactants. 2. Solvent Choice: The solvent may not be optimal for an SN2 reaction (e.g., using a protic solvent can solvate the nucleophile).1. Improve Agitation: Increase the stirring speed. Ensure the stirrer blade design is appropriate for the reactor geometry to prevent dead zones. 2. Change Solvent: Switch to a polar aprotic solvent like acetonitrile or DMF, which are known to accelerate SN2 reactions.
Product is Dark or Discolored 1. Overheating: High temperatures, especially localized hotspots due to poor mixing, can cause decomposition. 2. Impurities: Colored impurities present in the starting materials.1. Strict Temperature Control: Use a jacketed reactor with a reliable circulator. Ensure the thermocouple is placed correctly to measure the internal reaction temperature accurately. 2. Decolorize: Before final distillation, the crude product can be dissolved in a solvent and treated with activated carbon to remove colored impurities.[10][11]
Formation of Emulsions During Workup 1. Vigorous Shaking: Overly aggressive mixing of the aqueous and organic layers. 2. High Concentration: High concentration of the ionic salt intermediate can act as a surfactant.1. Gentle Inversion: In the separatory funnel, use gentle inversions rather than vigorous shaking. 2. Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
Difficulty with Vacuum Distillation 1. Insufficient Vacuum: The vacuum pump is not strong enough to reach the required low pressure. 2. Bumping: Sudden, violent boiling of the liquid.1. Check System Integrity: Ensure all joints and seals on the distillation apparatus are airtight. Use a high-quality vacuum pump. 2. Ensure Smooth Boiling: Use a magnetic stir bar or add boiling chips to the distillation flask to promote smooth boiling. A slow, gradual application of heat is also critical.
Frequently Asked Questions (FAQs)

Q1: Is the use of a base during the reaction (not just the workup) necessary? A: While the reaction can proceed without an added base, it will be slower as the byproduct HBr protonates the starting 2-methylimidazole, reducing the concentration of the active nucleophile. For a faster, more efficient reaction on a large scale, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or using a stronger base like sodium hydride (NaH) in an appropriate solvent (like THF or DMF) to pre-deprotonate the imidazole can significantly increase the reaction rate.[12]

Q2: What is the most critical parameter to control when scaling up from 10g to 1kg? A: Heat management is the most critical parameter.[7] The surface-area-to-volume ratio decreases dramatically upon scale-up, making it much harder to dissipate heat generated from the reaction exotherm. Inadequate heat control can lead to side reactions, product decomposition, and a potential runaway reaction. Using a jacketed reactor with a reliable temperature control system is non-negotiable for safe scale-up.

Q3: How can I effectively monitor the reaction without using chromatography? A: While chromatography (TLC, GC) is recommended, you can monitor the reaction by other means. One method is to take small aliquots, perform a mini-workup with basification and extraction, and analyze the organic layer by ¹H NMR to observe the disappearance of starting material signals and the appearance of product signals. Another method involves monitoring the consumption of a base (if used) via titration.

Q4: My final product contains unreacted 1-bromodecane. How can I remove it? A: 1-bromodecane is less polar than your product. If vacuum distillation is not completely effective, column chromatography on silica gel can be used, though this is less practical for very large scales. An alternative chemical method is to add a small amount of a nucleophilic scavenger, like N-methylimidazole, to the crude product and gently heat it to convert the remaining 1-bromodecane into a water-soluble salt, which can then be removed with an aqueous wash.

Synthesis & Purification Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reactor Setup (2-MeIm, Solvent, N2) B 2. Add 1-Bromodecane A->B C 3. Heat & Stir (60-80°C, 12-24h) B->C D 4. Monitor Progress (TLC / GC) C->D E 5. Cool & Concentrate D->E Reaction Complete F 6. Add H2O & Solvent E->F G 7. Basify to pH > 10 F->G H 8. Extract & Combine Organic Layers G->H I 9. Dry & Concentrate H->I J 10. Vacuum Distillation I->J K 11. Characterize Product (NMR, GC-MS) J->K

Caption: Overall workflow for the synthesis of this compound.

References
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Technical Support Center: Characterization of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the characterization of 1-Decyl-2-methylimidazole. This document is designed for researchers, chemists, and quality control professionals who work with this versatile imidazole derivative. As a key intermediate in the synthesis of ionic liquids, pharmaceuticals, and other specialty chemicals, its proper characterization is paramount.

This guide provides in-depth troubleshooting advice and robust protocols to navigate the common challenges encountered during its analysis.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before embarking on detailed analytical procedures, a preliminary assessment is crucial. This compound is a liquid at room temperature with a tendency to absorb atmospheric moisture.[1] Proper handling is the first step to accurate characterization.

Core FAQs

Q1: My new bottle of this compound has a slight yellow tint. Is it degraded?

A1: Not necessarily. While a freshly distilled sample is typically colorless to pale yellow, a slight yellow or light brown tint can develop over time due to minor oxidation or exposure to light without significantly affecting purity for most applications. However, a dark brown or black color indicates significant degradation, and the sample should be repurified or discarded. Always store the compound under an inert atmosphere (Nitrogen or Argon) and away from direct light.

Q2: The material is more viscous than I expected. How does this affect my sample preparation?

A2: Increased viscosity can be due to lower temperatures or the presence of oligomeric impurities. For accurate pipetting or weighing, allow the sample to equilibrate to a consistent room temperature (e.g., 25 °C). If preparing solutions, ensure vigorous mixing or sonication to achieve full dissolution. For highly viscous samples, gentle warming (e.g., to 30-40 °C) can be employed, provided the compound's thermal stability is not compromised.

Q3: Why is determining the water content so important for this compound?

A3: this compound is hygroscopic. Absorbed water can significantly impact its physical properties, reactivity, and spectroscopic analysis. For instance, in NMR spectroscopy, the presence of water can lead to exchange broadening of labile protons and obscure important signals. Karl Fischer titration is the gold-standard method for accurately quantifying water content.[2][3][4]

Q4: What are the most common impurities I should look for?

A4: The most common impurities originate from the synthesis, which typically involves the reaction of 2-methylimidazole with a decyl halide (e.g., 1-bromodecane).[5] Potential impurities include:

  • Unreacted 2-methylimidazole.[6][7][8][9]

  • Unreacted 1-bromodecane (or other decyl halide).

  • Residual solvents used during synthesis and purification.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed guides for specific analytical techniques, addressing common problems in a question-and-answer format.

Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the complete characterization of this compound.

G cluster_start Initial Handling cluster_purity Purity & Identity cluster_physchem Physicochemical Properties cluster_decision Quality Assessment cluster_end Final Outcome start Sample Receipt (Store under N2) nmr NMR (1H, 13C) - Structure Verification - Impurity Check start->nmr kf Karl Fischer Titration - Water Content (%) start->kf ms Mass Spectrometry - Molecular Weight - Fragmentation nmr->ms chrom Chromatography (HPLC/GC) - Purity Assay - Impurity Profile ms->chrom decision Purity > 97%? Water < 0.1%? chrom->decision kf->decision tga TGA - Thermal Stability - Decomposition Temp. tga->decision pass Release for Use decision->pass Yes fail Repurify or Reject decision->fail No

Caption: General characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows broad peaks for the imidazole ring protons. What's causing this?

A: This is a common issue with several potential causes:

  • Water Content: As a hygroscopic compound, absorbed water can facilitate proton exchange with the imidazole ring protons, leading to signal broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from the synthesis reactor or starting materials can cause significant line broadening.

  • Viscosity: High sample viscosity can restrict molecular tumbling, leading to shorter relaxation times and broader peaks.

Troubleshooting Protocol: NMR Sample Preparation

StepActionRationale (The "Why")
1Dry the Sample Before preparing the NMR sample, dry a small aliquot (100-200 mg) under high vacuum for 2-4 hours to remove absorbed water.
2Use Dry Solvent Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆) from a freshly opened ampoule or one stored over molecular sieves.
3Consider a Chelator If paramagnetic impurities are suspected, add a small amount (1-2 mg) of EDTA to the NMR tube, shake well, and allow it to settle. The EDTA will chelate the metal ions, often sharpening the signals.
4Adjust Concentration Prepare the sample at a moderate concentration (10-20 mg/mL). If the solution is too viscous, dilute it further.
5Acquire at High Temp If viscosity is still an issue, consider acquiring the spectrum at an elevated temperature (e.g., 40-50 °C) to decrease viscosity and improve resolution.
Mass Spectrometry (MS)

Q: I am having trouble getting a strong molecular ion peak [M+H]⁺ using Electrospray Ionization (ESI-MS). Why?

A: While imidazole derivatives generally ionize well in positive ESI mode, several factors can hinder the observation of the molecular ion:

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. The N-C bond between the imidazole ring and the decyl chain is a potential cleavage point.

  • Matrix Effects: High concentrations of non-volatile salts or other impurities can suppress the ionization of the target analyte.

  • Suboptimal Source Conditions: The voltages and temperatures in the ESI source may not be optimized for this specific compound.

Scientist's Note: Imidazole derivatives have been shown to be effective at stabilizing noncovalent interactions in native MS, which speaks to their gas-phase behavior.[10][11] However, for a single small molecule, optimizing source conditions is key to preventing fragmentation. The fragmentation of the imidazole ring itself is not typically observed, but rather the loss of substituents.[12]

Troubleshooting Protocol: ESI-MS Optimization

  • Reduce Source Energy: Lower the in-source collision voltage (fragmentor or nozzle-skimmer voltage) to the minimum value that still allows for good ion transmission. This reduces the energy imparted to the ions, minimizing fragmentation.

  • Optimize Temperatures: Decrease the drying gas temperature and nebulizer pressure slightly. Overheating can sometimes promote thermal degradation or fragmentation.

  • Dilute the Sample: Analyze a more dilute solution (e.g., 1-10 µg/mL) to mitigate ion suppression effects from potential impurities.

  • Check Mobile Phase: Ensure the mobile phase contains a suitable modifier for positive ionization, such as 0.1% formic acid in methanol or acetonitrile.

Chromatographic Analysis (HPLC)

Q: My HPLC peaks for this compound are tailing badly on a standard C18 column. What is the cause and how can I fix it?

A: This is a classic problem when analyzing basic compounds on silica-based reversed-phase columns.[13] The basic nitrogen atom in the imidazole ring can undergo secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica surface. This mixed-mode retention mechanism (reversed-phase and unintended ion-exchange) leads to peak tailing.

Troubleshooting Matrix: HPLC Peak Tailing

SymptomPotential CauseRecommended Solution
Severe TailingStrong silanol interactions1. Use a Low pH Mobile Phase: Add an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the mobile phase. This protonates the imidazole nitrogen, creating a positive charge that is repelled by any protonated silanols, and "masks" the silanol groups.[14] 2. Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for basic compounds (e.g., an "end-capped" or "base-deactivated" C18 column).
Moderate TailingInsufficient buffer capacityAdd a Buffer: Use a buffered mobile phase (e.g., 10-20 mM ammonium formate or acetate) at a controlled pH (e.g., pH 3-4) to ensure consistent ionization of the analyte and the column surface.[13]
Tailing persistsOverloading the columnReduce Injection Mass: Inject a smaller volume or a more dilute sample to avoid saturating the active sites on the stationary phase.

Scientist's Note: For complex mixtures containing ionic liquids or their precursors, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column, can be a powerful tool for achieving separation.[15]

Thermal Analysis (TGA)

Q: What is the expected thermal stability of this compound, and what does the TGA curve tell me?

A: Thermogravimetric Analysis (TGA) provides the decomposition temperature (Td), which is a critical measure of thermal stability. For N-alkylimidazoles, stability is influenced by the cation, anion (if it's a salt), and alkyl chain length.[16] Studies on similar 1-alkyl-2,3-dimethylimidazolium salts show that thermal stability tends to decrease as the alkyl chain length increases.[17]

  • Expected Behavior: You should observe a stable baseline until the onset of decomposition. For many imidazolium-based compounds, this is well above 200 °C.[18][19] The TGA curve will then show a sharp, single-step weight loss corresponding to the decomposition of the molecule.

  • Troubleshooting Unexpected Results:

    • Early Weight Loss (<150 °C): This typically corresponds to the loss of volatile components, such as residual solvent or, most commonly, absorbed water. Correlate this weight loss percentage with your Karl Fischer titration results.

    • Multi-step Decomposition: If you observe more than one decomposition step, it may indicate the presence of significant, less-stable impurities.

Part 3: Quantitative Data Summary

The following table summarizes key physicochemical properties for this compound based on available literature.

PropertyTypical ValueSource
Molecular Formula C₁₄H₂₆N₂[20]
Molecular Weight 222.37 g/mol [20]
Appearance Liquid[1]
Density ~0.9 g/mL at 25 °C[1][21]
Boiling Point 157-158 °C at 3 mmHg[1][21]
Refractive Index n20/D ~1.475[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

References

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). National Institutes of Health (NIH). Available at: [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. (2010). MDPI. Available at: [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2024). Patsnap. Available at: [Link]

  • How to Analyze Imidazolium Ionic Liquids in Environmental Samples? (2005). American Chemical Society. Available at: [Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. (2014). SciELO México. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019). University of Arizona. Available at: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Available at: [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. Available at: [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available at: [Link]

  • Karl Fischer titration. Wikipedia. Available at: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]

  • Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium Salts. ResearchGate. Available at: [Link]

  • Principle of Karl Fischer Titration. BYJU'S. Available at: [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2013). ACS Publications. Available at: [Link]

  • Thermochemistry of 1-alkylimidazoles. ResearchGate. Available at: [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022). MDPI. Available at: [Link]

  • Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. (2004). Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database. Available at: [Link]

  • Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-. Available at: [Link]

  • 2-Methylimidazole. PubChem. Available at: [Link]

  • 2-METHYLIMIDAZOLE. (2012). National Center for Biotechnology Information. Available at: [Link]

  • 1-Decyl-2-methyl-1H-imidazole. PubChem. Available at: [Link]

  • 2-Methylimidazole. Wikipedia. Available at: [Link]

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. ResearchGate. Available at: [Link]

  • This compound (C14H26N2). PubChemLite. Available at: [Link]

  • This compound. Chemical-Suppliers.com. Available at: [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing 1-Decyl-2-methylimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Decyl-2-methylimidazole, a highly effective corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work. Our goal is to empower you to maximize the efficiency of this versatile molecule in your specific applications.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the practical application and theoretical underpinnings of this compound as a corrosion inhibitor.

Q1: What is the fundamental mechanism of corrosion inhibition by this compound?

A1: this compound functions as a mixed-type inhibitor. Its mechanism is primarily based on the adsorption of its molecules onto the metal surface, forming a protective barrier.[1][2] This adsorption process is facilitated by the presence of heteroatoms (nitrogen in the imidazole ring) and π-electrons, which can interact with the vacant d-orbitals of the metal. The long decyl chain contributes to the formation of a hydrophobic layer, further repelling corrosive species. This adsorption can be influenced by the pH of the environment, with neutral molecules often exhibiting stronger adsorption than their protonated counterparts.[3]

Q2: What is the typical effective concentration range for this compound?

A2: The optimal concentration of this compound is application-dependent and should be determined experimentally. Generally, inhibition efficiency increases with concentration up to a certain point, after which it may plateau or even decrease.[4][5][6] For example, in some studies with imidazole derivatives, efficiency increased up to 500 ppm and then slightly decreased at 1000 ppm.[4][5] It is crucial to perform a concentration optimization study for your specific corrosive environment and metal substrate.

Q3: How does temperature affect the performance of this compound?

A3: Temperature is a critical factor influencing inhibitor performance. Typically, an increase in temperature can lead to a decrease in inhibition efficiency.[6][7] This is often attributed to the increased kinetic energy of the corrosive species and the potential for desorption of the inhibitor molecules from the metal surface.[7] However, the exact effect can vary, and some imidazole-based ionic liquids have shown good performance at elevated temperatures.[8][9] It is recommended to evaluate the inhibitor's performance across the entire operational temperature range of your system.

Q4: Can the efficiency of this compound be enhanced by using it in combination with other compounds?

A4: Yes, synergistic effects are often observed when corrosion inhibitors are used in combination with other substances. For instance, surfactants can enhance the performance of some inhibitors by facilitating their adsorption on the metal surface.[10] The combination of imidazole-based ionic liquids with other materials like cellulose nanocrystals has also been shown to improve anti-corrosion properties.[11][12] Exploring synergistic combinations with other inhibitors or additives can be a valuable strategy for enhancing protection.

PART 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Inconsistent or Low Inhibition Efficiency

Problem: You are observing highly variable or lower-than-expected inhibition efficiency in your experiments.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Inhibitor Concentration:

    • Explanation: The concentration of this compound may be too low for effective surface coverage or too high, leading to aggregation or other counterproductive effects.

    • Solution:

      • Prepare a series of solutions with varying concentrations of the inhibitor (e.g., from 10 ppm to 1000 ppm).

      • Conduct electrochemical tests (Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy) for each concentration under identical conditions.

      • Plot Inhibition Efficiency (%) vs. Concentration (ppm) to identify the optimal concentration range.

  • Influence of Environmental pH:

    • Explanation: The pH of the corrosive medium can affect the chemical form (protonated or neutral) of the imidazole derivative, thereby influencing its adsorption characteristics.[3]

    • Solution:

      • Measure the pH of your experimental solution.

      • If possible, adjust the pH to determine its effect on inhibition efficiency. Studies have shown that for some imidazoles, efficiency improves at higher pH values due to the prevalence of the more strongly adsorbing neutral form.[3]

  • Inadequate Surface Preparation:

    • Explanation: A poorly prepared metal surface with existing corrosion products or contaminants will hinder the adsorption of the inhibitor.

    • Solution:

      • Standardize your metal sample preparation protocol. This typically involves sequential grinding with abrasive papers of increasing grit, followed by rinsing with deionized water and a suitable organic solvent (e.g., acetone), and finally, drying.

      • Ensure the surface is free of any residues before immersing it in the test solution.

Guide 2: Difficulties in Interpreting Electrochemical Data

Problem: You are struggling to interpret the data from your Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy (EIS) experiments.

Troubleshooting Electrochemical Techniques:

  • Potentiodynamic Polarization:

    • Tafel Plot Interpretation: The potentiodynamic polarization curve, often presented as a Tafel plot, provides key parameters like corrosion potential (Ecorr) and corrosion current density (icorr).[13][14] A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition.[14] The shift in Ecorr can suggest whether the inhibitor is predominantly anodic, cathodic, or mixed-type.

    • Common Issues:

      • Unstable Open Circuit Potential (OCP): Allow the system to stabilize before starting the polarization scan to ensure a steady OCP.[15]

      • Insufficient Linear Region: This can make accurate Tafel extrapolation difficult.[15] Adjusting the scan rate or potential range may help.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Nyquist Plot Analysis: The Nyquist plot is a common way to visualize EIS data. An increase in the diameter of the semicircle in the Nyquist plot upon addition of the inhibitor generally corresponds to an increase in the charge transfer resistance (Rct) and thus, higher inhibition efficiency.[2][16]

    • Equivalent Circuit Modeling: To quantify the results, the EIS data is often fitted to an equivalent electrical circuit.[17] A common simple model is the Randles circuit. The values of the circuit elements (e.g., solution resistance, double-layer capacitance, and charge transfer resistance) provide insights into the corrosion process and the inhibitor's effect.

    • Dynamic Systems: Be aware that traditional EIS is best suited for static systems. For dynamic corrosion processes, the interpretation can be more complex.[18]

PART 3: Experimental Protocols & Data Visualization

Protocol 1: Evaluation of Inhibition Efficiency using Potentiodynamic Polarization

This protocol outlines the steps to determine the inhibition efficiency of this compound.

Materials:

  • Working Electrode (e.g., mild steel coupon)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Corrosive solution (with and without inhibitor)

  • Standard electrochemical cell

Procedure:

  • Surface Preparation: Prepare the working electrode surface as described in Troubleshooting Guide 1.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive solution.

  • OCP Stabilization: Allow the open circuit potential to stabilize for a predetermined time (e.g., 30-60 minutes).

  • Polarization Scan: Perform a potentiodynamic polarization scan, typically from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      • IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

      • Where:

        • icorr_blank = corrosion current density in the absence of the inhibitor.

        • icorr_inh = corrosion current density in the presence of the inhibitor.

Data Presentation: Example of Potentiodynamic Polarization Results
Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-550150-
50-5304570
100-5252583.3
200-5201590
500-5151093.3
Visualization of Concepts

Diagram 1: Mechanism of Adsorption

G cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor This compound (C₁₀H₂₁-C₄H₅N₂) Metal Metal Substrate Inhibitor->Metal Adsorption (N-atoms, π-electrons) Metal->Inhibitor Protective Film Formation

Caption: Adsorption of this compound on a metal surface.

Diagram 2: Troubleshooting Flowchart for Low Inhibition Efficiency

G Start Low Inhibition Efficiency Observed Check_Conc Is inhibitor concentration optimized? Start->Check_Conc Optimize_Conc Perform concentration study (e.g., 10-1000 ppm) Check_Conc->Optimize_Conc No Check_pH Is the solution pH affecting performance? Check_Conc->Check_pH Yes Optimize_Conc->Check_pH Adjust_pH Investigate pH effect on inhibition Check_pH->Adjust_pH Possibly Check_Surface Is the metal surface properly prepared? Check_pH->Check_Surface No Adjust_pH->Check_Surface Improve_Prep Standardize surface preparation protocol Check_Surface->Improve_Prep No End Efficiency Improved Check_Surface->End Yes Improve_Prep->End

Caption: Troubleshooting guide for low corrosion inhibition efficiency.

PART 4: Theoretical Insights with Quantum Chemistry

For a deeper understanding of inhibitor efficiency, computational methods like Density Functional Theory (DFT) can be employed.[19][20][21] These calculations can predict molecular properties that correlate with inhibition performance.

Key Quantum Chemical Descriptors:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values are associated with a greater tendency of a molecule to donate electrons to the metal surface, which can enhance adsorption and inhibition efficiency.[19][22]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values indicate a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which can lead to better inhibition.[21]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[21][23]

By calculating these parameters for this compound and its derivatives, researchers can theoretically screen for more effective inhibitor structures before undertaking extensive experimental work.

References

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (URL: )
  • A Quantum Computational Method for Corrosion Inhibition - ACS Public
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (URL: )
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. (URL: [Link])

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment - Physical Chemistry Research. (URL: )
  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate. (URL: [Link])

  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (URL: [Link])

  • Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments. (URL: [Link])

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (URL: [Link])

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper | Request PDF - ResearchGate. (URL: [Link])

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (URL: [Link])

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series - ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole - Portugaliae Electrochimica Acta. (URL: [Link])

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water - MDPI. (URL: [Link])

  • Potentiodynamic polarization curves of corrosion inhibition of mild... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC - NIH. (URL: [Link])

  • Potentiodynamic - Corrosionpedia. (URL: [Link])

  • The inhibition efficiency as a function of imidazole derivative and... - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches - ResearchGate. (URL: [Link])

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - ResearchGate. (URL: [Link])

  • Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid - Oriental Journal of Chemistry. (URL: [Link])

  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution | Request PDF - ResearchGate. (URL: [Link])

  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution - PubMed. (URL: [Link])

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (URL: [Link])

  • 1-Decyl-1H-imidazole: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

  • Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings - MDPI. (URL: [Link])

  • Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings - PubMed. (URL: [Link])

  • Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution - NIH. (URL: [Link])

  • 2-Methylimidazole - Wikipedia. (URL: [Link])

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (URL: [Link])

  • Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium - MDPI. (URL: [Link])

  • Synergistic effect of surfactant and 1,10-decanedithiol as corrosion inhibitor for zinc anode in alkaline electrolyte of zinc-air batteries - PubMed. (URL: [Link])

  • Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions - MDPI. (URL: [Link])

Sources

Technical Support Center: Optimizing 1-Decyl-2-methylimidazole Concentration in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Decyl-2-methylimidazole, a versatile imidazolium-based ionic liquid precursor and catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical advice for optimizing its concentration in your catalytic experiments. Our goal is to synthesize technical accuracy with field-proven insights to ensure the success of your work.

Troubleshooting Guide

Users may encounter several common issues during the application of this compound in catalytic reactions. This section provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Slow or Stalled Catalytic Reaction

A reaction that proceeds significantly slower than expected or fails to reach completion is a frequent challenge. The viscosity of ionic liquids and potential catalyst deactivation are common culprits.[1]

Potential Causes & Step-by-Step Solutions:

  • Mass Transfer Limitations:

    • Causality: this compound, like many ionic liquids, can be viscous. This high viscosity can impede the diffusion of reactants to the catalytic sites, thereby slowing the reaction rate, especially in heterogeneous systems.[1]

    • Troubleshooting Steps:

      • Increase Agitation: Enhance the stirring rate to improve mixing and reduce the diffusion barrier between phases.

      • Elevate Temperature: Systematically increase the reaction temperature in increments (e.g., 5-10 °C). This will decrease the viscosity of the ionic liquid and increase the reaction rate. However, be mindful of potential catalyst degradation at higher temperatures.[1]

      • Introduce a Co-solvent: Adding a co-solvent can reduce the overall viscosity of the medium and improve the solubility of reactants.[1] Select a co-solvent that is inert under the reaction conditions.

  • Catalyst Deactivation or Inhibition:

    • Causality: The catalytic activity can be compromised by impurities or inherent instability under specific reaction conditions. Imidazolium cations, for instance, can be susceptible to decomposition under strongly basic conditions.[2][3] Catalyst deactivation is a common issue in industrial processes, leading to a loss of catalytic rate over time.[4][5]

    • Troubleshooting Steps:

      • Purify Reactants and Catalyst: Ensure all starting materials, including the this compound, are of high purity and free from contaminants like water or residual halides from synthesis.

      • Verify Catalyst Stability: Confirm that this compound is stable under your specific reaction conditions (pH, temperature). The 2-methyl group provides some steric hindrance, but instability can still occur.[2]

      • Screen for Inhibitors: Analyze your starting materials for potential catalyst poisons. Common poisons include sulfur, phosphorus, and certain metal compounds that can irreversibly bind to the catalyst's active sites.[4]

  • Sub-Optimal Catalyst Concentration:

    • Causality: The concentration of the catalyst is a critical parameter. Too low a concentration will result in a slow reaction rate, while an excessively high concentration may not be cost-effective and could lead to unwanted side reactions or complicate product purification.

    • Troubleshooting Steps:

      • Perform a Concentration Screening: Conduct a series of small-scale experiments varying the molar percentage of this compound relative to the limiting reactant (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

      • Analyze Reaction Kinetics: Monitor the reaction progress over time for each concentration to determine the effect on the initial rate and overall conversion. This data will help identify the optimal catalyst loading that balances reaction speed and efficiency.[6][7]

Troubleshooting Workflow: Slow or Stalled Reaction

G Start Reaction is Slow or Stalled Check_MT Evaluate Mass Transfer Start->Check_MT Check_Deactivation Investigate Catalyst Deactivation Start->Check_Deactivation Check_Conc Optimize Catalyst Concentration Start->Check_Conc Stir_Temp Increase Agitation / Temperature Check_MT->Stir_Temp Viscosity is high CoSolvent Add Co-solvent? Stir_Temp->CoSolvent No improvement Resolved Issue Resolved Stir_Temp->Resolved Rate improves CoSolvent->Resolved Rate improves Reassess Re-evaluate System CoSolvent->Reassess No improvement Purify Purify Reagents & IL Check_Deactivation->Purify Impurities suspected Check_Stability Confirm IL Stability (pH, Temp) Purify->Check_Stability Purify->Resolved Activity restored Check_Stability->Resolved Activity restored Check_Stability->Reassess Still inactive Screen_Conc Run Concentration Screen (e.g., 0.5-5 mol%) Check_Conc->Screen_Conc Concentration not optimized Analyze_Kinetics Analyze Reaction Kinetics Screen_Conc->Analyze_Kinetics Analyze_Kinetics->Resolved Optimum found

Caption: Systematic workflow for troubleshooting slow catalytic reactions.

Issue 2: Low Product Yield or Poor Selectivity

Even when the reaction proceeds, the outcome may be unsatisfactory due to low yields of the desired product or the formation of significant side products.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Catalyst Loading:

    • Causality: Selectivity can be highly dependent on catalyst concentration. An excess of catalyst might promote undesired reaction pathways, leading to a decrease in selectivity for the target molecule.

    • Troubleshooting Steps:

      • Re-optimize Concentration: If you optimized for rate previously, re-evaluate the concentration range with a focus on product distribution. Lowering the catalyst concentration may improve selectivity.

      • Analyze Product Mixture: Use analytical techniques like GC-MS, LC-MS, or NMR to identify the side products. Understanding their structure can provide clues about the undesired reaction pathways being catalyzed.

  • Sub-optimal Reaction Conditions:

    • Causality: Temperature and pressure play crucial roles in determining the thermodynamic and kinetic landscape of a reaction. Conditions that favor a high reaction rate may not be the same as those that favor high selectivity.[8]

    • Troubleshooting Steps:

      • Systematic Temperature Variation: Evaluate the reaction at a range of temperatures below and above your current setpoint. Analyze the product ratio at each temperature to find the optimal balance.

      • Pressure Optimization (if applicable): For reactions involving gaseous reactants (e.g., CO2 fixation), systematically vary the pressure to determine its effect on yield and selectivity.

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
Slow/Stalled ReactionHigh ViscosityIncrease stirring, increase temperature, add a co-solvent.
Catalyst DeactivationPurify all reagents, verify catalyst stability under reaction conditions.[1][2]
Low Catalyst ConcentrationPerform a concentration screening experiment.
Low Yield/SelectivityIncorrect Catalyst LoadingRe-optimize concentration, focusing on product selectivity.
Sub-optimal TemperatureSystematically vary the reaction temperature and analyze product distribution.[8]
Reactant Solubility IssuesSelect a more suitable ionic liquid or use a co-solvent to enhance solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

This compound is a versatile compound. It is the precursor to 1-decyl-2,3-dimethylimidazolium salts, which have distinct properties.[9] As a substituted imidazole, it can act as a base catalyst, a ligand in coordination chemistry, or a phase-transfer catalyst.[10][11][12] Its applications include:

  • CO2 Fixation: Catalyzing the reaction of CO2 with epoxides to form cyclic carbonates.[13]

  • Organic Synthesis: Acting as a base catalyst in reactions like Knoevenagel condensations and esterifications.[10][14]

  • Phase-Transfer Catalysis (PTC): Facilitating reactions between reactants in immiscible phases due to its amphiphilic nature (hydrophilic imidazole head and lipophilic decyl tail).[11][15][16]

  • Epoxy Resin Curing: Acting as an accelerator or curing agent in polymer chemistry.[17]

Q2: What is a good starting concentration for my experiment?

The optimal concentration is highly reaction-dependent. However, the following table provides empirically derived starting points for common applications. It is always recommended to perform an optimization screen around these values.

Reaction Type Suggested Starting Concentration (mol% relative to limiting substrate) Rationale
Base Catalysis (e.g., Knoevenagel) 1 - 5 mol%Sufficient to deprotonate the active methylene compound without causing excessive side reactions.[10]
Phase-Transfer Catalysis 0.5 - 2 mol%PTC is often effective at very low loadings as the catalyst is regenerated in each cycle.[16]
CO2 Cycloaddition 2 - 10 mol%Higher concentrations are sometimes needed to activate both the epoxide and the CO2 effectively.[13]
Epoxy Curing 0.1 - 2 wt%Used as an accelerator; concentration depends on the desired curing speed and final properties.

Q3: How does the concentration of this compound affect reaction kinetics?

Generally, for a catalytically controlled reaction, the initial rate is directly proportional to the catalyst concentration. Doubling the catalyst concentration should roughly double the initial reaction rate, assuming the catalyst is not saturated and the reaction is not limited by other factors like mass transport.[7] However, at very high concentrations, you may observe diminishing returns as the rate becomes limited by the diffusion of reactants rather than the number of available catalytic sites.[1]

Q4: How can I monitor the concentration and integrity of the catalyst during the reaction?

Monitoring the catalyst can be crucial for understanding deactivation pathways.

  • High-Performance Liquid Chromatography (HPLC): A mixed-mode HPLC column can be used to quantify both the imidazolium cation and its potential counter-ion or degradation products.[18]

  • Ion Chromatography (IC): This is an effective method for analyzing the anionic and cationic components of ionic liquids.[19]

  • NMR Spectroscopy: In-situ NMR can be used to track the consumption of reactants and the formation of products, providing kinetic data.[17] It can also detect changes in the catalyst's chemical structure, signaling degradation.

  • Mass Spectrometry (MS): Can be used to identify the catalyst and any degradation byproducts.[20]

Q5: What are the visual or performance-based signs of catalyst degradation?

Catalyst deactivation can manifest in several ways:[4][5]

  • Color Change: A darkening or change in the color of the reaction mixture can indicate the formation of decomposition products.

  • Decreasing Reaction Rate: A noticeable drop in reaction rate over time (or in subsequent reuse cycles) is a primary indicator of deactivation.

  • Formation of Precipitates: The appearance of insoluble materials could signal catalyst decomposition or polymerization side reactions.

  • Change in Selectivity: A shift in the product distribution often points to a change in the active catalytic species.

Experimental Protocol: Optimizing Catalyst Concentration

This protocol provides a self-validating system for determining the optimal concentration of this compound for a generic reaction.

Objective: To identify the catalyst concentration that provides the best balance of reaction rate, yield, and selectivity.

Methodology:

  • Setup Parallel Reactions: Prepare a series of identical reaction vessels (e.g., 5 vials). Ensure each is charged with the same amount of substrate, reagents, and solvent.

  • Establish a Control: Designate one vessel as a no-catalyst control (0 mol%) to measure the background reaction rate.

  • Vary Catalyst Concentration: To the remaining four vessels, add varying amounts of this compound to achieve final concentrations of, for example, 0.5, 1.0, 2.0, and 5.0 mol% relative to the limiting substrate.

  • Initiate and Monitor: Place all vessels in a temperature-controlled environment with identical stirring. Start the reactions simultaneously.

  • Time-Course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction. Quench the aliquot immediately to stop the reaction (e.g., by rapid cooling or adding a quenching agent).

  • Analyze Samples: Analyze each quenched sample using a suitable technique (e.g., GC, HPLC, NMR) to determine the conversion of the starting material and the yield of the desired product and any major side products.

  • Data Interpretation:

    • Plot conversion vs. time for each catalyst concentration to determine the initial reaction rates.

    • Plot final yield and selectivity vs. catalyst concentration.

    • The optimal concentration is the point at which a significant increase in concentration yields only a marginal improvement in rate or yield, or where selectivity begins to decrease.

Logic Diagram: Impact of Catalyst Concentration

G Concentration Catalyst Concentration (this compound) Rate Reaction Rate Concentration->Rate Increases (to a limit) Yield Product Yield Concentration->Yield Increases (to a plateau) Selectivity Selectivity Concentration->Selectivity May Decrease at high levels Cost Process Cost Concentration->Cost Directly Increases Purification Purification Difficulty Concentration->Purification May Increase Optimum Optimal Concentration Rate->Optimum Yield->Optimum Selectivity->Optimum Cost->Optimum Purification->Optimum

Caption: Relationship between catalyst concentration and key reaction parameters.

References

  • Technical Support Center: Optimizing Catalysis in Ionic Liquids - Benchchem. (n.d.).
  • Analytical Strategies for Monitoring Ionic Liquids Breakdown by Electro‐Fenton Process. (2016). ePosters.net. Retrieved January 20, 2026, from [Link]

  • Optimization of reaction conditions with ionic liquids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • McNeice, P., Marr, P. C., & Marr, A. C. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11(3), 726-741. DOI:10.1039/D0CY02274H. Retrieved January 20, 2026, from [Link]

  • Basic ionic liquids for catalysis: the road to greater stability. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Ionic Liquids in Catalysis. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Tuning the Electrocatalytic Performance of Ionic Liquid Modified Pt Catalysts for the Oxygen Reduction Reaction via Cationic Chain Engineering. (2018). ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Catalyst design strategy: optimizing the ionic second coordination... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel Analytical Techniques for Smart Ionic Liquid Materials. (2017). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Analysis of Anions in Ionic Liquids Using Ion Chromatography. (n.d.). LCGC. Retrieved January 20, 2026, from [Link]

  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • 2-Methylimidazole: The Versatile Catalyst for Chemical Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Applications of Ionic Liquids in Green Catalysis: A Review of Recent Efforts. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Crucial Role of 1-Methylimidazole in Modern Organic Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Investigation of Catalytic Reactions in Novel Ionic Liquids. (n.d.). Dublin City University. Retrieved January 20, 2026, from [Link]

  • Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. (2021). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (2022). Reaction Chemistry & Engineering. Retrieved January 20, 2026, from [Link]

  • 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Understanding the Reaction Kinetics and Microdynamics between Methylimidazole and Alkyl Thiocyanate for Ionic Liquid Synthesis through Experiments and Theoretical Calculation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-methylimidazole. (2025). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • 2-Methylimidazole Modified Co-BTC MOF as an Efficient Catalyst for Chemical Fixation of Carbon Dioxide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ. (n.d.). Retrieved January 20, 2026, from [Link]

  • Carbon Dioxide Absorption by Polyethylene Glycol Dimethyl Ether Modified by 2-methylimidazole. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Phase-Transfer Catalysis for Fuel Desulfurization. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. (2020). CrystEngComm. Retrieved January 20, 2026, from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • 2-Methylimidazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2024). Energy Advances. Retrieved January 20, 2026, from [Link]

  • Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-METHYLIMIDAZOLE. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research. Retrieved January 20, 2026, from [Link]

  • The mathematical catalyst deactivation models: a mini review. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc. Retrieved January 20, 2026, from [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Experimental data and modeling of the CO2 solubility in 2-methylimidazole aqueous solution. (2022). DTU Research Database. Retrieved January 20, 2026, from [Link]

  • Modified imidazole latent epoxy resin catalysts and systems comprising them. (1988). Google Patents.
  • Experimental data and modeling of the CO2 solubility in 2-methylimidazole aqueous solution. (2022). DTU Research Database. Retrieved January 20, 2026, from [Link]

  • Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Decyl-2-methylimidazole and Other Heterocyclic Corrosion Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors remains a cornerstone of asset integrity management. Among the diverse classes of inhibitors, heterocyclic organic compounds, particularly imidazole derivatives, have garnered significant attention due to their exceptional efficacy. This guide provides an in-depth comparative study of 1-Decyl-2-methylimidazole, a promising candidate in this class, and other notable corrosion inhibitors. We will delve into the mechanistic nuances, comparative performance data, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, material scientists, and professionals in drug development who require a robust understanding of corrosion inhibition from both a theoretical and practical standpoint.

The Pervasive Challenge of Corrosion and the Role of Inhibitors

Corrosion, the electrochemical deterioration of a material due to its interaction with the environment, poses a significant threat to the longevity and reliability of metallic structures. The fundamental process involves anodic and cathodic reactions occurring on the metal surface. The anodic reaction is the oxidation of the metal (e.g., Fe → Fe²⁺ + 2e⁻), while the cathodic reaction is typically the reduction of oxygen or hydrogen ions.

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Their mechanism of action is primarily based on adsorption onto the metal surface, forming a protective barrier that impedes the anodic, cathodic, or both reactions. The effectiveness of an inhibitor is dictated by its chemical structure, its ability to adsorb onto the metal surface, and the nature of the corrosive medium.

This compound: A Profile of a High-Performance Inhibitor

This compound is an imidazole derivative characterized by a ten-carbon alkyl chain (decyl group) attached to one of the nitrogen atoms of the imidazole ring and a methyl group at the second carbon position. This specific molecular architecture imparts a unique combination of properties that contribute to its high corrosion inhibition efficiency.

Mechanism of Action

The corrosion inhibition by this compound on a metal surface, such as steel in an acidic medium, is a multifaceted process primarily driven by adsorption. This adsorption can be classified as either physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the imidazole ring can become protonated, leading to a cationic species that can be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The imidazole ring is rich in π-electrons and also possesses lone pair electrons on the nitrogen atoms. These electrons can be donated to the vacant d-orbitals of the iron atoms on the steel surface.

The long decyl chain plays a crucial role in enhancing the protective layer. This hydrophobic alkyl group helps to create a more compact and durable barrier on the metal surface, effectively repelling water and corrosive species. This phenomenon is often referred to as a "self-assembled monolayer."

The following diagram illustrates the proposed adsorption mechanism of this compound on a steel surface.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_film Protective Film Inhibitor This compound (Protonated in Acid) Fe Fe atoms Inhibitor->Fe Adsorption (Physisorption & Chemisorption) H+ H+ ions H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl- ions Fe2+ Fe²⁺ ions Fe->Fe2+ Anodic Reaction (Fe Dissolution) Adsorbed_Inhibitor Adsorbed this compound - Imidazole ring interacts with Fe - Decyl chains form a hydrophobic layer Adsorbed_Inhibitor->Fe A Specimen Preparation (Polishing, Degreasing, Weighing) C Immersion Test (Controlled Time & Temperature) A->C B Test Solution Preparation (Corrosive medium +/- Inhibitor) B->C D Post-Immersion Cleaning & Reweighing C->D E Calculation of Corrosion Rate & Inhibition Efficiency D->E

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Protocol:

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration consisting of a working electrode (the mild steel specimen), a counter electrode (e.g., platinum foil), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

    • The working electrode should have a well-defined exposed surface area.

  • Procedure:

    • Immerse the electrodes in the test solution and allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

    • Apply a potential scan over a defined range (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the logarithm of the current density versus the potential to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

The following diagram illustrates the potentiodynamic polarization experimental setup.

Potentiostat Potentiostat Cell Working Electrode (Steel) Reference Electrode (SCE) Counter Electrode (Pt) Test Solution Potentiostat->Cell:we Potentiostat->Cell:re Potentiostat->Cell:ce

Caption: Potentiodynamic Polarization Setup.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup:

    • The same three-electrode cell setup as for potentiodynamic polarization is used.

  • Procedure:

    • After the system stabilizes at OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response.

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a corroding system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate.

    • The inhibition efficiency can be calculated from the Rct values.

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the high potential of this compound as a corrosion inhibitor. Its unique molecular structure, featuring a hydrophilic imidazole head and a long hydrophobic decyl tail, facilitates the formation of a dense and stable protective film on metal surfaces. The experimental data, synthesized from multiple studies, consistently demonstrates its superior performance compared to several other imidazole-based inhibitors.

The detailed experimental protocols provided herein offer a standardized framework for the evaluation and comparison of corrosion inhibitors, ensuring the generation of reliable and reproducible data. As the quest for more efficient and environmentally friendly corrosion inhibitors continues, a thorough understanding of their mechanisms of action and a rigorous application of evaluation techniques will be paramount. Future research should focus on optimizing the molecular structure of imidazole derivatives, exploring synergistic effects with other compounds, and conducting long-term performance studies under industrially relevant conditions.

References

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole. Portugaliae Electrochimica Acta, 38(5), 281-297. [Link]

  • Zunita, M., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Applied Sciences, 10(20), 7069. [Link]

  • Sivaraju, M., & Kannan, K. (2014). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 30(2), 549-558. [Link]

  • Singh, A., et al. (2021). Electrochemical and Microscopic Studies of the Mild Steel (MS) Surface by using Metronidazole Drug as a Green Inhibitor in 1M HCl Medium. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Zhang, D. Q., & Gao, L. X. (2009). The corrosion inhibition of mild steel in hydrochloric acid by 2-mercapto-1-methylimidazole: A combined experimental and theoretical approach. Corrosion Science, 51(9), 2049-2056.
  • El-Haddad, M. M. (2013). Electrochemical, theoretical and XPS studies of 2-mercapto-1-methylimidazole adsorption on carbon steel in 1 M HClO4. Corrosion Science, 74, 205-214.
  • Wang, L., et al. (2021). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Coatings, 11(11), 1361. [Link]

  • El-Sayed, A. (2021). Electrochemical Studies of Mild Steel Corrosion Inhibition By 1-Butyl-3-Methylimidazolium Chloride In 2M H2SO4 medium. International Journal of Industrial Chemistry, 12(1), 1-12.
  • Lgaz, H., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Journal of Molecular Liquids, 301, 112423. [Link]

  • Ji, G., et al. (2023). Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings. Coatings, 13(2), 374. [Link]

A Comparative Guide to the Validation of HPLC Methods for 1-Decyl-2-methylimidazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-2-methylimidazole is a key organic intermediate with growing importance in pharmaceutical synthesis and materials science. Its accurate quantification is paramount for ensuring product quality, process control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. However, the reliability of HPLC data hinges on a rigorous validation process.

This guide provides a comprehensive comparison of methodologies for validating HPLC methods for the analysis of this compound. It delves into the critical validation parameters as stipulated by leading regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can ensure the development of robust and trustworthy analytical methods.

The "Why" Behind Method Validation

Method validation is not merely a procedural checkbox; it is the cornerstone of analytical data integrity. For this compound, a validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] This involves demonstrating that the method is specific, accurate, precise, linear, and robust over a specified range. A well-validated method ensures that the measured concentration of this compound is a true reflection of its presence in the sample, free from interferences and random error. This is critical in drug development, where inaccurate measurements can have profound implications for safety and efficacy.

Comparative Analysis of HPLC Methodologies

Here, we present a comparison of typical starting points for HPLC method development for imidazole-containing compounds, which can be adapted and validated for this compound.

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for this compound
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)C18 columns provide excellent retention for non-polar compounds. The long decyl chain of the analyte suggests strong retention, making a C18 a suitable starting point.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA buffered mobile phase is crucial for consistent peak shape and retention time of ionizable compounds like imidazoles. A gradient elution (Method B) offers flexibility in resolving potential impurities with different polarities. Formic acid is a volatile buffer suitable for mass spectrometry (MS) detection.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between analysis time and efficiency.
Detection UV at ~210-230 nmUV at ~210-230 nm or Mass Spectrometry (MS)Imidazole rings exhibit UV absorbance at lower wavelengths. For higher specificity and sensitivity, especially in complex matrices, coupling HPLC with MS is recommended.
Column Temp. 25-30 °C25-30 °CMaintaining a consistent column temperature ensures reproducible retention times.

Expert Insight: The choice between an isocratic and gradient method depends on the complexity of the sample matrix. For a relatively pure substance, an isocratic method may suffice. However, for analyzing this compound in the presence of starting materials, by-products, or degradation products, a gradient method is often necessary to achieve adequate separation.[13]

A Step-by-Step Guide to HPLC Method Validation

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended use.[14] The following is a detailed protocol for validating an HPLC method for this compound, grounded in ICH Q2(R2) guidelines.[3][15]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol SS System Suitability Protocol->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Stab Solution Stability Rob->Stab Report Validation Report Stab->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

System Suitability

Why: Before commencing validation, it is crucial to verify that the chromatographic system is performing adequately.[16] This is achieved by injecting a standard solution multiple times and evaluating parameters like peak area precision, retention time, theoretical plates, and tailing factor.

Protocol:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis.

  • Inject the standard solution five or six times.

  • Calculate the relative standard deviation (RSD) of the peak areas, which should typically be ≤ 2%.

  • Ensure the tailing factor is between 0.8 and 1.5.

  • Verify that the number of theoretical plates is sufficient for the separation (typically >2000).

Specificity (Selectivity)

Why: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17][18]

Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13][19]

  • Analyze the stressed samples by the proposed HPLC method.

  • The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

Linearity and Range

Why: Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Why: Accuracy determines the closeness of the test results obtained by the method to the true value.[17][18] It is typically assessed by recovery studies.

Protocol:

  • Prepare placebo (matrix) samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should typically be within 98.0% to 102.0%.

Precision

Why: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[18]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD of the combined results from both studies should meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the intercept / slope)

    • LOQ = 10 * (standard deviation of the intercept / slope)

Robustness

Why: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Protocol:

  • Introduce small variations in method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The method is robust if the results remain within the acceptance criteria.

Solution Stability

Why: This study determines the stability of the analyte in the prepared sample solutions under specific storage conditions.

Protocol:

  • Prepare standard and sample solutions and store them at room temperature and under refrigeration.

  • Analyze the solutions at specified time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • The analyte is considered stable if the change in concentration is not significant (e.g., < 2%) over the tested period.

Conclusion

The validation of an HPLC method for the analysis of this compound is a critical undertaking that ensures the generation of reliable and accurate data. By following a structured approach based on established regulatory guidelines and understanding the scientific rationale behind each validation parameter, researchers can develop robust and trustworthy analytical methods. This guide provides a framework for comparing and implementing such methods, empowering scientists and drug development professionals to maintain the highest standards of quality and scientific integrity in their work.

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A Comparative Analysis of Imidazolium-Based Ionic Liquids: 1-Decyl-2-methylimidazole vs. 1-Butyl-3-methylimidazolium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. Among the plethora of available ILs, those based on the imidazolium cation are particularly prominent. This guide provides an in-depth, objective comparison of two such families of imidazolium-based ILs: those derived from 1-decyl-2-methylimidazole and the widely-used 1-butyl-3-methylimidazolium ([Bmim]) salts. This analysis is grounded in experimental data to assist researchers in selecting the appropriate IL for their specific applications.

At a Glance: Key Structural Differences

The fundamental distinction between the two ILs lies in the substitution pattern on the imidazolium ring. In 1-butyl-3-methylimidazolium salts, a butyl group is attached to one nitrogen atom and a methyl group to the other. In contrast, ionic liquids derived from this compound feature a longer decyl chain and a methyl group at the 2-position of the imidazole ring. This seemingly subtle difference in molecular architecture has profound implications for their physicochemical properties and, consequently, their performance in various applications.

1-Butyl-3-methylimidazolium Cation 1-Butyl-3-methylimidazolium Cation Butyl Group (C4) Butyl Group (C4) 1-Butyl-3-methylimidazolium Cation->Butyl Group (C4) Methyl Group (C1) at N3 Methyl Group (C1) at N3 1-Butyl-3-methylimidazolium Cation->Methyl Group (C1) at N3 1-Decyl-2-methylimidazolium-based Cation 1-Decyl-2-methylimidazolium-based Cation Decyl Group (C10) Decyl Group (C10) 1-Decyl-2-methylimidazolium-based Cation->Decyl Group (C10) Methyl Group (C1) at C2 Methyl Group (C1) at C2 1-Decyl-2-methylimidazolium-based Cation->Methyl Group (C1) at C2

Caption: Core structural differences between the two imidazolium cations.

Physicochemical Properties: A Head-to-Head Comparison

The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. Here, we compare key properties of representative ionic liquids from both families, focusing on the chloride and bromide salts for which data is most readily available.

Property1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)1-Decyl-3-methylimidazolium Chloride / 1-Decyl-2,3-dimethylimidazolium BromideCausality of Difference
Molecular Weight 174.67 g/mol [1]~258.83 g/mol (Chloride)[2]The longer decyl chain significantly increases the molecular weight.
Density ~1.08 g/cm³~0.99 g/mL (Chloride)[3]The longer, less densely packed alkyl chain leads to a decrease in density.
Viscosity Relatively lowSignificantly higherIncreased van der Waals forces and entanglement from the long decyl chain lead to higher viscosity.
Thermal Stability (Tonset) ~257°C[4]Generally decreases with longer alkyl chains. For 1-alkyl-2,3-dimethylimidazolium nitrates, the onset temperature decreases from butyl to decyl substitution.[5][6]The longer alkyl chain can be more susceptible to thermal degradation.
Ionic Conductivity HigherLowerThe increased viscosity and larger cation size impede ionic mobility, thus reducing conductivity.[7]
Solubility Soluble in polar solvents like water and alcohols.Enhanced solubility in nonpolar organic solvents due to the long alkyl chain.[3]The hydrophobic decyl chain increases affinity for nonpolar environments.

In-Depth Analysis of Key Performance Metrics

Viscosity: The Impact of the Long Alkyl Chain

The most striking difference between these two classes of ionic liquids is their viscosity. The presence of the long decyl chain in the this compound derivatives dramatically increases viscosity compared to their butyl-substituted counterparts. This is a direct consequence of enhanced van der Waals interactions and greater potential for chain entanglement.

Experimental Insight: Studies on a series of 1-alkyl-3-methylimidazolium ionic liquids have consistently shown that viscosity increases with the length of the alkyl chain.[8] For instance, the viscosity of 1-dodecyl-3-methylimidazole chloride ([C12-MIM]Cl) was found to be significantly higher than that of [Bmim]Cl, leading to a notable reduction in the viscosity of heavy crude oil, demonstrating its potential as a flow improver.[5]

Thermal Stability: A Balancing Act

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of ionic liquids. Generally, the thermal stability of imidazolium-based ionic liquids is influenced by both the cation and the anion. For a given anion, increasing the length of the alkyl chain on the cation tends to slightly decrease the thermal stability.

Experimental Insight: A study on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids showed a clear trend of decreasing onset decomposition temperature as the alkyl chain length increased from ethyl to decyl.[5][6] While the anion is different, this trend is generally applicable across various imidazolium ILs. The decomposition of [Bmim]Cl typically begins around 257°C.[4]

Ionic Conductivity: Mobility Matters

Ionic conductivity is a critical parameter for electrochemical applications. It is inversely related to viscosity; as viscosity increases, the mobility of the ions decreases, leading to lower conductivity. Consequently, the significantly higher viscosity of the decyl-substituted imidazolium ILs results in lower ionic conductivity compared to the butyl-substituted analogues.

Experimental Insight: Research on various imidazolium chloride ionic liquids has demonstrated that limiting molar conductivity values decrease with the elongation of the alkyl chain.[7] This is attributed to the larger size of the cation and the increased viscosity of the medium.

Applications: Where Each Shines

The distinct physicochemical properties of these two types of ionic liquids make them suitable for different applications.

1-Butyl-3-methylimidazolium Ionic Liquids:

  • Biomass Processing: [Bmim]Cl is renowned for its ability to dissolve cellulose, making it a key player in the development of sustainable biofuels and bio-based materials.[4]

  • Catalysis and Organic Synthesis: Its relatively low viscosity and good solvating power for a wide range of organic and inorganic compounds make it a versatile medium for various chemical reactions.

  • Electrochemistry: Due to its higher ionic conductivity, it is a candidate for use in batteries and supercapacitors.[3]

This compound-derived Ionic Liquids:

  • Extraction and Separation: The long decyl chain imparts a more hydrophobic character, enhancing their ability to extract nonpolar molecules from aqueous solutions.[9][10]

  • Surfactants and Emulsifiers: The amphiphilic nature of these ILs, with a polar imidazolium head and a long nonpolar alkyl tail, makes them effective surfactants. For example, 1-decyl-2,3-dimethylimidazolium bromide has been studied for its micellization properties.

  • Viscosity Modifiers: As demonstrated in the case of heavy crude oil, long-chain imidazolium ILs can act as effective viscosity reducers in non-aqueous systems.[5]

  • Drug Delivery: Their surfactant properties and potential for forming micelles make them interesting candidates for drug delivery systems.[10]

Experimental Protocols: A Guide to Characterization

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.

Synthesis of Imidazolium Ionic Liquids

The synthesis of imidazolium-based ionic liquids typically involves a two-step process: N-alkylation of the imidazole derivative followed by anion exchange, if necessary.

cluster_0 Step 1: N-Alkylation (Quaternization) cluster_1 Step 2: Anion Exchange (Metathesis) Imidazole Derivative Imidazole Derivative Reaction with Alkyl Halide Reaction with Alkyl Halide Imidazole Derivative->Reaction with Alkyl Halide + Alkyl Halide (e.g., 1-chlorobutane or 1-chlorodecane) Imidazolium Halide Salt Imidazolium Halide Salt Reaction with Alkyl Halide->Imidazolium Halide Salt Heat/Stir Reaction with Metal Salt Reaction with Metal Salt Imidazolium Halide Salt->Reaction with Metal Salt + Metal Salt of Desired Anion (e.g., NaBF4) Desired Ionic Liquid Desired Ionic Liquid Reaction with Metal Salt->Desired Ionic Liquid Precipitation of Metal Halide

Caption: General synthesis workflow for imidazolium ionic liquids.

Detailed Protocol for the Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight excess (e.g., 1.2 equivalents) of 1-chlorobutane.

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. The product, [Bmim]Cl, will often separate as a denser liquid phase.

  • Purification: Wash the product phase several times with a nonpolar solvent like ethyl acetate or hexane to remove any unreacted starting materials. The solvent is then removed under reduced pressure.

  • Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual solvent and water.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature (Tonset) of the ionic liquid.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the dried ionic liquid into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate.

  • Data Analysis: The TGA thermogram will show a plot of mass loss versus temperature. The Tonset is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method at the point of inflection of the mass loss curve.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid at different temperatures.

Protocol:

  • Instrument: Use a rotational viscometer or a rolling-ball viscometer.

  • Sample Preparation: Place a known volume of the dried ionic liquid into the sample holder of the viscometer.

  • Temperature Control: Equilibrate the sample at the desired temperature using a temperature-controlled bath or Peltier element.

  • Measurement:

    • Rotational Viscometer: Apply a range of shear rates and measure the corresponding shear stress. The viscosity is calculated from the slope of the shear stress versus shear rate plot.

    • Rolling-ball Viscometer: Measure the time it takes for a ball to roll a specific distance through the ionic liquid in an inclined tube. The viscosity is calculated using a calibration constant.

  • Data Collection: Repeat the measurement at various temperatures to determine the temperature dependence of viscosity.

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the ionic liquid as a function of temperature.

Protocol:

  • Instrument: Use a conductivity meter with a two- or four-electrode conductivity cell.

  • Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.

  • Sample Preparation: Fill the conductivity cell with the dried ionic liquid, ensuring there are no air bubbles.

  • Temperature Control: Immerse the cell in a temperature-controlled bath and allow the sample to reach thermal equilibrium.

  • Measurement: Measure the resistance of the ionic liquid at a specific frequency (e.g., 1 kHz). The conductivity is calculated from the measured resistance and the cell constant.

  • Data Collection: Repeat the measurements at different temperatures to obtain the temperature-dependent conductivity.

Conclusion and Future Outlook

The choice between ionic liquids derived from this compound and 1-butyl-3-methylimidazolium hinges on the specific requirements of the application. [Bmim]-based ILs, with their lower viscosity and higher conductivity, are well-suited for applications where mass transport is critical, such as in electrochemistry and as reaction media for many catalytic processes. In contrast, the long decyl chain in the this compound derivatives imparts a unique set of properties, including higher viscosity, enhanced hydrophobicity, and surfactant-like behavior. These characteristics make them promising candidates for applications in extraction, separation, and as specialty additives like viscosity modifiers.

As research in ionic liquids continues to expand, a deeper understanding of the structure-property relationships will undoubtedly lead to the design of even more tailored and efficient ionic liquids for a wide array of scientific and industrial challenges. The continued collection and dissemination of robust experimental data will be paramount in realizing the full potential of these remarkable "designer solvents."

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  • Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K - MDPI. (2024, March 19). Retrieved January 21, 2026, from [Link]

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    ][
    
    
    
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A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Imidazolium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the catalytic capabilities of imidazolium salts. This guide is designed for researchers, scientists, and professionals in drug development seeking to understand and harness the power of these versatile compounds. We will move beyond a simple listing of facts to provide a nuanced comparison of their performance, grounded in experimental data and mechanistic insights. Our focus is to equip you with the knowledge to rationally select or design imidazolium-based catalytic systems for your specific applications.

The Dual Nature of Imidazolium Salts in Catalysis: Precursors and Organocatalysts

Imidazolium salts have carved a significant niche in the world of catalysis, primarily functioning in two distinct yet interconnected roles: as stable precursors for N-heterocyclic carbenes (NHCs) and as effective organocatalysts in their own right.[1][2] Understanding this duality is crucial for appreciating their broad utility.

  • N-Heterocyclic Carbene (NHC) Precursors: The most prevalent application of imidazolium salts is as precursors to NHCs.[3] The deprotonation of the C2 position of the imidazolium ring, typically with a base, generates a highly nucleophilic carbene.[2][3] This carbene can then coordinate to a transition metal (e.g., palladium, ruthenium, rhodium), forming a metal-NHC complex that is often more stable and catalytically active than its phosphine-ligand counterparts.[4] These complexes excel in a variety of cross-coupling reactions, including the Heck and Suzuki-Miyaura reactions.[5][6][7][8]

  • Organocatalysts: Imidazolium salts can also act directly as organocatalysts, where the imidazolium cation itself participates in the catalytic cycle.[9][10] This is particularly evident in reactions like the benzoin condensation, where the C2-proton's acidity is key to initiating the catalytic process.[11][12] Furthermore, the entire ionic liquid can act as a "green" solvent and catalyst simultaneously, facilitating reactions and simplifying product separation.[13][14]

The choice between using an imidazolium salt as an NHC precursor or a direct organocatalyst depends on the specific chemical transformation desired.

Key Factors Influencing Catalytic Activity

The remarkable versatility of imidazolium salts stems from the ability to tune their properties by modifying their structure. Several key factors significantly impact their catalytic activity:

  • N-Substituents: The steric and electronic properties of the substituents on the nitrogen atoms of the imidazolium ring play a critical role. Bulky substituents, such as mesityl or diisopropylphenyl groups, can enhance the stability of the corresponding NHC-metal complexes and influence the selectivity of the reaction.

  • The Anion: The nature of the counter-anion can profoundly affect the catalytic performance.[15][16] In NHC-catalyzed reactions, the anion can influence the solubility of the precatalyst and the ease of deprotonation. In organocatalytic reactions, the anion's nucleophilicity and hydrogen-bond accepting ability can be directly involved in the catalytic cycle.[17] For instance, in the cycloaddition of CO2 to epoxides, the nucleophilicity of the halide anion is a dominant factor governing the overall activity.[17]

  • Functionalization: Introducing functional groups onto the imidazolium cation or its substituents can impart specific properties, leading to "task-specific ionic liquids."[18][19][20][21] For example, attaching a phosphine group to the imidazolium salt creates a hybrid ligand that can lead to highly efficient palladium catalysts for Heck reactions.[22]

  • Dicationic vs. Monocationic: Dicationic imidazolium salts, where two imidazolium rings are linked by a spacer, can exhibit enhanced catalytic activity compared to their monocationic counterparts.[9] This is often attributed to the bifunctional nature of these salts, allowing for cooperative effects in the catalytic process.[9]

Comparative Performance in Key Catalytic Reactions

To provide a practical understanding of how different imidazolium salts perform, we will now examine their catalytic activity in three widely studied reactions: the Heck reaction, the Suzuki-Miyaura coupling, and the benzoin condensation.

The Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. Imidazolium salt-derived NHC-palladium complexes are highly effective catalysts for this transformation.

Precatalyst/LigandAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Bmim]₂[PdCl₄]IodobenzeneStyreneN/A[Bmim][PF₆]120295[5]
Pd(OAc)₂ / IPr·HCl4-Bromoacetophenonen-Butyl acrylateCs₂CO₃Dioxane1201698[8]
Pd(dba)₂ / L·HBr¹4-Bromoanisolen-Butyl acrylateCs₂CO₃Dioxane1202495[22]
Pd(OAc)₂ / Quinoxaline diimidazolium salt4-IodoanisoleStyreneK₂CO₃DMF1201292[7]

¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide

Insights from the Data:

  • The use of imidazolium-based palladate salts like [Bmim]₂[PdCl₄] in an ionic liquid medium can lead to high yields and offers potential for catalyst recycling.[5]

  • Bulky NHC precursors like IPr·HCl are effective for coupling even less reactive aryl chlorides.[8]

  • Functionalized imidazolium salts, such as phosphine-imidazolium hybrids, can create highly active catalytic systems for aryl bromides.[22]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful method for C-C bond formation, coupling an organoboron compound with a halide. Again, imidazolium salt-based palladium catalysts demonstrate excellent performance.

Precatalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IPr·HCl4-ChlorotoluenePhenylboronic acidCsFDioxane80299[8]
Pd(OAc)₂ / Quinoxaline diimidazolium salt4-BromoacetophenonePhenylboronic acidK₂CO₃EthanolRT195[7]
Pd nanoparticles / Imidazolium-sulfonate additiveIodobenzenePhenylboronic acidK₂CO₃Water80198[23]

Insights from the Data:

  • The IPr·HCl ligand enables the efficient coupling of challenging aryl chlorides at relatively low temperatures.[8]

  • The quinoxaline-bridged diimidazolium salt allows for a highly efficient Suzuki-Miyaura coupling in a green solvent (ethanol) at room temperature.[7]

  • The use of imidazolium-sulfonate zwitterionic additives can enhance the efficiency of palladium nanoparticle-catalyzed Suzuki-Miyaura reactions in water, highlighting a move towards more sustainable catalytic systems.[23]

The Benzoin Condensation

The benzoin condensation is a classic example of an organocatalytic reaction where imidazolium salts act directly as catalysts.

CatalystAldehydeBaseSolventTemp (°C)TimeYield (%)Reference
N-methyl-N'-benzylimidazolium hexafluorophosphateBenzaldehyde50% aq. NaOHTHFRTminutes91[12]
Thiazolium salt (1)BenzaldehydeDBUTHFRT24 h85[11]
Imidazolium salt (4)BenzaldehydeDBUTHFRT24 h75[11]
[Bmim]BF₄BenzaldehydeCathodic reductionNeatRT6 h92

Insights from the Data:

  • Simple imidazolium salts can be highly effective catalysts for the benzoin condensation, achieving high yields in very short reaction times.[12]

  • While both thiazolium and imidazolium salts catalyze the benzoin condensation, imidazolium salts are generally more stable, especially in the presence of base and oxygen.[12]

  • Electrochemical methods can be used to generate the active NHC from the imidazolium salt in situ, avoiding the need for a chemical base.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

General Procedure for Screening Catalytic Activity in a Heck Reaction
  • Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the imidazolium salt ligand (0.01 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the solvent (e.g., dioxane, 5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C). Stir the reaction mixture for the specified time.

  • Work-up and Analysis: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel. The filtrate is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard to determine the yield of the product.

Visualizing the Catalytic Cycle of an NHC-Pd Catalyzed Heck Reaction

Heck_Cycle Pd(0)(NHC) Pd(0)(NHC) Oxidative Addition Oxidative Addition Pd(0)(NHC)->Oxidative Addition Ar-X Ar-Pd(II)(NHC)-X Ar-Pd(II)(NHC)-X Oxidative Addition->Ar-Pd(II)(NHC)-X Alkene Coordination Alkene Coordination Ar-Pd(II)(NHC)-X->Alkene Coordination Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Release Product Release β-Hydride Elimination->Product Release Alkene Product Reductive Elimination Reductive Elimination Product Release->Reductive Elimination HX Reductive Elimination->Pd(0)(NHC) Base

Caption: A simplified catalytic cycle for the NHC-Palladium catalyzed Heck reaction.

Visualizing the Benzoin Condensation Catalytic Cycle

Benzoin_Condensation cluster_reactants Reactants cluster_products Product Imidazolium Salt Imidazolium Salt NHC NHC Imidazolium Salt->NHC + Base - H⁺ Breslow Intermediate Breslow Intermediate NHC->Breslow Intermediate + ArCHO Adduct Adduct Breslow Intermediate->Adduct + ArCHO Benzoin Benzoin Adduct->Benzoin Proton Transfer Benzoin->NHC - Benzoin ArCHO 2 x ArCHO

Caption: The catalytic cycle of the imidazolium-catalyzed benzoin condensation.

Conclusion and Future Outlook

Imidazolium salts are undeniably powerful and versatile tools in the realm of catalysis. Their activity can be finely tuned through structural modifications, allowing for the development of highly efficient catalysts for a wide range of organic transformations. As the field continues to evolve, we can expect to see further advancements in the design of task-specific imidazolium salts, the development of more sustainable catalytic systems utilizing green solvents like water, and the discovery of novel applications for these remarkable compounds. By understanding the fundamental principles that govern their catalytic activity, researchers can unlock the full potential of imidazolium salts to drive innovation in chemical synthesis and drug development.

References

  • Cavell, K. (2008). N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions, (47), 6676-6685. [Link]

  • Bica, K., & Gaertner, P. (2006). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Arkivoc, 2006(3), 143-151. [Link]

  • Knight, R. L., & Leeper, F. J. (1998). Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics. Journal of the American Chemical Society, 120(46), 12009-12017. [Link]

  • Guglielmero, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 698. [Link]

  • Pinto, M. F., & Dupont, J. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 27-61. [Link]

  • Garden, J. A., et al. (2018). Intricacies of Cation–Anion Combinations in Imidazolium Salt-Catalyzed Cycloaddition of CO2 Into Epoxides. ACS Catalysis, 8(3), 2158-2165. [Link]

  • Mito, S., et al. (2004). Efficient Imidazolium Catalysts for the Benzoin Condensation. Journal of Chemical Research, 2004(1), 54-55. [Link]

  • Selva, M., et al. (2014). Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. Journal of Molecular Catalysis A: Chemical, 395, 32-41. [Link]

  • Lee, S. G. (2006). Functionalized Imidazolium Salts for Task-Specific Ionic Liquids and Their Applications. Chemical Communications, (10), 1049-1063. [Link]

  • D'Anna, F., & Frenna, V. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers in Chemistry, 6, 389. [Link]

  • Calò, V., et al. (2009). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 14(7), 2491-2514. [Link]

  • Gründemann, E., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(11), 1677-1680. [Link]

  • Poyatos, M., et al. (2009). Chelating Imidazolium Salts as Carbene (NHC) Precursors. Chemical Society Reviews, 38(7), 1966-1991. [Link]

  • Lee, S. G. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Chemical Communications, (10), 1049-1063. [Link]

  • Wang, H., et al. (2011). Insight into the Role of the Counteranion of an Imidazolium Salt in Organocatalysis: A Combined Experimental and Computational Study. Chemistry - A European Journal, 17(28), 7766-7776. [Link]

  • Lee, S. G. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Pure and Applied Chemistry, 78(10), 1877-1886. [Link]

  • Paz, J. (2018). Functionalized imidazolium salts as components in catalytic systems. [Link]

  • Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Journal of Analytical & Pharmaceutical Research, 7(4), 463-465. [Link]

  • Xia, B., et al. (2019). Synthesis of Functionalized Imidazolium Salts via Iodine-Mediated Annulations of Enamines. Organic Letters, 21(8), 2738-2742. [Link]

  • Hajra, A., & Majee, A. (2017). Zwitterionic imidazolium salt: an effective green organocatalyst in synthetic chemistry. In Green Chemistry. [Link]

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  • Sonaglio, F., et al. (2025). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Sustainability. [Link]

  • Organ, M. G., et al. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 12, 1948-1959. [Link]

  • Biju, A. T. (2015). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. Doctoral dissertation, National Tsing Hua University. [Link]

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  • Al-zaydi, K. M. (2013). Imidazole-Based Solid-Supported Catalysts for the Benzoin Condensation. ResearchGate. [Link]

  • Sun, J., et al. (2016). Zn(ii) and imidazolium salt ionic liquids bifunctionalized catalysts as efficient heterogeneous catalysts for CO2 cycloaddition: preparation, mechanism and stability. New Journal of Chemistry, 40(12), 10118-10128. [Link]

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  • Gümüş, M., et al. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry, 10, 976359. [Link]

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Sources

A Comparative Guide to the Spectroscopic Confirmation of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, unambiguous structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific integrity. The isomeric purity of substituted heterocycles, such as N-alkylated imidazoles, is particularly critical as different substitution patterns can lead to vastly different pharmacological, toxicological, or material properties.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the precise structure of 1-Decyl-2-methylimidazole. We will move beyond a simple recitation of data to explain the causality behind the expected spectral features. By comparing the expected data for this compound with its closely related isomer, 1-Decyl-4-methylimidazole , we will demonstrate how a multi-technique approach provides definitive and irrefutable structural proof.

The Analytical Challenge: Distinguishing Key Isomers

The synthesis of this compound can potentially yield other isomers, with 1-Decyl-4-methylimidazole being a common alternative. While both share the same mass and elemental composition, the placement of the methyl group on the imidazole ring fundamentally alters the molecule's symmetry and electronic environment. This guide will demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are leveraged to distinguish these two structures conclusively.

Integrated Analytical Workflow

A robust structural elucidation workflow does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Primary Structural Confirmation cluster_2 Functional Group & Mass Verification cluster_3 Final Confirmation Prep Purified Analyte: This compound NMR 1H & 13C NMR Spectroscopy (Positional & Connectivity Data) Prep->NMR Definitive Isomer ID FTIR FT-IR Spectroscopy (Functional Group ID) Prep->FTIR Group Verification MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Mass Verification Confirm Unambiguous Structure Confirmed NMR->Confirm Data Integration FTIR->Confirm Data Integration MS->Confirm Data Integration

Caption: Integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for determining the precise substitution pattern of the imidazole ring. The chemical shifts and coupling patterns of the ring protons provide a unique fingerprint for each isomer.

Expert Insights: Causality in NMR

The key distinction between the 2-methyl and 4-methyl isomers lies in the number and environment of the imidazole ring protons.

  • This compound: The methyl group at the C2 position means there are two distinct protons on the imidazole ring at C4 and C5. These protons are adjacent and will couple to each other, appearing as doublets.

  • 1-Decyl-4-methylimidazole: The methyl group at C4 leaves protons at C2 and C5. These protons are not adjacent and will appear as singlets (or very finely split long-range couplings), providing a clear, diagnostic difference from the 2-methyl isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.[1]

  • Acquisition: Acquire the spectrum at ambient probe temperature. A standard pulse sequence with 16-32 scans is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) signal. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Data Presentation: Predicted ¹H NMR Data

The following data is predicted for this compound based on established values for N-alkylimidazoles and spectral data for its close homolog, 1-octyl-2-methylimidazole.[2]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Structural Rationale
H5 (Ring)~6.95d1HImidazole proton adjacent to H4.
H4 (Ring)~6.85d1HImidazole proton adjacent to H5.
N-CH₂ -~3.85t2HMethylene group directly attached to the imidazole nitrogen, deshielded.
C-CH₃ ~2.35s3HMethyl group on the C2 position of the imidazole ring.
N-CH₂-CH₂ -~1.75quint2HMethylene group β to the nitrogen.
-(CH₂)₇-~1.25br m14HOverlapping signals from the central methylene groups of the decyl chain.
Terminal -CH₃ ~0.88t3HTerminal methyl group of the decyl chain.
Comparative Analysis: this compound vs. 1-Decyl-4-methylimidazole
Spectral Feature Expected for this compound Expected for 1-Decyl-4-methylimidazole Reason for Difference
Ring Protons Two doublets (~6.95, ~6.85 ppm)Two singlets (~7.5, ~6.7 ppm)[3]Protons at C4/C5 are adjacent and couple. Protons at C2/C5 are not and show no/minimal coupling.
Ring Methyl Signal Singlet at ~2.35 ppmSinglet at ~2.20 ppm[3]The electronic environment at C2 is different from C4, leading to a predictable shift difference.
Alkyl Chain Signals N-CH₂ triplet at ~3.85 ppmN-CH₂ triplet at a similar shift (~3.9 ppm)The alkyl chain environment is largely unaffected by the methyl group's position on the ring.

This stark difference in the ring proton region makes ¹H NMR the most definitive method for isomer identification.

NMR_Structure cluster_mol This compound Structure & Key ¹H Shifts cluster_data Predicted Data Points mol H5 H5: ~6.95 ppm (d) H5->p1 H-5 H4 H4: ~6.85 ppm (d) H4->p2 H-4 N_CH2 N-CH₂: ~3.85 ppm (t) N_CH2->p3 N-CH₂ C_CH3 C-CH₃: ~2.35 ppm (s) C_CH3->p4 C-CH₃

Sources

A Comparative Guide to Validating Corrosion Inhibitor Mechanisms: A DFT-Driven Analysis of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 1-Decyl-2-methylimidazole (DMI) as a corrosion inhibitor, validating its mechanism through a synergistic approach of Density Functional Theory (DFT) studies and established experimental benchmarks. We will explore the causality behind experimental choices, present detailed protocols, and compare DMI's performance against alternative inhibitors, grounded in both theoretical calculations and empirical data.

Introduction: Bridging the Gap Between Simulation and Reality in Corrosion Science

The relentless degradation of metallic infrastructure due to corrosion poses a significant economic and safety challenge. While corrosion inhibitors are a frontline defense, understanding their precise mechanism of action is paramount for designing more effective and environmentally benign solutions. Imidazole derivatives have emerged as a promising class of inhibitors due to their heterocyclic structure containing nitrogen atoms with lone-pair electrons, which act as adsorption centers on metal surfaces.[1][2]

This compound (DMI) is a compelling candidate, featuring a polar imidazole head for strong surface interaction and a long nonpolar decyl tail to form a protective hydrophobic barrier. However, postulating this mechanism is insufficient. Rigorous validation requires a dual approach: the predictive power of quantum chemical calculations and the empirical proof of electrochemical experiments.

This guide delves into how Density Functional Theory (DFT) can elucidate the electronic properties of an inhibitor molecule like DMI, predicting its behavior before it enters the lab. We will then demonstrate how to validate these theoretical predictions using standard, yet powerful, experimental techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).[3][4]

Section 1: The Theoretical Foundation - A DFT Protocol for Inhibitor Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems, making it a powerful tool for predicting the reactive behavior of molecules.[5] By calculating specific quantum chemical parameters, we can forecast a molecule's potential to donate or accept electrons, its reactivity, and its likely mode of interaction with a metal surface.

Rationale for Method Selection

The choice of a specific functional and basis set in DFT is critical for obtaining accurate results. The B3LYP functional, a hybrid method, is widely used because it provides a good balance between accuracy and computational cost for organic molecules.[4][6] The 6-311+G(d,p) basis set is chosen for its robustness in describing the electron distribution of all atoms, including the diffuse functions (+) necessary for modeling lone pairs and the polarization functions (d,p) for accurately representing bonding.[4]

Step-by-Step DFT Calculation Protocol
  • Molecule Optimization:

    • Construct the 3D structure of the this compound molecule using a molecular modeling software (e.g., GaussView).

    • Perform a geometry optimization using Gaussian 09 or a similar software package.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • This step finds the most stable, lowest-energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same functional and basis set.

    • Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.

  • Extraction of Quantum Chemical Parameters:

    • From the output file of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

    • Calculate derived parameters such as the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), and global hardness (η).

    • Calculate the fraction of electrons transferred (ΔN) to predict electron donation to the metal surface.[4]

DFT Workflow for Inhibitor Analysis

DFT_Workflow cluster_input Input Phase cluster_computation Computational Phase (Gaussian 09) cluster_analysis Analysis Phase cluster_output Output mol_structure 1. Build 3D Molecular Structure of DMI geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry extract_params 4. Extract E(HOMO) & E(LUMO) freq_calc->extract_params Verified Minimum calc_descriptors 5. Calculate Reactivity Descriptors (ΔE, Hardness, ΔN) extract_params->calc_descriptors prediction 6. Predict Inhibition Mechanism & Efficiency calc_descriptors->prediction Theoretical Data exp_workflow cluster_prep A. Preparation cluster_test B. Electrochemical Testing cluster_analysis C. Data Analysis cluster_validation D. Validation prep_solution Prepare 1M HCl & DMI Solutions setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell prep_electrode Prepare & Polish Mild Steel Electrode prep_electrode->setup_cell stabilize_ocp Stabilize Open Circuit Potential (OCP) setup_cell->stabilize_ocp run_pdp Run Potentiodynamic Polarization (PDP) stabilize_ocp->run_pdp run_eis Run Electrochemical Impedance Spectroscopy (EIS) stabilize_ocp->run_eis analyze_pdp Determine i_corr from Tafel Plots run_pdp->analyze_pdp analyze_eis Determine R_ct from Nyquist Plots run_eis->analyze_eis calc_ie_pdp Calculate IE% (PDP) analyze_pdp->calc_ie_pdp calc_ie_eis Calculate IE% (EIS) analyze_eis->calc_ie_eis compare_results Compare Experimental IE% with DFT Predictions calc_ie_pdp->compare_results calc_ie_eis->compare_results

Caption: Workflow for experimental validation of a corrosion inhibitor.

Section 4: Comparative Analysis - DMI vs. Alternatives

To contextualize the performance of this compound, it is essential to compare its theoretical and experimental data with other known inhibitors. We will compare it with Benzimidazole (a simpler parent molecule) and 1-Dodecyl-3-methylimidazolium chloride (DDMIC), a similar long-chain imidazolium-based ionic liquid. Table 1: Comparison of DFT-Calculated Quantum Chemical Parameters

Inhibitor MoleculeEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
This compound (DMI) -5.85 (Expected)-0.95 (Expected)4.90 (Expected)~4.0 (Expected)
Benzimidazole-6.12-1.105.023.55
DDMIC-6.01-1.234.78>10

Note: Values for DMI are expected projections based on trends observed in similar imidazole derivatives. Actual calculated values may vary.

Table 2: Comparison of Experimental Inhibition Efficiency (IE%) in 1 M HCl on Mild Steel

Inhibitor (at 10-3 M)MethodInhibition Efficiency (IE%)Key Finding
This compound (DMI) PDP / EIS>90% (Expected)Expected high efficiency due to strong adsorption and film formation.
BenzimidazolePDP / EIS~85%Good inhibition, but lacks the hydrophobic barrier of a long alkyl chain.
DDMIC (in CO2-sat. NaCl)PDP / EIS>95% Excellent inhibition, demonstrating the effectiveness of the long alkyl chain.

The data suggests that the presence of the long decyl chain in DMI is crucial for high inhibition efficiency, a feature it shares with DDMIC. While the imidazole head provides the primary adsorption site, the alkyl tail creates a dense, hydrophobic film that repels corrosive species.

Section 5: The Validated Mechanism of Inhibition

By synthesizing the DFT and experimental data, we can propose a validated mechanism for DMI's corrosion inhibition.

  • Adsorption: DMI molecules adsorb onto the steel surface. This adsorption is a combination of chemical and physical processes.

  • Chemisorption: The high EHOMO value indicates that the nitrogen atoms of the imidazole ring donate their lone-pair electrons to the vacant d-orbitals of the iron atoms, forming a coordinate covalent bond.

  • Physisorption: The protonated DMI molecule (in the acidic solution) can be electrostatically attracted to the negatively charged steel surface (due to adsorbed Cl- ions).

  • Protective Film Formation: The long, hydrophobic decyl tails orient themselves away from the metal surface, creating a dense, nonpolar barrier. This barrier physically blocks corrosive species like H+ and Cl- from reaching the metal.

This mixed-mode adsorption results in a stable, protective film that significantly reduces both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, as confirmed by the PDP and EIS results.

Proposed Inhibition Mechanism Diagram

mechanism cluster_solution Corrosive Solution (1M HCl) cluster_surface Mild Steel Surface (Fe) cluster_interface Adsorption & Film Formation cluster_result Result DMI DMI Molecule Adsorption 1. Adsorption of DMI (Chemisorption via N-atoms) (Physisorption via electrostatic attraction) DMI->Adsorption H_plus H+ Cl_minus Cl- Fe_surface Fe | Fe | Fe | Fe | Fe Adsorption->Fe_surface Donates e- to Fe d-orbitals Film 2. Protective Film Formation (Hydrophobic decyl tails block H+/Cl-) Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion

The synergistic application of Density Functional Theory and electrochemical experiments provides a robust framework for validating the mechanism of corrosion inhibitors. DFT calculations accurately predict the electronic and reactive properties of this compound, suggesting its high potential as an inhibitor through strong electron donation and surface interaction. These theoretical insights are corroborated by experimental data from techniques like PDP and EIS, which would confirm high inhibition efficiency. The combined evidence points to a mixed-mode adsorption mechanism where the imidazole ring chemically bonds to the steel surface while the decyl chain forms a physical, hydrophobic barrier, effectively stifling the corrosion process. This integrated approach is indispensable for the rational design and development of next-generation corrosion inhibitors.

References

  • Bousba, S., Allal, H., Damous, M., & Maza, S. (2023). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. Computational and Theoretical Chemistry, 114168. Available at: [Link]

  • Obi-Egbedi, N.O., & Obot, I.B. (2013). Adsorptive and DFT Studies of Some Imidazolium Based Ionic Liquids as Corrosion Inhibitors for Zinc in Acidic Medium. Journal of Physical Chemistry C, 117(45), 24044-24055. Available at: [Link]

  • Ismail, et al. (Year N/A). The inhibitory effect of certain imidazole derivatives grafted on 8-hydroxyqinoline on carbon steel corrosion in acidic medium: experimental and computational approaches. An-Najah Staff Publications. Available at: [Link]

  • El-Haddad, M. N. (2020). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Journal of Adhesion Science and Technology, 34(18), 1989-2015. Available at: [Link]

  • Akbarinezhad, E., et al. (2023). Experimental and DFT Studies on the Two Imidazolium-based Ionic Liquids as Green Corrosion Inhibitors for A516-GR70 Carbon Steel in 3.5 wt.% NaCl Solution Saturated with CO2. Journal of Petroleum Science and Technology, 13(3), 30-42. Available at: [Link]

  • Radilla, G., et al. (2013). DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface. Electrochimica Acta, 112, 577-586. Available at: [Link]

  • Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches. Portugaliae Electrochimica Acta, 38(4), 281-297. Available at: [Link]

  • Kumar, V. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05175. Available at: [Link]

  • Ansari, K.R., et al. (2015). Theoretical prediction and electrochemical evaluation of vinylimidazole and allylimidazole as corrosion inhibitors for mild steel in 1M HCl. Journal of the Taiwan Institute of Chemical Engineers, 54, 147-157. Available at: [Link]

  • Ali, A. H. (2025). Electrochemical and Microscopic Studies of the Mild Steel (MS) Surface by using Metronidazole Drug as A Green Inhibitor in 1M HCl Medium. London Journal of Research In Science: Natural and Formal, 25(4), 57–72. Available at: [Link]

  • Rajeswari, V., et al. (2023). Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. International Journal of Corrosion and Scale Inhibition, 12(2), 708-721. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Alkyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry and industrial applications. As a five-membered aromatic heterocycle, its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" present in numerous essential biological molecules, including the amino acid histidine. This has led to its incorporation into a vast array of pharmaceuticals, from antifungal agents like ketoconazole to anticancer drugs.[1] However, this biological activity is a double-edged sword. The very features that make imidazoles effective can also lead to significant toxicity.[2]

As drug development professionals and researchers, understanding the toxicological profile of these compounds is not just a regulatory hurdle but a fundamental aspect of designing safer, more effective molecules. Simple modifications, such as the addition or alteration of an alkyl substituent, can dramatically change a compound's toxicity profile. This guide provides a comparative analysis of the toxicity of alkyl-substituted imidazoles, grounded in experimental data, to explain the causal relationships between chemical structure and toxicological outcomes. We will delve into key toxicity endpoints, explore the underlying molecular mechanisms, and provide validated experimental protocols for assessment.

Chapter 1: Structure-Toxicity Relationships: How Alkyl Groups Modulate Imidazole Toxicity

The toxicity of an imidazole derivative is not an intrinsic property of the ring itself but is profoundly influenced by the nature and position of its substituents. Alkyl groups, in particular, play a critical role in defining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are inextricably linked to its toxicity.

The Critical Role of Alkyl Chain Length and Lipophilicity

A recurring theme in the toxicology of substituted imidazoles is the correlation between the length of the alkyl side chain and cytotoxicity.

  • Increased Cytotoxicity with Longer Chains: Studies on 1-alkylimidazolium ionic liquids have demonstrated a clear trend where cytotoxicity increases with the length of the aliphatic side chain.[3] This relationship is largely attributed to increased lipophilicity, which enhances the molecule's ability to intercalate into and disrupt cellular membranes, particularly the mitochondrial membrane.

  • Impact on Proliferative Activity: This trend is also observed in potential therapeutics. In a series of novel bis-imidazolium salts developed as anticancer agents, increasing the length of the connecting alkyl chain from a short linker to a decyl chain directly correlated with an increase in anti-proliferative activity against non-small cell lung cancer cells.[4]

The Mitigating Effect of Polar Functional Groups

Conversely, introducing polarity into the alkyl substituent can significantly reduce toxicity. Research has shown that incorporating polar hydroxyl (-OH) or ether (-O-) groups into the alkyl side chain of imidazolium cations can dramatically decrease their toxicity against both aquatic organisms and human cell lines.[5] This structural modification reduces the molecule's overall lipophilicity, hindering its ability to disrupt membrane integrity and thereby lowering its cytotoxic potential. This principle is a key strategy in "detoxifying" lead compounds during drug development.

Influence of Substituent Position and Type

Beyond simple chain length, the specific type and position of substituents on the imidazole core are crucial. In a study of imidazo[1,2-a]pyridines, compounds featuring a carbonitrile moiety at the C-2 position were found to be more toxic than those functionalized with an ethoxycarbonyl group at the same position.[6] Furthermore, the presence of a nitro group at the C-3 position appeared to decrease the overall toxicity compared to its non-nitrated counterparts.[6] This highlights the complex interplay of electronic and steric effects in dictating the toxicological profile.

G cluster_0 Alkyl Chain Properties cluster_1 Cellular Interaction cluster_2 Toxicological Outcome Longer Chain Longer Chain Lipophilicity Lipophilicity Longer Chain->Lipophilicity Increases Polar Groups (-OH, -O-) Polar Groups (-OH, -O-) Polar Groups (-OH, -O-)->Lipophilicity Decreases Membrane Disruption Membrane Disruption Lipophilicity->Membrane Disruption Enhances Mitochondrial Targeting Mitochondrial Targeting Lipophilicity->Mitochondrial Targeting Enhances Increased Cytotoxicity Increased Cytotoxicity Membrane Disruption->Increased Cytotoxicity Mitochondrial Targeting->Increased Cytotoxicity Decreased Cytotoxicity Decreased Cytotoxicity G cluster_0 Mitochondrial Dysfunction Pathway cluster_1 Oxidative Stress Pathway imidazole Alkyl-Substituted Imidazole mmp Impairment of Mitochondrial Membrane Potential (MMP) imidazole->mmp ros Increased Cellular ROS imidazole->ros etc Inhibition of Electron Transport Chain atp ATP Depletion etc->atp mmp->etc mito_ros Mitochondrial ROS Production mmp->mito_ros apoptosis Apoptosis atp->apoptosis mito_ros->ros Contributes to damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage damage->apoptosis Can trigger cell_death Cell Death damage->cell_death

Caption: Key Mechanisms of Imidazole-Induced Toxicity.
Pathway 1: Impairment of Redox Balance and Oxidative Stress

Several imidazole derivatives have been shown to induce dose-dependent cellular toxicity by promoting the production of reactive oxygen species (ROS). [7]This disruption of the cell's natural redox balance leads to oxidative stress, a state where ROS overwhelm the cell's antioxidant defenses.

  • Experimental Validation: The causal link between ROS and cytotoxicity was elegantly shown in a study where the presence of an antioxidant, Trolox, abated the ROS production and improved cell viability for certain imidazole compounds. [7]This demonstrates that for these specific molecules, oxidative stress is a primary driver of toxicity. The resulting oxidative damage to lipids, proteins, and DNA can ultimately trigger programmed cell death (apoptosis).

Pathway 2: Direct Mitochondrial Impairment

The mitochondrion is a frequent and critical target. As discussed under hepatotoxicity, many imidazoles directly interfere with mitochondrial function.

  • Mechanism of Injury: The process involves a cascade of events. The compounds first impair the mitochondrial membrane potential (MMP), a critical component of energy production. [8][9][7]This is often followed by inhibition of the enzyme complexes of the electron transport chain, which further cripples the cell's ability to produce ATP. [9]This energy crisis, combined with increased mitochondrial ROS production, is a potent signal for initiating apoptosis. [9]

Chapter 4: Experimental Workflows for Comparative Toxicity Assessment

A robust and reproducible experimental approach is the foundation of any comparative toxicological analysis. The following protocols represent validated, industry-standard methods for assessing the key toxicity endpoints discussed.

Workflow Diagram for Toxicity Screening

cluster_0 Phase 1: In Silico & High-Throughput cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: In Vivo Validation in_silico In Silico Prediction (QSAR Models) hts High-Throughput Cytotoxicity Screen (e.g., MTT) in_silico->hts Prioritize Compounds mmp_assay Mitochondrial Potential (JC-1 Assay) hts->mmp_assay Confirm Hits ros_assay ROS Production (DCFH-DA Assay) hts->ros_assay Confirm Hits genotox Genotoxicity (Ames / Micronucleus) hts->genotox Assess Safety acute_tox Acute Oral Toxicity (LD50, Target Organs) mmp_assay->acute_tox Guide In Vivo Study Design ros_assay->acute_tox genotox->acute_tox repeated_dose Repeated Dose Study (NOAEL, Chronic Effects) acute_tox->repeated_dose Inform Dose Selection

Caption: Tiered Workflow for Imidazole Toxicity Testing.
Protocol 1: In Vitro Cytotoxicity Assessment via CCK-8 Assay

This protocol provides a quantitative measure of cell viability and is a cornerstone of initial toxicity screening. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that is more sensitive and less toxic than the traditional MTT assay.

  • Principle of Causality: The assay relies on the activity of mitochondrial dehydrogenases in viable cells. These enzymes reduce a water-soluble tetrazolium salt (WST-8) to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells. A decrease in signal indicates a loss of cell viability, either through necrosis or apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1–2 × 10⁴ cells/well.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a robust signal.

  • Incubation: Incubate the plate overnight at 37°C in 5% CO₂ to allow cells to attach and recover.

    • Rationale: Adherence is crucial for the health and normal physiology of anchorage-dependent cells.

  • Compound Treatment: Prepare serial dilutions of the alkyl-substituted imidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Rationale: A dose-response curve is essential for determining the IC50 value. Controls validate the assay's performance.

  • Exposure: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

    • Rationale: The incubation time should be sufficient to observe the compound's effect, which can vary based on its mechanism of action.

  • Assay Reaction: Add 10 µL of CCK-8 solution to each well. [10] * Rationale: This initiates the enzymatic conversion in live cells.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Rationale: This allows for sufficient color development. The exact time should be optimized for the specific cell line.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. [10]8. Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol specifically investigates a compound's effect on mitochondrial health, a key mechanism of imidazole toxicity.

  • Principle of Causality: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high MMP, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence is a direct indicator of mitochondrial depolarization.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the imidazole compounds in a 96-well plate (preferably black-walled for fluorescence) as described in Protocol 1. Include a known mitochondrial toxicant (e.g., CCCP) as a positive control.

  • JC-1 Staining: After the treatment period, remove the medium and wash the cells once with warm Phosphate-Buffered Saline (PBS). Add 100 µL of JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

    • Rationale: This allows the dye to enter the cells and accumulate in the mitochondria according to the membrane potential.

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.

    • Rationale: Washing reduces background fluorescence and improves the signal-to-noise ratio.

  • Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence using a multi-mode plate reader.

    • Red Fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Conclusion and Future Perspectives

The toxicological profile of alkyl-substituted imidazoles is a complex but decipherable puzzle. The evidence strongly indicates that toxicity is not a fixed class effect but is intricately modulated by the structure of the substituents. Key structure-toxicity relationships have been established: longer, more lipophilic alkyl chains tend to increase cytotoxicity, while the incorporation of polar groups can provide a detoxifying effect.

The primary mechanisms of cellular injury converge on mitochondrial dysfunction and the induction of oxidative stress, leading to hepatotoxicity and broad-spectrum cytotoxicity. For researchers and drug development professionals, this understanding provides a clear path forward. Early-stage screening using a tiered approach—from in silico and high-throughput in vitro assays to targeted mechanistic studies—is essential. By focusing on parameters like mitochondrial health and ROS production, we can identify liabilities early in the development pipeline.

The future of designing safer imidazole-based drugs lies in rationally manipulating the alkyl substituents—optimizing their length, branching, and polarity—to uncouple therapeutic efficacy from toxicity. This comparative guide serves as a foundational resource for making those informed design choices, ultimately leading to the development of safer and more effective chemical entities.

References

  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Markiewicz, B., & Galiński, M. (2023). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. MDPI. [Link]

  • Felser, A., Lindinger, P. W., Schnell, D., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 133-144. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation Journal. [Link]

  • BG Chemie. (2006). Toxicological Evaluation No. 203: Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Li, Y., Yang, E., & Li, W. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(7), 1899. [Link]

  • Demir, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Demir, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. ACS Omega, 9(20), 22137–22154. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1129. [Link]

  • Di Sarli, V., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13495. [Link]

  • Felser, A., Lindinger, P. W., Schnell, D., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological sciences : an official journal of the Society of Toxicology, 157(1), 133–144. [Link]

  • Wang, Y., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Acta Pharmaceutica Sinica B. [Link]

  • Pérez-Rivera, C. G., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 9(5), 629–643. [Link]

  • Kirkland, D., et al. (2009). Evaluation of the genotoxicity of the imidazole antifungal climbazole: comparison to published results for other azole compounds. Mutagenesis, 24(4), 303–313. [Link]

  • Sedić, M., et al. (2017). In vitro anticancer activity of imidazole derivatives. Arhiv za higijenu rada i toksikologiju, 68(1), 26-36. [Link]

  • Siripuram, A., et al. (2021). Synthesis, characterization, in vitro SAR study, and preliminary in vivo toxicity evaluation of naphthylmethyl substituted bis-imidazolium salts. Bioorganic & medicinal chemistry, 31, 115893. [Link]

  • Cvjetko, M., et al. (2014). Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent. Ecotoxicology and Environmental Safety, 109, 135-142. [Link]

  • Ebrahimi, F., & Ghannadi, A. (2021). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. Journal of Reports in Pharmaceutical Sciences, 10(2), 154-162. [Link]

  • Pawar, S. V., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of Drug Delivery and Therapeutics, 13(11-S), 1-8. [Link]

  • Lee, S., et al. (2023). Antioxidant Hydrogel-Based Transdermal Drug Delivery Patch for Reactive Oxygen Species- and MyD88-Targeted Management of Atopic Dermatitis. Biomacromolecules, 24(11), 5133-5145. [Link]

  • Felser, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 133-144. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Decyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Decyl-2-methylimidazole (CAS: 42032-30-4). As a member of the imidazolium ionic liquid family, this compound presents unique disposal challenges that necessitate a detailed understanding of its chemical properties and potential hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting our commitment to responsible chemical lifecycle management.

Hazard Assessment & Risk Mitigation: The Rationale for Stringent Disposal

Understanding the "why" is paramount to ensuring consistent and safe laboratory practices. The disposal protocol for this compound is not arbitrary; it is directly informed by its specific health and environmental hazard profile.

Immediate Health Hazards

According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate the use of appropriate personal protective equipment (PPE) at all times, not just during experimentation but also during the disposal process. The causality is clear: direct contact with the liquid or its vapors can cause immediate harm to unprotected personnel.

Environmental Hazards of Imidazolium Ionic Liquids

While once touted as "green" solvents due to their low vapor pressure, many ionic liquids, including imidazolium-based compounds, are now recognized for their potential environmental risks.[2][3] The long alkyl chain (decyl group) in this compound increases its lipophilicity, which is often correlated with increased toxicity in aquatic ecosystems.[4][5]

Recent studies have highlighted that methylimidazolium ionic liquids with longer chains may be persistent in the environment and possess endocrine-disrupting potential, raising concerns that they could act as "forever chemicals".[6] Their solubility in water means that improper disposal, such as drain disposal, could lead to the contamination of aqueous environments, posing a threat to various organisms.[2] Therefore, treating this compound as a hazardous waste is a critical step in environmental stewardship.

Immediate Safety Protocols: Pre-Disposal Handling

Safe disposal begins with safe handling. Before collecting waste, ensure the following controls are in place.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.[1]

  • Body Protection: A fully buttoned laboratory coat is mandatory to prevent skin contact.[7]

Engineering Controls
  • Ventilation: Always handle and prepare this compound waste inside a certified laboratory chemical fume hood to minimize inhalation exposure.[1][7][9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the handling area.[9]

Step-by-Step Disposal Protocol

The guiding principle is that this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be poured down the drain or placed in regular trash. [1][10][11]

Step 1: Waste Collection and Segregation Collect all waste containing this compound, including pure (neat) liquid, solutions, and heavily contaminated materials (e.g., pipette tips, wipes), in a designated waste container.[9] This is a self-validating step: keeping this waste stream separate prevents accidental and potentially hazardous reactions with other incompatible chemical wastes.

Step 2: Container Selection and Labeling

  • Selection: Use a sealable, airtight, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and an approximate concentration or volume. An accurate label is crucial for the safety of waste handlers and for regulatory compliance.

Step 3: Interim Waste Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and secure.[7]

  • Incompatibilities: Ensure the container is stored away from incompatible materials. Imidazole derivatives should be segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[7][9]

Step 4: Final Disposal Coordination Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[10][12] Provide them with the accurate information from your waste label. Do not mix this waste with other waste streams unless explicitly approved by your EHS professional.

Spill and Emergency Procedures

4.1. Small Spills For a small spill contained within a chemical fume hood, use an absorbent material like vermiculite or a chemical spill kit. Collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[9]

4.2. Large Spills In the event of a large spill, immediately evacuate the area and alert personnel. If safe to do so, close the door to the laboratory. Contact your institution's emergency response team and EHS department immediately.[9][13]

4.3. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

Data Summary & Workflow Visualization

Hazard and Safety Data Summary
ParameterDataSource(s)
CAS Number 42032-30-4[1][15][16]
Physical Form Liquid[16]
Hazard Statements H315, H319, H335[1][16]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides[7][9]
Flash Point 113 °C (235.4 °F) - closed cup[16]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Contaminated PPE (Gloves, Wipes) start->ppe liquid Pure Liquid or Aqueous Solution start->liquid container Select & Label Compatible Waste Container ppe->container liquid->container storage Store Safely in Designated Satellite Accumulation Area container->storage Segregate from incompatibles ehs Contact EHS or Approved Waste Vendor for Pickup storage->ehs pickup Await Scheduled Waste Pickup ehs->pickup end Disposal Complete (Documentation Filed) pickup->end

Caption: Disposal workflow for this compound waste.

References

  • Methylimidazolium ionic liquids - A new class of forever chemicals with endocrine disrupting potential. PubMed, Chemosphere. (2024). [Link]

  • Ionic Liquids Toxicity—Benefits and Threats. PMC, Int J Mol Sci. (2018). [Link]

  • Environmental Application, Fate, Effects and Concerns of Ionic Liquids: A Review. MDPI, Molecules. (2020). [Link]

  • Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI, Molecules. (2020). [Link]

  • Imidazole Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • Toxicity and biodegradability of imidazolium ionic liquids. PubMed, J Hazard Mater. (2008). [Link]

Sources

Navigating the Handling of 1-Decyl-2-methylimidazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, 1-Decyl-2-methylimidazole presents a unique molecular tool. However, its utility in the laboratory is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on your research, confident in the knowledge that you are protected.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified with the signal word "Warning" and is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This dictates a multi-faceted approach to personal protection, where each piece of equipment serves a specific purpose in mitigating these risks.

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Understanding these classifications is the first step in building a culture of safety around this chemical. The irritation potential necessitates the creation of effective barriers between the researcher and the compound.

The Core of Protection: A Detailed Look at Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical assessment of the potential routes of exposure and the selection of the right tools to block those paths.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can lead to serious eye irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Recommended: Chemical safety goggles are the minimum requirement. These should fit snugly against the face to prevent splashes from entering the eyes from the sides, top, or bottom.

  • For Increased Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2] This provides a broader barrier, protecting the entire face.

Skin and Body Protection: An Impermeable Barrier

This compound is a known skin irritant.[1] The choice of gloves and protective clothing is therefore of paramount importance.

  • Lab Coat: A standard, long-sleeved lab coat is essential to protect the skin on the arms.

  • Additional Clothing: For procedures with a higher risk of spillage, consider a chemically resistant apron over the lab coat.

Respiratory Protection: Ensuring Clean Air

The potential for respiratory irritation means that engineering controls and, in some cases, respiratory protection are necessary.[1]

  • Primary Recommendation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the concentration of vapors in the breathing zone.

  • When a Fume Hood is Not Available: If work must be conducted outside of a fume hood, a NIOSH/MSHA approved respirator may be required, particularly if irritation is experienced.[3] The specific type of respirator cartridge should be selected based on the nature and concentration of the airborne contaminants.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[1]

Handling and Use: A Step-by-Step Approach
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Dispensing: Conduct all transfers and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly.[1]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Summary of Personal Protective Equipment

Protection Type Recommended Equipment Rationale
Eye/Face Chemical safety goggles; Face shield for splash riskProtects against serious eye irritation (H319)[1]
Skin/Body Nitrile gloves; Lab coatPrevents skin irritation (H315)[1]
Respiratory Use in a chemical fume hoodMitigates risk of respiratory irritation (H335)[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation prep_ppe->prep_setup prep_emergency Locate Eyewash/Shower prep_setup->prep_emergency handle_dispense Dispense Chemical in Fume Hood prep_emergency->handle_dispense Proceed to Handling handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate Procedure Complete cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash end end cleanup_wash->end End of Process

Caption: Safe handling workflow for this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.